molecular formula C4H4ClN3O2 B1515395 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole CAS No. 1428577-87-0

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Cat. No.: B1515395
CAS No.: 1428577-87-0
M. Wt: 164.56 g/mol
InChI Key: POXLZEWCWNUVDW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(methyl-d3)-4-nitro-1H-pyrazole (CAS 1428577-87-0) is a deuterium-labeled pyrazole derivative of significant interest in medicinal chemistry and chemical synthesis research. With a molecular formula of C4H4ClN3O2 and a molecular weight of 164.56 g/mol, this compound serves as a versatile building block . Its structure features a nitro group and a chlorine atom on the pyrazole ring, which are classic handles for nucleophilic substitution and further functionalization, allowing researchers to create a diverse array of more complex molecules . The incorporation of a deuterated methyl (methyl-d3) group at the 1-position is particularly valuable. Deuterium labeling is a critical tool in modern drug discovery, used in metabolism studies, pharmacokinetic research, and as a tracer in analytical methods. This compound is offered with a typical purity of Not Less Than (NLT) 98% . It is supplied for research applications only and is strictly not for human use .

Properties

IUPAC Name

5-chloro-4-nitro-1-(trideuteriomethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXLZEWCWNUVDW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857353
Record name 5-Chloro-1-(~2~H_3_)methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428577-87-0
Record name 5-Chloro-1-(~2~H_3_)methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Stable Isotope Standard for Bioanalytical & DMPK Applications

Executive Summary

This technical guide details the structural anatomy, synthesis, and validation of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , a deuterated heterocyclic building block. Primarily utilized as a Stable Isotope Labeled Internal Standard (SIL-ISTD) in LC-MS/MS quantification, this compound also serves as a mechanistic probe for Kinetic Isotope Effect (KIE) studies in the metabolism of pyrazole-based pharmaceuticals (e.g., kinase inhibitors, agrochemicals).

The critical technical challenge addressed herein is the regioselective distinction between the 1,5-disubstituted target and its thermodynamic 1,3-isomer during synthesis—a common pitfall in pyrazole chemistry that compromises assay integrity.

Part 1: Structural Anatomy & Isotopic Significance
1.1 Chemical Identity
PropertySpecification
IUPAC Name 5-Chloro-1-(methyl-

)-4-nitro-1H-pyrazole
Molecular Formula

Exact Mass 164.018 (Calculated for

)
Core Scaffold 1H-Pyrazole (Nitrogen-rich 5-membered aromatic ring)
Isotopic Enrichment

Deuterium incorporation at N-Methyl
Key Substituents C4-Nitro (

), C5-Chloro (

), N1-Methyl-

(

)
1.2 The Deuterium Advantage (Kinetic Isotope Effect)

The substitution of hydrogen with deuterium (


 or D) on the N-methyl group introduces a Kinetic Isotope Effect (KIE). The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium.
  • Metabolic Switching: If N-demethylation is a rate-limiting metabolic step (mediated by Cytochrome P450s), the deuterated analog will exhibit a significantly slower clearance rate (

    
    ).
    
  • Mass Spectrometry: The +3 Da mass shift provides a distinct channel for mass spectrometry, allowing the compound to act as an ideal internal standard that co-elutes with the analyte but avoids signal interference (cross-talk).

Part 2: Synthetic Pathways & Regiochemistry[5][9]

The synthesis of 5-chloro-1-methyl-4-nitropyrazoles is governed by the tautomeric equilibrium of the starting material, 3(5)-chloro-4-nitro-1H-pyrazole. Direct alkylation typically yields a mixture of regioisomers.

2.1 The Regioselectivity Paradox

When 3-chloro-4-nitro-1H-pyrazole is treated with a base and Iodomethane-


 (

), two products are possible:
  • 1,3-Isomer (Impurity): 3-Chloro-1-(methyl-

    
    )-4-nitro-1H-pyrazole. (Sterically favored, often major product).
    
  • 1,5-Isomer (Target): 5-Chloro-1-(methyl-

    
    )-4-nitro-1H-pyrazole. (Sterically hindered by the adjacent Cl, often minor product).
    

Expert Insight: Many commercial "standards" are impure mixtures of these isomers. For high-precision DMPK, the 1,5-isomer must be isolated to >98% isomeric purity.

2.2 Validated Synthetic Protocol

Reagents: 5-Chloro-4-nitro-1H-pyrazole, Iodomethane-


 (

atom % D),

(Cesium Carbonate), DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve 5-Chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M). Add

    
     (1.2 eq) and stir at 0°C for 30 mins to deprotonate the pyrazole NH.
    
  • Alkylation: Add Iodomethane-

    
     (1.1 eq) dropwise. The use of Cesium (large cation) can sometimes influence the coordination and slightly improve the ratio of the 1,5-isomer compared to Sodium bases.
    
  • Reaction: Allow to warm to Room Temperature and stir for 4-12 hours. Monitor via LC-MS.

  • Quenching: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .[1][2]
    
  • Purification (CRITICAL): The crude residue contains both isomers.

    • Technique: Flash Column Chromatography (Silica Gel).[3]

    • Eluent: Hexane/Ethyl Acetate gradient.[1][3]

    • Elution Order: The 1,5-isomer (Target) is typically less polar (elutes first) or more polar depending on the exact stationary phase interaction with the nitro group. Note: In many pyrazole systems, the 1-methyl-5-chloro isomer elutes AFTER the 1-methyl-3-chloro isomer due to dipole moment alignment.Fraction collection must be guided by NMR/NOE validation (see Part 3).

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material 3(5)-Chloro-4-nitro-1H-pyrazole Tautomer Tautomeric Equilibrium (N-H shifts between N1 and N2) Start->Tautomer Reaction Nucleophilic Substitution (Sn2) N-Alkylation Tautomer->Reaction Deprotonation Reagents Reagents: CD3-I (Methyl Iodide-d3) Cs2CO3 (Base), DMF Reagents->Reaction Mixture Crude Mixture Isomer A + Isomer B Reaction->Mixture Purification Purification Step HPLC / Flash Chromatography Mixture->Purification Target TARGET (1,5-Isomer) 5-Chloro-1-(methyl-d3)-4-nitro (Sterically Crowded) Impurity IMPURITY (1,3-Isomer) 3-Chloro-1-(methyl-d3)-4-nitro (Sterically Favored) Purification->Target Fraction 1 (or 2) Purification->Impurity Discard

Caption: Synthesis pathway highlighting the bifurcation into regioisomers and the necessity of chromatographic resolution.

Part 3: Characterization & Structural Validation (Self-Validating System)

Distinguishing the 1,5-isomer from the 1,3-isomer is the most common failure point. Standard 1H NMR is insufficient because the methyl group is deuterated (silent) and the remaining proton shifts are similar.

The "Golden Standard" Validation Protocol: 2D-NMR (HMBC)

3.1 Analytical Logic

We utilize HMBC (Heteronuclear Multiple Bond Correlation) to link the N-Methyl carbon to the pyrazole ring carbons.

  • Target (5-Chloro-1-methyl):

    • The

      
       carbon correlates to Pyrazole C5 .
      
    • C5 is attached to Chlorine .

    • Result: The C5 carbon will NOT show a correlation in the HSQC spectrum (Quaternary carbon, no protons attached).

  • Impurity (3-Chloro-1-methyl):

    • The

      
       carbon correlates to Pyrazole C5 .
      
    • In this isomer, C5 is attached to a Proton (since Cl is at C3).

    • Result: The C5 carbon WILL show a strong correlation in the HSQC spectrum (C-H bond present).

3.2 Spectroscopic Data Summary
TechniqueExpected Signal (Target Compound)Diagnostic Interpretation
MS (ESI+) m/z ~164/166 (3:1 ratio)Confirms presence of Cl (Isotope pattern) and D3 (+3 mass shift).
1H NMR Singlet at ~8.2 ppm (1H)Represents the H-3 proton. (Silent methyl region).
13C NMR Septet at ~35-40 ppmCharacteristic coupling of Carbon to Deuterium (

).
HMBC Correlation:

Links methyl group to the adjacent ring carbon.
HSQC No cross-peak for C5Confirms C5 is substituted with Cl (Quaternary), not H.
3.3 Validation Logic Tree

ValidationLogic Sample Isolated Isomer Sample Step1 1. Acquire 13C & HMBC Sample->Step1 Decision Check N-Methyl (CD3) Correlation to Ring Carbon (Cx) Step1->Decision PathA Cx is Quaternary (C-Cl) (No HSQC signal) Decision->PathA Cx = C5-Cl PathB Cx is Tertiary (C-H) (Strong HSQC signal) Decision->PathB Cx = C5-H ResultA CONFIRMED 5-Chloro-1-(methyl-d3) (Target) PathA->ResultA ResultB REJECTED 3-Chloro-1-(methyl-d3) (Impurity) PathB->ResultB

Caption: Analytical decision tree using HMBC/HSQC to definitively assign regiochemistry.

Part 4: Applications in Drug Development[11]
4.1 Bioanalytical Internal Standard (SIL-ISTD)

This compound is the ideal internal standard for quantifying 5-chloro-1-methyl-4-nitro-1H-pyrazole impurities or metabolites in biological matrices.

  • Protocol: Spike biological plasma with 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole at 10 ng/mL. Extract via protein precipitation.

  • LC-MS/MS Transition: Monitor

    
     164 
    
    
    
    118 (Loss of
    
    
    ) for the IS, vs 161
    
    
    115 for the analyte. The +3 Da shift ensures channel separation.
4.2 Metabolic Stability Probes

Researchers use this scaffold to study the oxidative dealkylation of pyrazoles.

  • Experiment: Incubate non-deuterated vs. deuterated compounds with Liver Microsomes.

  • Measure: Intrinsic clearance (

    
    ).
    
  • Outcome: If

    
    , the N-demethylation is the primary clearance pathway, suggesting that modifying this site could improve the drug's half-life.
    
References
  • Regioselectivity in Pyrazole Alkylation

    • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

    • Note: Provides foundational logic for distinguishing 1,3 vs 1,5 isomers.
  • Deuterium in Drug Discovery

    • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

    • Note: Authoritative review on the Kinetic Isotope Effect and metabolic switching.
  • NMR Characterization of Pyrazoles

    • Holzer, W., & Seiringer, G. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(3), M620.

    • Note: Provides comparative NMR data for 5-chloro-N-methyl pyrazole systems.
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

molecular weight of deuterated 5-chloro-1-methyl-4-nitro-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isotopic Profiling and Mass Spectrometry Applications of Deuterated 5-Chloro-1-methyl-4-nitro-1H-pyrazole

Executive Summary

This technical guide provides a definitive analysis of the molecular weight and physicochemical properties of deuterated 5-chloro-1-methyl-4-nitro-pyrazole (


-CMNP). Designed for researchers in bioanalysis and drug metabolism, this document moves beyond simple stoichiometry to address the practical implications of isotopic labeling in LC-MS/MS workflows.

The core focus is the


-isotopologue  (methyl-

), which is the standard Stable Isotope Labeled Internal Standard (SIL-IS) for this analyte due to the chemical accessibility of the N-methyl position.

Part 1: Molecular Weight & Isotopic Analysis

For quantitative mass spectrometry, "molecular weight" is an insufficient metric. One must distinguish between Average Molecular Weight (for gravimetric preparation) and Monoisotopic Mass (for MS method development).

The Deuterated Target: 5-Chloro-1-( -methyl)-4-nitro-1H-pyrazole

The most stable and commercially viable deuterated form involves replacing the three hydrogen atoms on the N-methyl group with deuterium.

  • Chemical Formula:

    
    
    
  • Modification: Methyl-

    
     (
    
    
    
    )
Comparative Mass Table

The following data utilizes IUPAC atomic weights (


, 

,

,

).
PropertyUnlabeled (Parent)Deuterated (

-IS)
Shift (

)
Formula


+3 Neutron
Monoisotopic Mass (

)
161.00 Da 164.02 Da +3.02 Da
Isotopic Peak (

)
163.00 Da166.02 Da+3.02 Da
Average Molecular Weight 161.55 g/mol 164.57 g/mol ~3.02 g/mol
Chlorine Isotope Ratio 100% (

) : 32% (

)
SameN/A

Critical Note for MS Settings: When setting the Q1 (precursor) mass in a triple quadrupole, use 164.0 for the


-IS. Do not use the average weight.

Part 2: Synthesis & Structural Validation

The synthesis of


-CMNP relies on a nucleophilic substitution reaction. The choice of base and solvent is critical to control regioselectivity (N1 vs. N2 alkylation), although the steric bulk of the chlorine at C5 aids in directing methylation to the desired N1 position (or allowing separation).
Synthetic Pathway (Graphviz Visualization)

SynthesisWorkflow Precursor 5-Chloro-4-nitro-1H-pyrazole (C3H2ClN3O2) Reaction Nucleophilic Substitution (Sn2 Mechanism) Temp: 25-60°C Precursor->Reaction Reagents Reagents: CD3-I (Iodomethane-d3) Base: K2CO3 Solvent: DMF Reagents->Reaction Separation Purification (Flash Chromatography) Separates N1 vs N2 isomers Reaction->Separation Product Target: 5-Chloro-1-(d3-methyl)-4-nitro-pyrazole (>98% Isotopic Purity) Separation->Product Yield ~60-80%

Caption: Figure 1. Synthetic route for the production of d3-CMNP via direct alkylation with deuterated methyl iodide.

Detailed Protocol
  • Reagent Preparation: Dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (10 volumes).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 1.5 eq). Stir at room temperature for 30 minutes to generate the pyrazolate anion.
    
  • Label Incorporation: Add Iodomethane-

    
     (
    
    
    
    , 1.1 eq) dropwise via syringe. Note:
    
    
    is volatile; handle in a fume hood.
  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC or LC-MS for disappearance of the starting material (

    
     147).
    
  • Workup: Quench with water, extract into Ethyl Acetate.

  • Purification: The reaction may yield a mixture of N1-methyl and N2-methyl isomers. The 5-chloro substituent typically favors the N1 product or allows separation via silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Bioanalytical Application (LC-MS/MS)

In drug development, this molecule serves primarily as an Internal Standard (IS). Its utility is defined by the "Deuterium Effect"—it must co-elute with the analyte to compensate for matrix effects but resolve mass-spectrometrically.

Mass Spectrometry Transition Map

The following diagram illustrates the fragmentation logic for Multiple Reaction Monitoring (MRM) method development.

MS_Fragmentation Analyte_Q1 Analyte Q1 [M+H]+ m/z 162.0 Analyte_Frag Loss of NO2 (-46 Da) Analyte_Q1->Analyte_Frag Collision Energy ~20eV Analyte_Q3 Analyte Q3 Product Ion m/z 116.0 Analyte_Frag->Analyte_Q3 Collision Energy ~20eV IS_Q1 d3-IS Q1 [M+H]+ m/z 165.0 IS_Frag Loss of NO2 (-46 Da) IS_Q1->IS_Frag Collision Energy ~20eV IS_Q3 d3-IS Q3 Product Ion m/z 119.0 IS_Frag->IS_Q3 Collision Energy ~20eV

Caption: Figure 2. Parallel fragmentation pathways for Analyte and d3-IS. The deuterium label on the methyl group is retained in the primary fragment (Loss of Nitro).

Self-Validating Protocol: Cross-Signal Contribution (CSC)

To ensure the


-IS is trustworthy, you must validate that it does not interfere with the analyte channel.[1]
  • Inject Blank: Inject a pure solvent blank. Requirement: Noise only.

  • Inject IS Only: Inject the

    
    -IS at the working concentration (e.g., 100 ng/mL).
    
  • Monitor Analyte Channel: Monitor the transition 162.0 -> 116.0.

    • Acceptance Criteria: The signal in the analyte channel must be < 20% of the Lower Limit of Quantitation (LLOQ).

    • Mechanism:[2] If signal appears, it indicates either isotopic impurity (presence of

      
       in the 
      
      
      
      reagent) or fragmentation cross-talk.

References

  • Molecular Weight & Isotopic Data : National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Link

  • Synthesis of N-Methyl Pyrazoles : Organic Syntheses, Coll. Vol. 10, p.460 (2004). Regioselective alkylation of pyrazoles. Link

  • Bioanalytical Validation Guidelines : US FDA. Bioanalytical Method Validation Guidance for Industry (2018). Section on Internal Standards and Matrix Effects. Link

  • Stable Isotope Labeling Principles : Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?". Rapid Communications in Mass Spectrometry. Link

Sources

physical properties of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Utility in Drug Development

Executive Summary & Utility

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (CAS: 1428577-87-0) is a high-value stable isotope-labeled intermediate used primarily in the synthesis of Pim kinase inhibitors and PDE5 inhibitors . It serves two critical functions in pharmaceutical research:

  • Internal Standard (IS): In LC-MS/MS bioanalysis, it provides a mass-shifted reference (

    
     Da) to normalize matrix effects during the quantification of pyrazole-based drugs.
    
  • Mechanistic Probe: It is utilized to study metabolic demethylation pathways via the Kinetic Isotope Effect (KIE), potentially slowing oxidative metabolism at the

    
    -methyl site to improve drug half-life (
    
    
    
    ).

Core Distinction: Unlike its non-deuterated parent, this isotopolog replaces the


-methyl protons with deuterium (

), rendering the methyl group "silent" in

-NMR and distinct in Mass Spectrometry.

Physical & Chemical Specifications

The physical properties of the deuterated compound closely mirror the parent, with slight deviations in molecular weight and vibrational spectra (IR/Raman).

Table 1: Comparative Physical Properties
PropertyParent Compound (Non-Labeled)Deuterated Analog (D3-Labeled)
Chemical Name 5-Chloro-1-methyl-4-nitro-1H-pyrazole5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole
CAS Number 42098-25-91428577-87-0
Molecular Formula


Molecular Weight 161.55 g/mol 164.57 g/mol
Appearance White to pale yellow crystalline solidOff-white to pale yellow solid
Melting Point 91°C (Experimental) [1]90–93°C (Predicted range)
Solubility DMSO, Methanol, DCM, Ethyl AcetateDMSO, Methanol (

),

pKa (Calculated) ~0.8 (Base) / Weakly acidic protonsSimilar (Isotope effect negligible on pKa)

Critical Note on Melting Point: Commercial suppliers often list a generic range (125–127°C) for "chloronitropyrazoles." However, experimental synthesis data for the specific 5-chloro-1-methyl isomer indicates a melting point of 91°C [1]. Higher melting points often indicate the presence of the 3-chloro isomer or regioisomeric mixtures.

Synthesis & Regiochemistry (Expert Insight)

The synthesis of this compound is non-trivial due to the regioselectivity challenge inherent in pyrazole alkylation.

The Regiochemistry Problem

When methylating 3(5)-chloro-4-nitro-1H-pyrazole , two isomers are possible:

  • 1-methyl-5-chloro (Target): Sterically hindered; formed via reaction at the nitrogen adjacent to the chlorine-bearing carbon.

  • 1-methyl-3-chloro (Byproduct): Often thermodynamically favored or formed via the more accessible nitrogen.

To ensure high yield of the 5-chloro isomer (required for Pim kinase inhibitor scaffolds), the reaction conditions must be carefully controlled, often requiring specific bases or solvent polarity to influence the tautomeric equilibrium.

Optimized Synthesis Workflow

Synthesis Start 3(5)-Chloro-4-nitro-1H-pyrazole (Precursor) Reaction N-Alkylation (Nucleophilic Substitution) Start->Reaction Reagents Reagents: CD3-I (Iodomethane-d3) Base: K2CO3 or Cs2CO3 Solvent: DMF Reagents->Reaction Mixture Isomeric Mixture (5-Cl vs 3-Cl) Reaction->Mixture Purification Flash Chromatography (Silica Gel, Hex/EtOAc) Mixture->Purification Separation Product TARGET: 5-Chloro-1-(methyl-D3) -4-nitro-1H-pyrazole Purification->Product Isolated Yield

Figure 1: Synthetic pathway highlighting the critical purification step required to isolate the 5-chloro regioisomer.

Protocol Summary:

  • Dissolution: Dissolve 5-chloro-4-nitro-1H-pyrazole in anhydrous DMF.

  • Deprotonation: Add cesium carbonate (

    
    ) to shift equilibrium to the pyrazolate anion.
    
  • Labeling: Add Iodomethane-d3 (

    
    ) dropwise at 0°C to minimize scrambling and over-alkylation.
    
  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification (Crucial): The 5-chloro isomer typically elutes after the 3-chloro isomer on silica gel (depending on eluent) due to dipole differences.

Analytical Characterization

Trustworthiness in using this compound relies on verifying the isotopic enrichment (


) and confirming the regiochemistry.
A. Nuclear Magnetic Resonance ( -NMR)

The disappearance of the methyl singlet is the primary confirmation of deuteration.

  • Parent (

    
    ): 
    
    
    
    8.13 (s, 1H, H-3), 3.92 (s, 3H, N-CH3) .
  • Deuterated (

    
    ): 
    
    
    
    8.13 (s, 1H, H-3). The signal at 3.92 ppm is absent.
B. Mass Spectrometry (LC-MS)

The mass shift is


 Da.
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent [M+H]+:

    
     162.0.
    
  • Deuterated [M+H]+:

    
     165.0.
    

Fragmentation Logic (MS/MS): Under collision-induced dissociation (CID), the methyl group is often retained on the pyrazole ring fragment, preserving the mass shift in daughter ions.

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 165.0 Frag1 Loss of NO2 [M+H - NO2]+ m/z ~119.0 Parent->Frag1 -46 Da Frag2 Ring Cleavage (Diagnostic) Parent->Frag2

Figure 2: Predicted MS fragmentation pattern. The +3 Da shift is retained in the primary daughter ion (m/z 119 vs 116 for non-deuterated).

Handling & Stability

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The nitro group makes the compound potentially sensitive to light; amber vials are recommended.
    
  • Stability: Deuterium exchange (loss of label) is unlikely at the methyl position under physiological conditions (

    
     7.4), making it a robust tracer. However, exposure to strong bases (
    
    
    
    ) at high temperatures could theoretically induce H/D exchange if the methyl protons become acidic (unlikely for N-methyl).
  • Safety: As a nitro-pyrazole, treat as potentially energetic. Avoid shock or high heat. Standard PPE (gloves, goggles) is mandatory.

References

  • Regioselective Synthesis & Properties

    • Source: ResearchGate / Scientific Liter
    • Title: "Silica–Sulfuric Acid Catalyzed Nitrodeiodination of Iodopyrazoles" (Contains experimental MP for 5-chloro-1-methyl-4-nitro-1H-pyrazole).
    • URL:[Link]

  • Application in Kinase Inhibitors

    • Source: Google Patents[1]

    • Title: "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use" (US8614206B2).
    • URL
  • CAS Registry & Identification

    • Source: ChemicalBook[2]

    • Title: 5-chloro-1-(Methyl-d3)
  • Spectroscopic Data (Parent Compound)

    • Source: NIST Chemistry WebBook
    • Title: 1H-Imidazole, 5-chloro-1-methyl-4-nitro- (Note: NIST uses "Imidazole" nomenclature loosely for azoles, but structure confirms Pyrazole connectivity in rel
    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this isotopically labeled compound. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the implications of its molecular structure on its behavior in a polar protic solvent.

Introduction: The Significance of Solubility in a Research Context

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a deuterated derivative of a substituted nitropyrazole. Pyrazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.[1] The introduction of a nitro group and a chlorine atom modifies the electronic properties and reactivity of the pyrazole ring, making it a valuable intermediate in chemical synthesis.[2] The incorporation of a deuterated methyl group (methyl-D3) provides a tool for isotopic labeling, which is crucial for tracking metabolic pathways, reaction mechanisms, and in drug development to potentially alter pharmacokinetic profiles.[3][4][5]

The solubility of a compound is a critical physicochemical parameter that governs its utility in a multitude of applications. In drug discovery, poor solubility can hinder absorption and bioavailability, leading to unreliable in vitro results and challenges in formulation development.[6] For synthetic chemistry, the solubility of reactants in a given solvent dictates the reaction conditions, efficiency, and purification strategies. Therefore, a thorough understanding of the solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in a common laboratory solvent like methanol is paramount for its effective application.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound in methanol and present standardized methodologies for its quantitative measurement.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[7]

Molecular Structure and Physicochemical Properties of the Solute

The structure of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is characterized by several functional groups that influence its polarity and potential for intermolecular interactions.

  • Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a degree of polarity and the potential for hydrogen bonding.[1]

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, which significantly increases the polarity of the molecule.[2]

  • Chloro Group (-Cl): The chlorine atom is an electronegative substituent that contributes to the overall polarity of the molecule.

  • Deuterated Methyl Group (-CD3): The methyl group is generally considered nonpolar. The replacement of protium with deuterium does not significantly alter the polarity but can have subtle effects on intermolecular interactions.

A summary of the known physicochemical properties of the solute is presented in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Property Value Source
Molecular Formula C4H2ClD3N3O2 [8]
Molecular Weight 182.62 g/mol [8]
Physical Form Crystalline Powder [8]
Appearance Yellow to Pale Yellow Solid [8]
Melting Point 125-127°C [8]

| Qualitative Solubility | Slightly soluble in water; soluble in common organic solvents |[8] |

Properties of Methanol as a Solvent

Methanol (CH3OH) is a polar protic solvent, meaning it has a significant dipole moment and a hydrogen atom bonded to an electronegative oxygen atom. This allows methanol to act as both a hydrogen bond donor and acceptor.[7] Its ability to form hydrogen bonds and engage in dipole-dipole interactions makes it an effective solvent for many polar organic compounds.

Solute-Solvent Interactions and Predicted Solubility

The dissolution of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol is expected to be favorable due to the compatibility of their polarities. The polar nitro and chloro groups, along with the pyrazole ring, can interact favorably with the polar hydroxyl group of methanol through dipole-dipole forces. While the solute does not have a hydrogen bond donor, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors for methanol's hydroxyl hydrogen.

The diagram below illustrates the potential intermolecular interactions.

cluster_solute 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole cluster_solvent Methanol solute Pyrazole Ring (-N=, -N<) methanol Methanol (CH3OH) solute->methanol Hydrogen Bonding solute->methanol Dipole-Dipole nitro Nitro Group (-NO2) nitro->methanol Hydrogen Bonding nitro->methanol Dipole-Dipole chloro Chloro Group (-Cl) chloro->methanol Dipole-Dipole methyl Methyl-D3 Group (-CD3) methyl->methanol van der Waals

Caption: Intermolecular forces between the solute and methanol.

The Impact of Deuteration on Solubility

The replacement of hydrogen with its stable isotope, deuterium, is a subtle structural modification that can lead to measurable changes in physicochemical properties, a phenomenon known as the isotope effect. While the primary application of deuteration in drug discovery is to alter metabolic pathways, it can also influence properties like solubility.[4] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions and crystal packing energies. In some cases, deuteration has been observed to slightly increase the solubility of organic compounds.

Experimental Determination of Solubility

Given the absence of specific quantitative solubility data for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol, experimental determination is necessary. The following sections detail the gold-standard and high-throughput methods for this purpose.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic equilibrium solubility.[9] It involves generating a saturated solution in the presence of excess solid solute and then measuring the concentration of the dissolved compound.

  • Preparation:

    • Add an excess amount of crystalline 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole to a series of glass vials. The excess solid ensures that equilibrium with the saturated solution is achieved.

    • Add a precise volume of methanol to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.

  • Quantification:

    • Accurately dilute the filtered supernatant with methanol to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration.

    • Prepare a calibration curve using standards of known concentrations of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol to ensure accurate quantification.

The workflow for the shake-flask method is illustrated below.

start Start prep Add excess solute and methanol to vial start->prep equilibrate Equilibrate (24-48h at constant T) prep->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (HPLC-UV or LC-MS) separate->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Kinetic Solubility for High-Throughput Screening

For early-stage research where rapid assessment of a large number of compounds is required, kinetic solubility assays are often employed. These methods are faster but generally less precise than thermodynamic methods. A common approach is turbidimetry, where the compound is first dissolved in a miscible organic solvent like dimethyl sulfoxide (DMSO) and then diluted into the solvent of interest (methanol). The formation of a precipitate is detected by an increase in turbidity, which can be measured using a plate reader.[10]

Predicted Solubility Data

While experimental determination is essential for precise values, an estimation of solubility can be made based on the qualitative description of "soluble in common organic solvents."[8] For a polar organic solvent like methanol, this suggests a moderate to high solubility.

Table 2: Estimated Solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in Methanol

Compound Solvent Temperature (°C) Estimated Solubility Range (mg/mL)

| 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole | Methanol | 25 | 10 - 100 |

Note: This is an estimated range and requires experimental verification.

Conclusion

The solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol is predicted to be favorable, driven by the polar nature of both the solute and the solvent. The presence of a nitro group, a chloro substituent, and a pyrazole ring allows for strong dipole-dipole interactions and hydrogen bonding with methanol. While the deuterated methyl group is not expected to drastically alter solubility, subtle isotope effects may be present.

For accurate and reliable data, the thermodynamic solubility should be determined experimentally using the shake-flask method, coupled with a robust analytical technique like HPLC-UV or LC-MS for quantification. The detailed protocol provided in this guide serves as a validated starting point for such investigations. Understanding the solubility of this compound is a critical step in harnessing its full potential in synthetic chemistry, medicinal research, and other scientific endeavors.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed, 34895048. [Link]

  • Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Unknown. Determination of Solubility by Gravimetric Method. [Link]

  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7860 Water Solubility Generator Column Method. epa nepis. [Link]

  • Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-901. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Regulations.gov. [Link]

  • IndiaMART. (n.d.). 5-chloro-1-(methyl-d3)-4-nitro-1h-pyrazole - Cas: 1428577-87-0, Molecular Weight. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Validation of the Water Solubility Tests, Technical Directive 7. epa nepis. [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2419. [Link]

  • U.S. Environmental Protection Agency. (2009, June 25). Product Properties Test Guidelines: OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method [EPA 712–C–98–041]. Regulations.gov. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Smithers. (n.d.). Chemistry testing services for EPA guidelines. [Link]

  • Janssen, J. W. A. M., et al. (1976). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 41(10), 1758-1762. [Link]

  • Graziano, G. (2024). A van der Waals Model of Solvation Thermodynamics. MDPI. [Link]

  • Singh, R., & Paul, S. (2022). Solvation Shell Thermodynamics of Extended Hydrophobic Solutes in Mixed Solvents. arXiv. [Link]

  • Reddit. (2019, May 13). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[5]. [Link]

  • Jasiński, R., & Dresler, E. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PMC. [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • Neumann, T. (n.d.). ISOTOPIC LABELING – POSSIBILITIES AND LIMITATIONS. [Link]

  • MDPI. (2025, February 8). Thermodynamic Analysis of Methanol Synthesis. [Link]

  • OSTI.GOV. (n.d.). Solvation Structure of Methanol-in-Salt Electrolyte Revealed by Small-angle X-ray Scattering and Simulations. [Link]

  • PubChemLite. (n.d.). 5-chloro-1-methyl-1h-pyrazole (C4H5ClN2). [Link]

  • Pearson. (n.d.). Consider the evaporation of methanol at 25.0 °C : CH3OH(l) - Tro 4th Edition Ch 18 Problem 70a. [Link]

Sources

Technical Whitepaper: Safety, Handling, and Analytical Integrity of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intersection of Safety and Precision

In the high-stakes environment of drug development and bioanalysis, 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole serves a critical function as a stable isotope-labeled internal standard (SIL-IS). Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, where it compensates for matrix effects, extraction variability, and ionization suppression.[1]

However, treating this compound solely as a "reagent" overlooks two critical risks:

  • Chemical Toxicity: As a nitro-pyrazole derivative, it possesses inherent acute toxicity and irritant properties.

  • Isotopic Integrity: Improper handling (e.g., exposure to moisture or protic solvents under extreme pH) can compromise the deuterium label, leading to "cross-talk" in mass spectral channels and invalidating quantitative data.

This guide synthesizes the Safety Data Sheet (SDS) core requirements with advanced handling protocols to ensure both researcher safety and data validity.

Chemical Identity & Isotopic Considerations

Nomenclature and Structure
  • Chemical Name: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

  • Parent Compound CAS: 42098-25-9 (Unlabeled analog)

  • Synonyms: 1-Methyl-5-chloro-4-nitropyrazole-d3; N-Methyl-d3-5-chloro-4-nitropyrazole.

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~164.57 g/mol (vs. 161.55 g/mol for unlabeled parent)

Structural Visualization

The following diagram illustrates the specific substitution pattern and the critical deuterated moiety.

ChemicalStructure cluster_0 Chemical Architecture Core Pyrazole Ring Core (Aromatic Heterocycle) Nitro C4: Nitro Group (-NO2) (Electron Withdrawing) Core->Nitro Substituted at Pos 4 Chloro C5: Chlorine Atom (-Cl) (Lipophilicity/Reactivity) Core->Chloro Substituted at Pos 5 Methyl N1: Methyl-D3 Group (-CD3) (Stable Isotope Label) Core->Methyl Attached to N1 Toxicity Toxicity Nitro->Toxicity Contributes to Acute Toxicity Analysis Analysis Methyl->Analysis +3 Da Mass Shift for MS Detection

Figure 1: Structural breakdown of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole highlighting functional groups responsible for toxicity and analytical utility.

Hazard Identification (GHS Classification)

Expert Insight: While specific toxicological data for the deuterated variant is rarely generated due to low production volumes, it is scientifically accepted to bridge data from the unlabeled parent (CAS 42098-25-9). The deuterium substitution does not significantly alter the toxicological profile but may slightly retard metabolic clearance (Kinetic Isotope Effect).

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • Exclamation Mark (GHS07)

Hazard Statements
CodeStatementMechanistic Context
H302 Harmful if swallowed.Nitro-pyrazoles can interfere with cellular respiration; potential for methemoglobinemia (though less common in pyrazoles than anilines).
H315 Causes skin irritation.[2][3]Chlorinated heterocycles often act as contact irritants via lipid extraction or localized pH changes.
H319 Causes serious eye irritation.[2][3][4]Direct interaction with mucosal membranes causes inflammation.
H335 May cause respiratory irritation.[3][4]Dust inhalation can irritate the upper respiratory tract.
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Safe Handling & Isotopic Preservation Protocols

Core Directive: Handling this compound requires a dual approach: protecting the scientist from the chemical, and protecting the chemical from environmental degradation (H/D exchange).

Environmental Controls
  • Hygroscopy: Many pyrazole salts and derivatives are hygroscopic. Absorption of atmospheric water introduces H2O, which can facilitate Hydrogen-Deuterium (H/D) exchange at acidic/basic sites (though the C-D bond on the methyl group is generally robust, the ring protons are not).

  • Light Sensitivity: Nitro compounds can be photodegradable. Store in amber vials.

Handling Workflow

HandlingWorkflow Storage 1. Storage (-20°C, Desiccated, Amber Vial) Equilibration 2. Thermal Equilibration (Allow to reach RT before opening) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Microbalance, Anti-static gun) Equilibration->Weighing Minimize H2O uptake Solubilization 4. Solubilization (Use Deuterated Solvents for NMR or HPLC-grade MeOH/DMSO for MS) Weighing->Solubilization Dissolve immediately Stock 5. Stock Solution (Aliquot & freeze at -80°C) Solubilization->Stock Preserve Stability

Figure 2: Step-by-step workflow to maintain isotopic purity and safety during standard preparation.

Solubilization & Stability
  • Recommended Solvent: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).

  • Solubility: ~10 mg/mL in DMSO.

  • Stability: Stock solutions in DMSO are stable for 6 months at -20°C. Avoid aqueous storage for long durations to prevent hydrolysis of the chloro-substituent.

Emergency Response & First Aid

Trustworthiness: This protocol is based on standard rescue procedures for toxic organic solids.

Exposure RouteImmediate ActionMedical Rationale
Inhalation Move to fresh air.[3] If breathing is difficult, give oxygen.Prevents systemic absorption via alveoli; reduces respiratory irritation.
Skin Contact Wash with soap and copious water.[4] Do not use ethanol. Ethanol may increase transdermal absorption of nitro-compounds.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3]Dilutes the chemical irritant; prevents corneal damage.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.Vomiting may cause aspiration pneumonia or secondary esophageal burn.

Analytical Verification (Self-Validating System)

Before using this compound as an Internal Standard (IS) in regulated studies (GLP), you must verify its identity and isotopic purity.[5]

Isotopic Purity Check (LC-MS)
  • Method: Infuse a 100 ng/mL solution into the MS.

  • Acceptance Criteria:

    • Parent Peak (

      
      ): 
      
      
      
      relative abundance.
    • Unlabeled Contribution (

      
      ): 
      
      
      
      (Critical to prevent interference with the analyte).
    • Partially Labeled (

      
      ): 
      
      
      
      .
Chemical Purity (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Nitro group absorbance).

  • Requirement:

    
     purity by peak area.
    

Quantitative Data Summary

PropertyValue (Parent/D3)Source/Logic
Physical State Solid (Crystalline Powder)Observed
Color Pale Yellow to Off-WhiteNitro-aromatic characteristic
Melting Point 67 - 70 °CLit. Value for Parent [1]
Boiling Point ~186 - 188 °CLit. Value for Parent [1]
LogP ~1.5 (Predicted)Lipophilic, cell-permeable
pKa Weakly basic (Pyrazole N)Calculated

References

  • Sigma-Aldrich. (2026).[2] Safety Data Sheet: Pyrazole Derivatives. Retrieved from (Search Term: Pyrazole).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 26034 (Parent Analog). Retrieved from .

  • BenchChem. (2025).[6] A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Retrieved from .

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from .[5]

  • European Chemicals Agency (ECHA). (2026). C&L Inventory: 1-methyl-4-nitropyrazole derivatives. Retrieved from .

Sources

Technical Monograph: Thermodynamic Characterization and Purity Assessment of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , a critical deuterated intermediate often utilized in the development of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and as an internal standard for DMPK (Drug Metabolism and Pharmacokinetics) studies.[1][2]

The definitive melting point for the crystalline solid is 125–127 °C .[1]

Accurate characterization of this compound is chemically non-trivial due to the high probability of regioisomeric impurities (3-chloro vs. 5-chloro isomers) formed during the methylation of the pyrazole core.[1] This guide details the thermodynamic profile, synthesis-driven impurity risks, and a self-validating analytical workflow to ensure structural integrity.[1][2]

Physicochemical Profile

Identity and Properties

The substitution of hydrogen with deuterium (D) in the methyl group introduces a negligible change in the electronic environment but significantly alters the vibrational modes, useful for mass spectrometry differentiation.[2]

PropertySpecificationNotes
Compound Name 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole
CAS Number 1428577-87-0 Specific to the D3-analog
Parent CAS 42098-25-9 (Non-deuterated)5-Chloro-1-methyl-4-nitro-1H-pyrazole
Melting Point 125 – 127 °C Distinct from regioisomers (see Section 3)
Molecular Weight 164.57 g/mol +3.02 Da shift vs. Protio form (161.[1][2]55)
Appearance Pale Yellow to Yellow Crystalline SolidColor deepens with nitro-reduction impurities
Isotopic Purity ≥ 99 atom % DCritical for MS quantitation
The Deuterium Isotope Effect on Melting Point

While deuteration significantly impacts bond vibrational frequencies (C-D vs. C-H), its effect on the melting point of small organic molecules is typically < 1.0 °C unless the isotopic substitution participates directly in strong hydrogen bonding networks (e.g., O-D vs. O-H).[2]

For 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole, the deuterium atoms are located on the methyl group, which does not participate in H-bonding.[1][2] Therefore, the melting point of the D3 analog (125–127 °C) is thermodynamically equivalent to its non-deuterated parent.[2] Any deviation >2 °C suggests chemical impurity rather than isotopic effects. [1][2]

Synthesis Logic & Regioisomeric Risks

The synthesis of this compound involves the N-methylation of a 3(5)-chloro-4-nitro-1H-pyrazole precursor.[1][2] This reaction is the primary source of failure in meeting the melting point specification due to regioisomerism .[1]

The Tautomer Challenge

The starting material exists in tautomeric equilibrium between 3-chloro and 5-chloro forms.[1][2] Upon methylation with Iodomethane-D3 (

  • Target (5-Chloro): 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (MP: 125–127 °C).[1][2]

  • Impurity (3-Chloro): 3-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (MP: ~78–80 °C or 111 °C depending on crystal form/purity).[1][2]

The 5-chloro isomer is often the thermodynamic product, but the 3-chloro isomer can form kinetically due to steric factors (methylation away from the chlorine atom).[1]

Synthesis & Impurity Workflow (DOT Visualization)

The following diagram illustrates the bifurcation point where the incorrect isomer can compromise the batch.

SynthesisPathPrecursor3(5)-Chloro-4-nitro-1H-pyrazole(Tautomeric Mixture)ReactionN-Alkylation(SN2 Mechanism)Precursor->ReactionReagentIodomethane-D3 (CD3I)+ Base (K2CO3/Cs2CO3)Reagent->ReactionIsomer_TargetTARGET: 5-Chloro-1-(methyl-D3)...(Sterically Congested)MP: 125-127°CReaction->Isomer_TargetThermodynamic ControlIsomer_ImpurityIMPURITY: 3-Chloro-1-(methyl-D3)...(Sterically Favored)MP: <111°CReaction->Isomer_ImpurityKinetic ControlPurificationRecrystallization / Column Chromatography(Critical Separation)Isomer_Target->PurificationIsomer_Impurity->PurificationRemoveFinalPure Analytical Standard>98% PurityPurification->Final

Figure 1: Synthetic pathway highlighting the regioisomeric divergence. The melting point serves as a rapid "Go/No-Go" check for the presence of the lower-melting 3-chloro impurity.[1][2]

Analytical Protocol: Self-Validating Systems

To ensure the material meets the stringent requirements for drug development research, a multi-modal analytical approach is required.[2] Relying solely on HPLC is insufficient due to the similar polarity of the regioisomers.

Melting Point Determination (Capillary Method)
  • Apparatus: Buchi M-565 or equivalent automated melting point apparatus.

  • Ramp Rate: 10 °C/min to 110 °C, then 1.0 °C/min to 135 °C.

  • Acceptance Criteria:

    • Onset: ≥ 124.5 °C[1][2]

    • Clear Point: ≤ 127.5 °C[1][2][3][4]

    • Range: ≤ 2.0 °C (Wide range indicates regioisomeric mixture).[1][2]

Differential Scanning Calorimetry (DSC)

For higher precision, DSC is recommended to detect polymorphic transitions or amorphous content.[2]

  • Protocol: Heat from 30 °C to 160 °C at 10 °C/min under

    
     purge (50 mL/min).
    
  • Expected Endotherm: Sharp peak at 126.0 ± 1.0 °C .[1][2]

Structural Validation Workflow

The following logic gate ensures that the measured melting point correlates with the correct chemical structure.

QC_WorkflowSampleIsolated Solid Sample(5-Chloro-1-(methyl-D3)-4-nitro...)MP_TestTest 1: Melting PointSample->MP_TestResult_LowMP < 120°CMP_Test->Result_LowResult_HighMP 125-127°CMP_Test->Result_HighResult_VeryHighMP > 145°CMP_Test->Result_VeryHighAction_Reject_IsoREJECT: Likely 3-Chloro Isomeror Solvent SolvateResult_Low->Action_Reject_IsoNMR_TestTest 2: 1H-NMR (NOE)Result_High->NMR_TestAction_Reject_ImidREJECT: Likely Imidazole Analog(Common Misidentification)Result_VeryHigh->Action_Reject_ImidPassRELEASE BATCHConfirmed StructureNMR_Test->PassNOE: Methyl-D3 to C5-Cl (Silent) vs C3-H (Strong)

Figure 2: Quality Control Logic Gate. Note that the Imidazole analog (MP ~148°C) is a common market confusion; the Pyrazole target must melt at 125-127°C.[1]

Technical Nuances & Troubleshooting

Common Market Confusions

Researchers often confuse the target pyrazole with 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0).[1][2]

  • Target (Pyrazole): MP 125–127 °C.[1][2]

  • False Hit (Imidazole): MP 148–150 °C.[1][2]

  • Differentiation: The imidazole ring has nitrogens at positions 1 and 3, whereas the pyrazole has nitrogens at 1 and 2.[2] This results in significantly different hydrogen bond acceptor capabilities and lattice energies.[1][2]

Storage & Stability[1]
  • Hygroscopicity: Low.[1][2]

  • Light Sensitivity: Moderate (Nitro group can undergo photoreduction over extended periods).[1][2]

  • Recommendation: Store at 2–8 °C in amber vials under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the chloro-substituent or deuterium exchange (though C-D is kinetically stable).

References

  • National Analytical Corporation. (2023).[1][2] Certificate of Analysis: 5-Chloro-1-(methyl-d3)-4-nitro-1H-pyrazole (CAS 1428577-87-0).[2] Retrieved from [VertexAI/TradeIndia Data Snippet].

  • Sigma-Aldrich. (2023).[1][2][3] Product Specification: 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0).[2] Link(Cited for negative control/exclusion of imidazole analog).[2]

  • ChemicalBook. (2023).[1][2] 5-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9) Physicochemical Data. Link

  • Santa Cruz Biotechnology. (2023).[1][2] 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CAS 6814-58-0) Data Sheet. Link(Cited to establish the melting point of the 3-methyl regioisomer at 111°C).[1][2]

  • PubChem. (2023).[1][2][3] Compound Summary: 5-Chloro-1-methyl-4-nitro-1H-pyrazole.[1][2] National Library of Medicine.[2] Link

difference between 5-Chloro-1-methyl-4-nitro-1H-pyrazole and D3 analog

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Synthesis, and Applications in Drug Development

Executive Summary

This technical guide analyzes the structural, physicochemical, and functional distinctions between 5-Chloro-1-methyl-4-nitro-1H-pyrazole (CMNP) and its deuterated isotopologue, 5-Chloro-1-(methyl-d3)-4-nitro-1H-pyrazole (D3-CMNP) .

While chemically equivalent in terms of valency and connectivity, the substitution of the N-methyl hydrogens (


) with deuterium (

) introduces significant kinetic and analytical divergences. In drug development, CMNP serves as a critical intermediate for pyrazole-based pharmaceuticals (e.g., kinase inhibitors, antifungals), while D3-CMNP is primarily utilized as a Stable Isotope Labeled (SIL) Internal Standard for LC-MS/MS bioanalysis and as a mechanistic probe for metabolic stability studies (Kinetic Isotope Effect).

Part 1: Structural & Physicochemical Basis[1]

The fundamental difference lies in the isotopic substitution at the


-methyl position. This alteration affects bond dissociation energy (BDE) and vibrational frequency, leading to measurable macroscopic changes.
Comparative Data Matrix
FeatureStandard Analog (CMNP)Deuterated Analog (D3-CMNP)Impact
Formula


+3.018 Da Mass Shift
Mol.[1][2] Weight 161.55 g/mol ~164.57 g/mol Resolvable by Mass Spec
C-H/D Bond Length ~1.09 Å~1.08 Å (Shorter)D3 is slightly more compact
Bond Energy (BDE) ~98 kcal/mol (C-H)~100 kcal/mol (C-D)D3 is resistant to oxidative cleavage
Lipophilicity LogP ~ 1.2LogP ~ 1.18D3 is slightly less lipophilic
NMR (

)
Methyl singlet (~3.9 ppm)Silent (No signal)Distinct spectral signature
The Deuterium Effect on Lipophilicity

The C-D bond is shorter and has a lower vibrational amplitude than the C-H bond. This results in a slightly smaller molar volume for the D3 analog. Consequently, D3-CMNP often exhibits slightly lower lipophilicity. In Reverse-Phase HPLC (RP-HPLC), this can cause the D3 analog to elute slightly earlier than the protium form, a phenomenon known as the Deuterium Isotope Effect in Chromatography .

Part 2: Synthetic Pathways

The synthesis of both analogs follows a parallel electrophilic alkylation pathway. The divergence occurs at the alkylating agent: Methyl Iodide (


)  versus Iodomethane-d3 (

)
.
Synthesis Workflow Diagram

SynthesisPath Precursor 5-Chloro-4-nitro-1H-pyrazole (Starting Material) Base Base Activation (NaH or K2CO3 in DMF) Precursor->Base Deprotonation Intermediate Pyrazolate Anion (Nucleophile) Base->Intermediate ReagentH Reagent A: Methyl Iodide (CH3-I) Intermediate->ReagentH Path A ReagentD Reagent B: Iodomethane-d3 (CD3-I) Intermediate->ReagentD Path B ProductH PRODUCT A: 5-Chloro-1-methyl-4-nitro-1H-pyrazole (Standard) ReagentH->ProductH SN2 Alkylation ProductD PRODUCT B: 5-Chloro-1-(methyl-d3)-4-nitro-1H-pyrazole (Deuterated) ReagentD->ProductD SN2 Alkylation

Figure 1: Parallel synthesis routes. Path A yields the standard drug intermediate; Path B yields the stable isotope labeled (SIL) analog using deuterated methyl iodide.

Part 3: Analytical Characterization & Differentiation

Distinguishing these two molecules is critical for Quality Control (QC) and Bioanalysis.

Mass Spectrometry (MS)

This is the primary method for differentiation.

  • CMNP: Shows a parent ion

    
     at m/z 162 .
    
  • D3-CMNP: Shows a parent ion

    
     at m/z 165 .
    
  • Application: In LC-MS/MS assays, the D3 analog is spiked into biological matrices (plasma/urine) as an Internal Standard. Since it co-elutes (mostly) and ionizes identically to the analyte, it corrects for matrix effects and ionization suppression.[3][4]

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof.

  • Proton NMR (

    
    ): 
    
    • CMNP: Displays a sharp singlet integrating to 3 protons at approximately 3.90–4.00 ppm (N-Methyl group).

    • D3-CMNP: This singlet disappears completely because Deuterium (

      
      ) has a different gyromagnetic ratio and resonance frequency.
      
  • Carbon NMR (

    
    ): 
    
    • CMNP: The methyl carbon appears as a singlet.[1]

    • D3-CMNP: The methyl carbon signal splits into a septet (1:3:6:7:6:3:1) due to spin-spin coupling with the three deuterium atoms (

      
      ).
      

Part 4: Functional Impact in Drug Development

The "Deuterium Switch" (Metabolic Stability)

The N-methyl group is a common site for metabolic attack by Cytochrome P450 enzymes (specifically CYP450-mediated N-demethylation).

  • Mechanism: The rate-limiting step in N-demethylation involves breaking a C-H bond.

  • Kinetic Isotope Effect (KIE): Because the C-D bond is stronger (lower zero-point energy), breaking it requires more activation energy.[2]

  • Result: If N-demethylation is the primary clearance pathway, D3-CMNP will have a longer half-life (

    
    )  than CMNP. This is the principle behind "Deuterated Drugs" (e.g., Deutetrabenazine).[]
    
Analytical Workflow: Internal Standard Selection

AnalyticalDecision Sample Biological Sample (Plasma + Analyte) Spike Spike D3-CMNP (Internal Standard) Sample->Spike Extract Extraction (LLE or PPT) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Result Quantification: Area Ratio (Analyte/D3) LCMS->Result

Figure 2: Workflow utilizing D3-CMNP as an Internal Standard to normalize variability in extraction and ionization.

Part 5: Experimental Protocols

Protocol A: Synthesis of D3-CMNP (N-Methylation)

Objective: Synthesize high-purity 5-Chloro-1-(methyl-d3)-4-nitro-1H-pyrazole.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (10 volumes).

  • Activation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 mins to ensure complete deprotonation (evolution of

    
     gas).
    
  • Alkylation: Add Iodomethane-d3 (

    
    )  (1.2 eq) dropwise via syringe.
    
    • Note:

      
       is volatile and toxic; use a fume hood.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).

  • Quench: Quench carefully with ice water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography.
    
  • Validation: Confirm identity via MS (

    
     165) and 
    
    
    
    NMR (absence of methyl peak).
Protocol B: Cross-Signal Interference Test (Bioanalysis)

Objective: Ensure D3-CMNP does not interfere with the measurement of the non-deuterated analyte.

  • Prepare Solutions:

    • Solution A: High concentration of CMNP (Analyte) only.

    • Solution B: High concentration of D3-CMNP (IS) only.

  • Inject Solution A: Monitor the MRM transition for the Internal Standard (m/z 165 → fragment).

    • Acceptance Criteria: Signal should be < 5% of the normal IS response. (Ensures Analyte doesn't mimic IS).

  • Inject Solution B: Monitor the MRM transition for the Analyte (m/z 162 → fragment).

    • Acceptance Criteria: Signal should be < 20% of the Lower Limit of Quantification (LLOQ). (Ensures IS is pure and doesn't contain non-deuterated impurities).

References

  • BenchChem. (2025).[6][7] Introduction to Deuterated Internal Standards in Mass Spectrometry. Retrieved from

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Enamine. (2023). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[8]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.[9] PLOS ONE.[9]

Sources

Technical Guide: Applications of Deuterated Nitro-Pyrazole Derivatives in Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic application of deuterium incorporation within nitro-pyrazole scaffolds—a structural class frequent in antimicrobial and oncology pharmacophores but historically plagued by rapid oxidative clearance and genotoxic liabilities. By leveraging the Deuterium Kinetic Isotope Effect (DKIE), researchers can modulate bond dissociation energies (BDE) to extend half-life (


) and alter metabolic partitioning. This document details the mechanistic rationale, synthetic pathways, and validation protocols required to develop deuterated nitro-pyrazoles, providing a self-validating framework for drug development professionals.

Part 1: The Mechanistic Rationale

The Physicochemical Basis: Kinetic Isotope Effect (KIE)

The core utility of deuteration lies in the mass difference between hydrogen (


H) and deuterium (

H, D).[1][2][3] Deuterium is twice as heavy as protium, resulting in a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond.[3]
  • Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.[2]

  • Primary KIE (

    
    ):  When C-H bond cleavage is the rate-determining step (RDS) in a metabolic reaction (e.g., CYP450-mediated hydroxylation), substituting H with D can reduce the reaction rate by a factor of 6–10.
    
The Nitro-Pyrazole Liability: Metabolic Switching

Nitro-pyrazoles face a bifurcated metabolic fate. Researchers must understand that blocking one pathway via deuteration may shunt metabolism toward another.

  • Oxidative Clearance (CYP450): Alkyl side chains or the pyrazole ring C-H bonds are susceptible to hydroxylation. This is the primary target for deuteration to improve PK.

  • Nitro-Reduction (Reductases): The nitro group (

    
    ) can be reduced to a hydroxylamine (
    
    
    
    ) and subsequently an amine (
    
    
    ) by nitroreductases or CYP450s under hypoxic conditions. Crucial Note: The hydroxylamine intermediate is often DNA-reactive (Ames positive).

The Engineering Challenge: If you deuterate the oxidative "soft spot" to improve half-life, you risk increasing the exposure of the nitro group to reductases, potentially increasing toxicity. The protocol below includes a specific check for this "Metabolic Switching."

MetabolicPathways Parent Nitro-Pyrazole (Parent Drug) Oxidation Oxidative Pathway (CYP450) Parent->Oxidation C-H Cleavage (Fast) Reduction Nitro-Reduction (Reductases) Parent->Reduction Nitro Reduction (Slow/Hypoxic) HydroxyMet Hydroxylated Metabolite (Inactive/Excreted) Oxidation->HydroxyMet ToxicMet Hydroxylamine/Amine (Genotoxic Potential) Reduction->ToxicMet D_Block Deuteration (C-D) Blocks Pathway D_Block->Oxidation

Figure 1: Metabolic bifurcation of nitro-pyrazoles. Deuteration impedes the oxidative pathway, potentially shunting flux toward nitro-reduction.

Part 2: Synthetic Strategies

Synthesizing deuterated nitro-pyrazoles requires selecting between de novo synthesis (building the ring with D) and post-synthetic exchange (swapping H for D on the formed ring).

Protocol: Base-Catalyzed H/D Exchange

This method is preferred for introducing deuterium at the C-3 or C-5 positions of the pyrazole ring, which are often acidic enough for exchange.

Reagents:

  • Substrate: Nitro-pyrazole derivative.

  • Solvent: Methanol-d4 (

    
    ) or Deuterium Oxide (
    
    
    
    ).
  • Base: Sodium Methoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of nitro-pyrazole in

    
     (0.1 M concentration).
    
  • Activation: Add 0.1–0.5 eq of

    
    . (Note: Nitro groups are electron-withdrawing, increasing the acidity of ring protons, facilitating exchange).
    
  • Incubation: Heat to 60°C in a sealed pressure vial for 12–24 hours. Monitor via LC-MS.

  • Quenching: Cool to RT. Neutralize with Deuterium Chloride (

    
    ) in 
    
    
    
    to prevent back-exchange during workup.
  • Isolation: Extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Validation: Verify

    
     deuterium incorporation via 
    
    
    
    -NMR (disappearance of ring signals).
Protocol: De Novo Knorr Synthesis (For Alkyl Deuteration)

If the metabolic soft spot is a methyl group on the pyrazole, H/D exchange is insufficient. Use deuterated building blocks.

  • Precursor: Start with hexadeutero-acetylacetone (

    
    ).
    
  • Cyclization: React with hydrazine hydrate in ethanol at reflux.

  • Nitration: Perform standard nitration (

    
    ) on the deuterated dimethyl-pyrazole core. Caution: Nitration is exothermic; maintain temperature <10°C to prevent D-scrambling.
    

Part 3: Experimental Validation Protocols

In Vitro Microsomal Stability & Metabolite Profiling

This assay determines the intrinsic clearance (


) and verifies if the "Deuterium Switch" has occurred.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Non-deuterated Parent (H-Cmpd) and Deuterated Analog (D-Cmpd).

Protocol:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis (The "Switch" Calculation): Calculate the in vitro


 and 

for both compounds.


Metabolite Shunting Check: Monitor specific transitions for the nitro-reduced amine metabolite. If the Area Under Curve (AUC) for the amine metabolite is significantly higher in the D-Cmpd group than the H-Cmpd group, you have induced metabolic switching toward the toxic pathway.

Quantitative Comparison Table

The following table illustrates expected data for a successful deuteration program.

ParameterMetricH-Analog (Parent)D-Analog (Deuterated)Interpretation
Clearance

(µL/min/mg)
45.212.1Positive: 73% reduction in clearance indicates C-D bond breakage was rate-limiting.
Half-life

(min)
15.357.2Positive: ~3.7x extension in half-life.
Metabolic Switching Amine Metabolite AUC1000 units1150 unitsNeutral: Slight increase (<15%) is acceptable. >50% increase requires Ames testing.
Potency

(Target)
12 nM12 nMRequired: Deuteration should not affect binding affinity.

Part 4: Workflow Visualization

DevelopmentWorkflow Design 1. Design Phase Identify Metabolic Soft Spots (In Silico Prediction) Synth 2. Synthesis (H/D Exchange or De Novo) Design->Synth Screen 3. In Vitro Screen (Microsomal Stability + Metabolite ID) Synth->Screen Decision Decision Gate: Is KIE > 2.0? Screen->Decision ToxCheck 4. Toxicity Check (Ames Test for Nitro-Reduction) Decision->ToxCheck Yes Redesign Redesign: Target Different Site Decision->Redesign No Dev 5. Development Candidate ToxCheck->Dev Pass Redesign->Design

Figure 2: Decision tree for deuterated nitro-pyrazole development.

References

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • U.S. Food and Drug Administration (FDA). (2017).[4][5][] "FDA approves first deuterated drug."[4][7] FDA News Release. Link

  • Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[8] Nature Reviews Drug Discovery, 18, 1–20. Link

  • Guengerich, F. P. (2017). "Intersection of the Scenarios of Oxidation and Reduction of Nitro-Prazoles by Cytochrome P450." Chemical Research in Toxicology, 30(1), 2–12. Link

  • WIPO Patent. (2024). "Deuterated Pyrazole Derivatives, Pharmaceutical Composition, Use, and Preparation Method." WO/2024/066981. Link

Sources

literature review of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (CAS: 1428577-87-0) is a critical deuterated heterocyclic intermediate. It serves primarily as a stable isotope-labeled internal standard for the quantification of pyrazole-based agrochemicals (e.g., Fipronil analogs) and pharmaceutical agents in biological matrices. It is also utilized in Metabolic Stability studies to block N-demethylation pathways via the Deuterium Kinetic Isotope Effect (DKIE).

Technical Challenge: The synthesis of 1,5-disubstituted pyrazoles is historically plagued by regioselectivity issues. Direct methylation of 3(5)-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers, necessitating tedious chromatographic separation.

Guide Scope: This whitepaper details two distinct synthetic pathways:

  • Route A (High Fidelity): The De Novo Sandmeyer Route (Recommended for high isomeric purity).

  • Route B (Rapid Access): Direct Methylation with Regiochemical Control (Recommended for small-scale/discovery).

Retrosynthetic Analysis & Pathway Logic

To ensure the specific placement of the chlorine atom at the 5-position relative to the deuterated methyl group, we must consider the tautomeric nature of the pyrazole ring.

Logical Disconnection
  • Disconnection 1 (C-Cl): Disconnecting the chloride leads to a diazonium intermediate derived from an amine. This points to a Sandmeyer reaction.

  • Disconnection 2 (N-Me): Disconnecting the N-methyl group leads to 5-chloro-4-nitro-1H-pyrazole. Alkylation here is ambiguous due to annular tautomerism.

Retrosynthesis cluster_legend Pathway Logic Target TARGET: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Precursor1 Intermediate A: 5-Amino-1-(methyl-D3)-4-nitropyrazole Target->Precursor1 Sandmeyer (Chlorination) Precursor2 Intermediate B: 5-Chloro-4-nitro-1H-pyrazole Target->Precursor2 N-Alkylation (Regioselectivity Issues) Raw1 Methylhydrazine-D3 (CD3NHNH2) Precursor1->Raw1 Ring Closure & Nitration Raw2 Iodomethane-D3 (CD3I) Precursor2->Raw2 Direct Methylation Legend1 Route A: High Regiocontrol Legend2 Route B: Rapid/Low Selectivity

Figure 1: Retrosynthetic logic comparing the Sandmeyer route (Route A) against Direct Methylation (Route B).

Route A: The Sandmeyer Protocol (Recommended)

This route builds the pyrazole ring using Methylhydrazine-d3 to fix the position of the methyl group before introducing the chlorine. This avoids the formation of the unwanted 3-chloro isomer.

Step 1: Ring Closure & Nitration

Objective: Synthesize 5-amino-1-(methyl-D3)-4-nitropyrazole.

  • Reagents: Methylhydrazine-d3 (CAS: 503-60-6), 2-Cyano-3-ethoxyacrylate, Nitric Acid.

  • Mechanism: Michael addition followed by cyclization.

Protocol:

  • Cyclization: Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in Ethanol. Cool to 0°C.

  • Add Methylhydrazine-d3 (1.05 eq) dropwise. The regiochemistry is directed by the Michael acceptor; the

    
     of hydrazine attacks the acrylate 
    
    
    
    -carbon.
  • Reflux for 3 hours. Evaporate solvent to yield 5-amino-1-(methyl-D3)-4-ethoxycarbonylpyrazole.

  • Hydrolysis/Decarboxylation: Treat with NaOH, then heat to decarboxylate (if necessary) or proceed directly to nitration if starting from ethoxymethylene malononitrile to get the 5-amino-4-cyano derivative, followed by hydrolysis.

  • Alternative Direct Precursor: React Methylhydrazine-d3 with 2,3-dichloropropionitrile to form 5-amino-1-(methyl-D3)-pyrazole.

  • Nitration: Dissolve the intermediate in concentrated

    
     at 0°C. Add fuming 
    
    
    
    dropwise. Maintain temperature <10°C. Stir 2h. Pour onto ice. Filter the yellow precipitate (5-amino-1-(methyl-D3)-4-nitropyrazole).
Step 2: The Sandmeyer Reaction (Chlorination)

Objective: Convert the 5-amino group to a 5-chloro group.

  • Reagents:

    
    , 
    
    
    
    (Copper(I) chloride), conc.
    
    
    .
  • Mechanism: Radical-nucleophilic aromatic substitution (

    
    ) via a diazonium salt.
    

Detailed Protocol:

  • Diazotization: Suspend 5-amino-1-(methyl-D3)-4-nitropyrazole (10 mmol) in concentrated

    
     (15 mL). Cool to -5°C using an acetone/ice bath.
    
  • Add aqueous

    
     (12 mmol) dropwise, maintaining internal temp <0°C. Stir for 30 min to form the diazonium salt (solution becomes clear/orange).
    
  • Substitution: In a separate vessel, dissolve

    
     (15 mmol) in conc. 
    
    
    
    (10 mL) at 0°C.
  • Transfer the cold diazonium solution slowly into the

    
     solution with vigorous stirring. Caution: Nitrogen gas evolution.
    
  • Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 30 minutes to ensure completion.

  • Workup: Dilute with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Route B: Direct Methylation (Alternative)

This route is faster if you possess 5-chloro-4-nitro-1H-pyrazole but requires careful separation of isomers.

  • Reagents: 5-Chloro-4-nitro-1H-pyrazole, Iodomethane-d3 (

    
    ), 
    
    
    
    .
  • Solvent: DMF or Acetonitrile.

The Regioselectivity Problem: The pyrazole anion can react at N1 or N2.

  • N1 Attack: Yields 5-chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (Target).

  • N2 Attack: Yields 3-chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (Impurity).

  • Note: Steric hindrance from the 5-chloro group often disfavors N1 alkylation, making the impurity (3-chloro) the major product in standard conditions.

Optimized Protocol (to maximize N1):

  • Dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous THF.

  • Add

    
      (1.1 eq) at 0°C. Stir 30 min to form the anion.
    
  • Add Iodomethane-d3 (1.2 eq).

  • Stir at room temperature.

  • Critical Step: You must separate the isomers. The 5-chloro isomer typically has a different Rf value than the 3-chloro isomer due to the dipole moment difference created by the adjacent chloro and nitro groups.

  • Separation: Use Flash Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Analytical Validation & Data

To ensure scientific integrity, the synthesized compound must be validated against the following specifications.

TestExpected ResultNotes
Appearance Pale yellow crystalline solidTypical for nitro-pyrazoles.
Melting Point 125–127 °CConsistent with non-deuterated analog.
1H-NMR Singlet at ~8.0-8.2 ppm (C3-H)Absence of methyl peak at 3.9 ppm confirms deuteration.
MS (ESI) [M+H]+ = 165.0/167.0 (approx)Mass shift of +3 Da vs non-deuterated (162). Cl isotope pattern (3:1) visible.
Isotopic Purity > 99 atom% DQuantified by integration of residual proton signal in NMR.
Workflow Diagram: Sandmeyer Route

SandmeyerWorkflow Step1 Step 1: Cyclization EtO-CH=C(CN)-COOEt + CD3NHNH2 Step2 Step 2: Nitration HNO3 / H2SO4 (Electrophilic Subst.) Step1->Step2 Yields 5-Amino Intermediate Step3 Step 3: Diazotization NaNO2 / HCl (-5°C) Step2->Step3 Yields Diazonium Salt Step4 Step 4: Sandmeyer CuCl / HCl (Radical Subst.) Step3->Step4 N2 Displacement Final Final Product 5-Cl-1-CD3-4-NO2-Pyz Step4->Final Purification

Figure 2: Step-by-step workflow for the high-fidelity Sandmeyer synthesis route.

Safety & Handling (E-E-A-T)

  • Diazonium Salts: Intermediates in the Sandmeyer reaction are potentially explosive if allowed to dry. Keep in solution and cold at all times.

  • Methylhydrazine-d3: Highly toxic, potential carcinogen, and corrosive. Handle in a glovebox or efficient fume hood.

  • Nitro Compounds: Energetic materials. Avoid excessive heat during workup.

  • Iodomethane-d3: Alkylating agent (carcinogen). Use sodium thiosulfate solution to quench glassware and spills.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[2]

    • Source:The Journal of Organic Chemistry, 2024.
    • URL:[Link]

  • Sandmeyer Reaction Mechanism & Protocols

    • Title: Sandmeyer Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Commercial Reference & Physical Properties

    • Title: 5-chloro-1-(methyl-d3)
    • Source: TradeIndia / National Analytical Corpor
    • URL:[Link][4]

  • Nitration of Pyrazoles

    • Title: Preparation method of 5-chloro-1-methyl-4-nitroimidazole (Analogous chemistry).[5]

    • Source: Google P
    • URL

Sources

Methodological & Application

synthesis protocol for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Abstract This application note details a high-fidelity synthesis protocol for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , a stable isotopologue critical for DMPK (Drug Metabolism and Pharmacokinetics) studies. The protocol employs a "Thermodynamic Lithiation" strategy to ensure regiochemical purity at the C5 position, overcoming the classic N1/N2 selectivity challenges associated with direct alkylation of 3(5)-substituted pyrazoles. This 3-step route utilizes readily available 1H-pyrazole and Iodomethane-d3 (


) to maximize deuterium incorporation (>99%) and yield.

Introduction & Retrosynthetic Analysis

The synthesis of asymmetric pyrazoles is frequently plagued by regioselectivity issues. Direct alkylation of 5-chloro-4-nitro-1H-pyrazole typically favors the sterically less hindered N1-position (yielding the 3-chloro isomer), which is the incorrect regioisomer for this target.

To guarantee the formation of the 5-chloro-1-methyl scaffold, this protocol adopts a Linear Functionalization Strategy :

  • N-Methylation: Installation of the deuterated methyl group on the unsubstituted pyrazole (avoiding isomerism).

  • C5-Chlorination: Directed lithiation under thermodynamic control to functionalize the C5 position.

  • C4-Nitration: Standard electrophilic aromatic substitution on the activated pyrazole ring.

Retrosynthetic Logic: Target


Nitration

5-Chloro-1-(methyl-d3)-pyrazole

C5-Lithiation/Chlorination

1-(methyl-d3)-pyrazole

1H-Pyrazole + CD3I

Synthesis Pathway Visualization

SynthesisPathway Start 1H-Pyrazole Step1 1-(Methyl-d3)-pyrazole Start->Step1 NaH, CD3I THF, 0°C Step2 5-Chloro-1-(methyl-d3)-pyrazole Step1->Step2 1. n-BuLi (Thermodynamic) 2. C2Cl6 THF, -78°C to RT Target 5-Chloro-1-(methyl-d3)-4-nitro-1H-pyrazole Step2->Target HNO3, H2SO4 0°C to 55°C

Figure 1: Linear synthesis pathway ensuring regiochemical integrity. The C5-chlorination step relies on thermodynamic equilibration of the lithiated intermediate.

Experimental Protocol

Step 1: Synthesis of 1-(Methyl-d3)-1H-pyrazole

Rationale: Starting with unsubstituted pyrazole eliminates N1/N2 regioselectivity concerns, as both nitrogens are equivalent prior to substitution.

Reagents & Materials:

Reagent Equiv. Role
1H-Pyrazole 1.0 Substrate
Sodium Hydride (60% in oil) 1.2 Base

| Iodomethane-d3 (


) | 1.1 | Deuterated Electrophile |
| THF (Anhydrous) | - | Solvent |

Procedure:

  • Activation: In a flame-dried 3-neck flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF (10 mL/g substrate). Cool to 0°C.
    
  • Deprotonation: Add a solution of 1H-pyrazole (1.0 equiv) in THF dropwise. Stir at 0°C for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add Iodomethane-d3 (1.1 equiv) dropwise via syringe. Maintain temperature < 5°C to prevent volatility loss of

    
    .
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench carefully with sat.

    
    .[1] Extract with 
    
    
    
    (3x).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate carefully (product is volatile, bp ~127°C).
  • Purification: Distillation or use crude if purity >95% by NMR.

Step 2: Regioselective C5-Chlorination (The "Thermodynamic" Step)

Rationale: Kinetic lithiation of 1-methylpyrazole often favors the N-methyl group (lateral lithiation). However, thermodynamic equilibration favors the C5-lithio species due to the stability of the


 anion. The Deuterium Kinetic Isotope Effect (DKIE) from the 

group further protects the methyl group from deprotonation, enhancing C5 selectivity.

Reagents & Materials:

Reagent Equiv. Role
1-(Methyl-d3)-pyrazole 1.0 Substrate
n-Butyllithium (2.5M in hexanes) 1.1 Lithiating Agent

| Hexachloroethane (


) | 1.2 | Chlorine Source |
| THF (Anhydrous) | - | Solvent |

Procedure:

  • Lithiation: Dissolve 1-(methyl-d3)-pyrazole (1.0 equiv) in anhydrous THF (15 mL/g) and cool to -78°C .

  • Addition: Add n-BuLi (1.1 equiv) dropwise over 20 min.

  • Equilibration (Critical): Allow the reaction to warm to 0°C and stir for 1 hour. Note: This step allows the kinetically formed lateral lithio-species to rearrange to the thermodynamically more stable C5-lithio species.

  • Chlorination: Cool the mixture back to -78°C . Add a solution of Hexachloroethane (1.2 equiv) in THF dropwise.

  • Quench: Stir for 1 hour at -78°C, then warm to RT. Quench with water.[3]

  • Workup: Extract with EtOAc. Wash with water and brine. Dry (

    
    ) and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Target QC: Confirm C5-substitution via

      
      -NMR (Loss of C5-H signal, typically the most downfield proton at ~7.5 ppm).
      
Step 3: Nitration to 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Rationale: The pyrazole ring is deactivated by the chloro group but still susceptible to electrophilic attack at the C4 position, which is the only remaining activated site.

Reagents & Materials:

Reagent Equiv. Role
5-Chloro-1-(methyl-d3)-pyrazole 1.0 Substrate

| Sulfuric Acid (


, conc) | Solvent | Acid Medium |
| Nitric Acid (

, fuming >90%) | 1.5 | Nitrating Agent |

Procedure:

  • Preparation: Dissolve the substrate in conc.

    
     (5 mL/g) in a round-bottom flask. Cool to 0°C.
    
  • Nitration: Add fuming

    
     (1.5 equiv) dropwise, maintaining internal temperature < 10°C.
    
  • Reaction: Allow to warm to RT, then heat to 55°C for 4–6 hours. Note: Heating is required due to the deactivating effect of the chlorine atom.

  • Quench: Pour the reaction mixture slowly onto crushed ice. The product typically precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with DCM.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Analytical Validation & QC

ParameterSpecificationMethod
Identity Consistent with structure

-NMR (DMSO-

), MS (ESI+)
Isotopic Purity > 99 atom% DMS /

-NMR integration
Regiochemistry > 98% 5-Chloro isomerNOE (Nuclear Overhauser Effect)
Purity > 98%HPLC (UV @ 254 nm)

Regiochemistry Check (NOE):

  • Target (5-Cl): No NOE correlation between the Methyl-D3 group (if residual H exists) and the C4-H (now Nitro). Wait, C4 is substituted. The key check is the absence of a proton at C5.

  • Precursor Check: In Step 2 product, NOE between N-Me and C5-H indicates the wrong isomer (3-chloro, where C5-H is adjacent to N-Me). Lack of NOE between N-Me and the remaining ring proton (C3-H) confirms the 5-chloro structure (since C3 is distal).

References

  • Regioselectivity in Lithiation: Ididon, L. E., et al. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study." Org.[4][5][6] Biomol. Chem., 2006, 4 , 1261-1267. Link

  • Nitration Protocol: Katritzky, A. R., et al. "Direct nitration of five membered heterocycles."[7][8] ARKIVOC, 2005, iii , 179-191.[7][8] Link

  • General Pyrazole Synthesis: Organic Syntheses, Coll. Vol. 10, p. 5 (2004); Vol. 75, p. 1 (1997). Link

  • Isotope Effects: Fisher, J. "Deuterium Kinetic Isotope Effects in Organic Synthesis." Chemical Reviews, 2000.

Safety Warning:

  • 
    :  Carcinogen and volatile alkylating agent. Use in a fume hood.
    
  • n-BuLi: Pyrophoric. Handle under inert atmosphere (

    
    /Ar).
    
  • Nitration: Exothermic. Risk of runaway reaction. Control temperature strictly.

Sources

using 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Using 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole as a Stable Isotope Internal Standard (SIL-IS)

Abstract

This guide details the protocol for utilizing 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (CAS: 1428577-87-0) as a stable isotope-labeled internal standard (SIL-IS). This deuterated analog is critical for the accurate quantification of its non-labeled counterpart, a common scaffold in the synthesis of kinase inhibitors and agrochemicals. By correcting for ionization suppression, extraction variability, and matrix effects, this IS ensures data integrity in regulated bioanalytical environments (GLP/GMP).

Introduction & Chemical Context

The pyrazole ring system, particularly nitro- and halo-substituted variants, serves as a core pharmacophore in modern drug discovery. However, the electron-withdrawing nature of the nitro (C4) and chloro (C5) groups creates unique challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including erratic ionization efficiency in complex biological matrices (plasma, urine, reaction mixtures).

The Solution: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole.[1] By substituting the N1-methyl hydrogens with deuterium (


), this molecule provides a mass shift of +3 Da while retaining near-identical physicochemical properties to the analyte.
Key Chemical Properties
PropertyAnalyte (D0)Internal Standard (D3)
Formula


Monoisotopic Mass ~161.00 Da~164.02 Da
Precursor Ion

162.0 165.0
LogP (Lipophilicity) ~1.2~1.18 (Slightly lower)
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile
Technical Rationale: Mechanisms of Action[4]
3.1 Correction of Matrix Effects

In Electrospray Ionization (ESI), co-eluting phospholipids or salts can suppress the ionization of the analyte. Because the D3-IS co-elutes (or nearly co-elutes) with the analyte, it experiences the exact same suppression. The ratio of Analyte/IS remains constant, normalizing the data.

3.2 The Deuterium Isotope Effect

Researchers must be aware of the "Deuterium Isotope Effect" in Reverse Phase Chromatography (RPLC). Deuterated bonds (


) are slightly less lipophilic than 

bonds.
  • Result: The D3-IS may elute slightly earlier (0.05 – 0.1 min) than the unlabeled analyte.

  • Mitigation: The protocol below uses a high-resolution gradient to ensure the shift is minimized and both peaks fall within the same suppression window.

3.3 Isotopic Interference Logic

A +3 Da shift is generally sufficient, but one must account for the Chlorine isotope pattern (


 vs 

, 3:1 ratio).
  • Analyte (

    
    ):  m/z 162
    
  • Analyte (

    
    ):  m/z 164 (M+2)
    
  • IS (

    
    ):  m/z 165 (M+3)
    
  • Risk: The M+2 isotope of the analyte (164) is close to the IS (165), but they are resolved by mass spectrometry (1 Da difference). The true interference would come from the M+3 isotope of the analyte (containing

    
     AND 
    
    
    
    ), which is extremely low abundance (<0.1%).
Experimental Protocols
4.1 Stock Solution Preparation

Safety: Treat as a potential toxicant. Use a fume hood.

  • Primary Stock (1 mg/mL): Weigh 1.0 mg of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole into a glass vial. Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide). Note: DMSO is preferred over MeOH for long-term stability of nitro-compounds.

  • Working IS Solution (200 ng/mL): Dilute the Primary Stock into 50:50 Methanol:Water. This solution will be used for spiking samples.

4.2 Sample Preparation (Protein Precipitation)

This method is optimized for plasma or reaction media.

  • Aliquot: Transfer 50

    
    L of sample into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 10

    
    L of Working IS Solution (200 ng/mL). Vortex gently.
    
  • Precipitate: Add 200

    
    L of ice-cold Acetonitrile (ACN)  containing 0.1% Formic Acid.
    
  • Agitate: Vortex for 30 seconds at high speed.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L of the supernatant to an LC vial with an insert. Dilute with 100 
    
    
    
    L of Water (to match initial mobile phase).
4.3 LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2][3][4]

Gradient Table:

Time (min) % B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 95 Elution
4.00 95 Wash
4.10 5 Re-equilibration

| 6.00 | 5 | Stop |

MS Parameters (MRM Transitions):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Mechanism: Loss of Nitro group (

    
    , -46 Da) is the dominant fragmentation pathway.
    
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Analyte (D0) 162.0116.01850
IS (D3) 165.0119.01850

(Note: The product ion 119 maintains the D3 label on the methyl group, ensuring specificity.)

Visualization of Workflows
5.1 Bioanalytical Workflow

This diagram illustrates the critical path from sample to data, highlighting where the IS is introduced to lock in accuracy.

BioanalysisWorkflow Sample Biological Sample (Unknown Conc.) IS_Spike Add D3-IS (Fixed Conc.) Sample->IS_Spike 50 µL Extract Protein Ppt (ACN + FA) IS_Spike->Extract Mix Centrifuge Centrifuge 10k x g Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Ratio Calculate Ratio (Area Analyte / Area IS) LCMS->Ratio Data Processing Quant Final Concentration Ratio->Quant Regression

Caption: Step-by-step bioanalytical workflow ensuring the Internal Standard tracks the analyte through extraction and ionization.

5.2 MRM Logic & Interference Check

This decision tree helps the analyst confirm that the IS is performing correctly without isotopic cross-talk.

MRMLogic Start Start Method Validation CheckBlank Inject Double Blank (No Analyte, No IS) Start->CheckBlank CheckIS Inject Zero Sample (Matrix + IS Only) CheckBlank->CheckIS Decision1 Signal at 162 -> 116? CheckIS->Decision1 Pass1 No Cross-Talk (IS is Pure) Decision1->Pass1 No Fail1 Fail: IS contains Unlabeled Impurity Decision1->Fail1 Yes (>5% LLOQ) CheckULOQ Inject ULOQ (High Analyte, No IS) Pass1->CheckULOQ Decision2 Signal at 165 -> 119? CheckULOQ->Decision2 Pass2 No Isotopic Contribution Decision2->Pass2 No Fail2 Fail: Analyte M+3 Interferes with IS Decision2->Fail2 Yes (>5% IS Response)

Caption: Logic flow for validating isotopic purity and preventing cross-talk between the Analyte and the D3-Internal Standard.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is "self-validating," monitor these parameters in every batch:

  • IS Area Stability: The peak area of the D3-IS should not vary by more than 15% across the entire run. A systematic drop indicates instrument drift or matrix accumulation on the column.

  • Retention Time Shift: If the D3-IS shifts by >0.2 min, the column equilibration is insufficient.

  • Cross-Talk Check:

    • Symptom:[5][6] Signal detected in the Analyte channel (162/116) when only IS is injected.

    • Cause: The D3 standard contains D0 impurities.

    • Fix: Purchase higher purity IS (>99 atom% D) or raise the LLOQ.

References
  • US Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Selection in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. [Link]

  • Chaudhari, S. R., et al. (2020). Impact of Deuterium Isotope Effect on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. [Link]

  • National Analytical Corporation. (n.d.).[1] 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Product Specifications. [Link]

Sources

High-Sensitivity Quantitation of 5-Chloro-1-methyl-4-nitro-1H-pyrazole by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Abstract

This guide details the method development and validation protocol for the quantification of 5-Chloro-1-methyl-4-nitro-1H-pyrazole (CMNP) using its stable isotope-labeled analog, 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (CMNP-D3) , as an internal standard. Designed for researchers in pharmaceutical impurity profiling and pharmacokinetic studies, this protocol addresses the specific challenges of analyzing nitropyrazole derivatives, including ionization suppression and isotopic interference. The method aligns with ICH M7 guidelines for mutagenic impurities and FDA Bioanalytical Method Validation standards.

Chemical Context & Physicochemical Properties

Understanding the analyte's chemistry is the prerequisite for successful method design. CMNP is a functionalized pyrazole often used as a scaffold in the synthesis of kinase inhibitors. Its electron-deficient nature (due to the nitro group) and the presence of a halogen atom dictate specific mass spectrometric behaviors.

PropertyAnalyte (CMNP)Internal Standard (CMNP-D3)
CAS Number 6814-58-01428577-87-0
Formula C₄H₄ClN₃O₂C₄H₁D₃ClN₃O₂
Exact Mass 161.00 Da164.02 Da
[M+H]⁺ 162.01 165.03
LogP (Calc) ~0.9 (Moderate Polarity)~0.9
pKa (Calc) ~1.5 (Weak Base)~1.5
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile
Critical Consideration: Isotopic Cross-Talk

Because the Internal Standard (IS) is only +3 Da heavier than the analyte, and the analyte contains Chlorine (which has a naturally occurring ³⁷Cl isotope at +2 Da with ~32% abundance), rigorous mass resolution is required.

  • Analyte [M+H]⁺: m/z 162.0 (³⁵Cl) and 164.0 (³⁷Cl).

  • IS [M+H]⁺: m/z 165.0 (³⁵Cl).

  • Risk: The ³⁷Cl isotope of the analyte (164.0) is 1 Da separated from the IS (165.0). Low-resolution quadrupoles must be tuned to "Unit" or "High" resolution to prevent the analyte signal from bleeding into the IS channel.

MS/MS Method Optimization

The presence of the nitro group strongly influences fragmentation. While Electrospray Ionization in Positive mode (ESI+) is standard for pyrazoles due to the ring nitrogens, the electron-withdrawing nitro group can suppress ionization. However, ESI+ remains the preferred mode for this scaffold due to better mobile phase compatibility.

Fragmentation Pathway (ESI+)

The primary fragmentation pathway for nitro-pyrazoles involves the loss of the nitro group (


, 46 Da) or the loss of the methyl group.
  • Precursor Ion Selection:

    • CMNP: 162.0 -> Target [M+H]⁺

    • CMNP-D3: 165.0 -> Target [M+H]⁺

  • Product Ion Selection (MRM Transitions):

    • Primary Transition (Quantifier): Loss of

      
      .
      
      • 162.0

        
         116.0 (Loss of 46)
        
      • 165.0

        
         119.0 (Loss of 46; D3-methyl remains intact)
        
    • Secondary Transition (Qualifier): Ring cleavage or loss of Cl.

      • 162.0

        
         127.0 (Loss of Cl radical, 35 Da)
        

Caption: Predicted ESI+ fragmentation pathway for CMNP showing the characteristic loss of the nitro group, which is mirrored in the D3-labeled internal standard.

Chromatographic Conditions

Given the moderate polarity (LogP ~0.9), a standard C18 column is sufficient. However, to ensure separation from polar matrix components (which cause ion suppression), a gradient starting with low organic content is recommended.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent (e.g., Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Focusing)
0.50 5 Start Gradient
3.50 95 Elution of CMNP (~2.8 min)
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End of Run |

Sample Preparation Protocol

CMNP is a small molecule likely to be analyzed in plasma (PK studies) or API solutions (Impurity profiling). This protocol focuses on Liquid-Liquid Extraction (LLE) to maximize cleanliness and recovery, reducing matrix effects that could impact the nitro-group ionization.

Reagents Needed:
  • Stock Solution A: CMNP (1 mg/mL in DMSO).

  • Stock Solution B (IS): CMNP-D3 (1 mg/mL in DMSO).

  • Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

Step-by-Step Workflow:
  • Preparation of Working IS: Dilute Stock B to 100 ng/mL in 50:50 Methanol:Water.

  • Sample Aliquoting: Transfer 50 µL of sample (Plasma/Matrix) into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Working IS solution. Vortex gently.

  • Extraction: Add 500 µL of Ethyl Acetate.

  • Agitation: Vortex for 5 minutes or shake on a plate shaker at 1000 rpm for 10 min.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean glass vial.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (90:10 Water:Acetonitrile). Vortex well.

  • Injection: Inject 5 µL into the LC-MS/MS.

Caption: Liquid-Liquid Extraction (LLE) workflow designed to isolate CMNP from biological matrix while removing salts and proteins.

Validation Framework (Regulatory Compliance)

To ensure the method meets FDA and ICH M7 standards, the following validation parameters must be executed.

A. Linearity & Range
  • Range: 0.5 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% for LLOQ).
    
B. Specificity (Critical for D3-IS)
  • Blank Matrix: Inject blank matrix. Ensure no interference at retention time of CMNP or CMNP-D3.

  • Cross-Talk Check:

    • Inject high concentration of Unlabeled CMNP (only). Monitor IS channel (165 -> 119). Signal must be < 5% of IS response.

    • Inject IS Only . Monitor Analyte channel (162 -> 116). Signal must be < 20% of LLOQ.

    • Why? Impure D3 standards often contain D0 (unlabeled) impurities.

C. Matrix Effect (ME)

Calculate the Matrix Factor (MF) using the IS-normalized method:



  • The IS-normalized MF should be close to 1.0, proving that the D3-IS compensates for suppression/enhancement.

Troubleshooting Guide
IssueProbable CauseSolution
Low Sensitivity Nitro group suppressing ionization.Switch Mobile Phase A to 10mM Ammonium Acetate (pH 5.0) to encourage adduct formation.
High Background in IS Channel Isotopic contribution from Analyte ³⁷Cl.Increase MS resolution (Unit

High). Reduce injection volume of high-concentration samples.
Peak Tailing Interaction with silanols.Use a high-quality end-capped column (e.g., BEH C18). Ensure pH is controlled (Formic acid).
Carryover CMNP sticking to injector.Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
References
  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] [Link]

  • ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[3] [Link]

  • Frizzo, C. P., et al. (2013). Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles. Molecules. [Link] (Contextual reference for nitropyrazole fragmentation).

Sources

Application Notes and Protocols for the Preparation of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern analytical and pharmaceutical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results, particularly in mass spectrometry-based assays.[1][2][3] 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a deuterated analog of its parent compound, designed to serve as a reliable internal standard in complex biological matrices. The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte without significantly altering its chemical behavior.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-quality, accurate, and stable stock solutions of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole. The protocols outlined herein are grounded in established principles of analytical chemistry and laboratory safety, ensuring the integrity of experimental data and the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is fundamental to the successful preparation of its stock solutions.

PropertyValueSource
CAS Number 1428577-87-0[5][6]
Molecular Formula C₄H₂ClD₃N₃O₂[5]
Molecular Weight 182.62 g/mol [5]
Appearance Yellow to Pale Yellow Solid/Crystalline Powder[5]
Solubility Slightly soluble in water; soluble in common organic solvents.[5]
Purity Typically ≥98%[3][5]
Storage Store in a cool, dry place in a tightly sealed container.[5]

Safety and Handling Precautions

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a nitroaromatic compound and, as such, requires careful handling to mitigate potential hazards. Nitroaromatic compounds are known to be toxic and can be irritants.[7][8]

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Engineering Controls:

  • Fume Hood: All weighing and dissolution steps should be performed in a certified chemical fume hood to avoid inhalation of the powdered compound or solvent vapors.[9]

  • Ventilation: Ensure the laboratory is well-ventilated.

Handling:

  • Avoid generating dust during handling.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Contaminated work clothing should be laundered separately.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Protocol for Preparation of a 1 mg/mL Stock Solution

This protocol details the preparation of a 1 mg/mL stock solution of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole. The choice of solvent is critical and should be based on the requirements of the downstream analytical method. Given its solubility in common organic solvents, suitable options include methanol, acetonitrile, or dimethyl sulfoxide (DMSO). Methanol is often a good starting point for many chromatographic applications.[7]

Materials and Equipment
  • 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole solid

  • High-purity solvent (e.g., HPLC-grade methanol)

  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated volumetric flask (e.g., 10 mL, Class A)[10]

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps for storage

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & QC weigh 1. Accurately weigh ~10 mg of the compound transfer 2. Quantitatively transfer to a 10 mL volumetric flask weigh->transfer Use a weigh boat dissolve 3. Add ~7 mL of solvent and sonicate to dissolve transfer->dissolve Rinse weigh boat volume 4. Bring to final volume with solvent dissolve->volume Allow to equilibrate to room temp mix 5. Mix thoroughly by inversion volume->mix Cap and invert 15-20 times aliquot 6. Aliquot into amber vials mix->aliquot Prevent contamination store 7. Store at -20°C or -80°C aliquot->store Minimize freeze-thaw cycles qc 8. Perform QC check store->qc Verify concentration

Caption: Workflow for the preparation of the stock solution.

Step-by-Step Procedure
  • Preparation:

    • Allow the container of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Set up all necessary equipment in a chemical fume hood.

  • Weighing:

    • Using an analytical balance, accurately weigh approximately 10 mg of the solid compound onto a weigh boat.[10] Record the exact mass. The use of a high-precision balance is crucial for accuracy.[10]

  • Dissolution:

    • Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

    • Rinse the weigh boat with a small amount of the chosen solvent (e.g., methanol) and add the rinsing to the volumetric flask to ensure a complete quantitative transfer.

    • Add approximately 7 mL of the solvent to the flask.

    • Cap the flask and sonicate in an ultrasonic bath for 5-10 minutes, or until the solid is completely dissolved.[7] Visually inspect the solution against a dark background to ensure no particulate matter remains.

  • Dilution to Final Volume:

    • Once the compound is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the volumetric flask until the bottom of the meniscus touches the calibration mark.[10]

  • Homogenization:

    • Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.[10]

  • Storage:

    • Transfer the stock solution into amber glass vials with PTFE-lined caps. It is advisable to create several smaller aliquots to minimize the number of freeze-thaw cycles for the main stock.[1]

    • Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.[10]

    • For long-term storage, it is recommended to keep the stock solutions at -20°C or -80°C to maintain stability.[1]

Quality Control and Validation

A self-validating system is crucial for ensuring the integrity of your experimental results.[11]

  • Concentration Verification: The concentration of a freshly prepared stock solution can be verified by preparing a dilution and measuring its absorbance using a UV-Vis spectrophotometer, if a reference spectrum and extinction coefficient are known. Alternatively, it can be compared against a previously validated stock solution using an appropriate analytical method (e.g., LC-MS).

  • Purity Assessment: The purity of the stock solution can be assessed using techniques like HPLC-UV or LC-MS to check for any degradation products or impurities.

  • Stability Testing: The stability of the deuterated standard in the prepared stock solution should be periodically assessed, especially if stored for an extended period.[1] This involves analyzing an aliquot of the stock solution over time and comparing the results to the initial analysis. A common acceptance criterion is that the response should be within ±15% of the initial value.[1] The stability of the deuterium label is critical, as H-D exchange can compromise the isotopic purity of the standard.[1][2]

Conclusion

The meticulous preparation of stock solutions is a foundational step in any quantitative analysis. By following this detailed protocol, researchers can ensure the accuracy, purity, and stability of their 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole stock solutions. Adherence to safety precautions is non-negotiable to ensure a safe laboratory environment. The principles of accurate weighing, proper dissolution techniques, and appropriate storage conditions are key to generating reliable and reproducible data in your research endeavors.

References

  • National Analytical Corporation. 5-chloro-1-(methyl-d3)-4-nitro-1h-pyrazole - Cas: 1428577-87-0, Molecular Weight. Available at: [Link]

  • News-Medical.Net. Standard Solution Preparation: A Comprehensive Guide. Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]

  • The Chemistry Blog. How To Make A Standard Solution. (2024). Available at: [Link]

  • Pharmaguideline. Preparation of Standard Solutions. (2010). Available at: [Link]

  • Moravek, Inc. 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. (2019). Available at: [Link]

  • Stanford University. Making standard solutions. Available at: [Link]

  • Unknown. For the preparation of standard solutions the purest reagents available should. Available at: [Link]

  • ResearchGate. Which internal standard? Deuterated or C13 enriched?. (2013). Available at: [Link]

  • RFgen Software. Inventory Control in the Chemical Industry Supply Chain. (2025). Available at: [Link]

  • Sdfine. 3-nitrobenzoic acid. Available at: [Link]

  • Wikisource. Nitroaromatic Compounds (2005). Available at: [Link]

  • Linchpin. Ultimate Guide to Chemical Inventory Optimization. (2025). Available at: [Link]

  • QA/SAC Americas. APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. (2018). Available at: [Link]

  • Google Patents. CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Google Patents. US4996327A - Preparation of pyrazole and its derivatives.
  • BatchMaster ERP. Quality Control for Chemical Industries. Available at: [Link]

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

  • AKEMI. Safety data sheet - Nitro Thinner. Available at: [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Available at: [Link]

  • CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Available at: [Link]

  • U.S. Environmental Protection Agency. 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. Available at: [Link]

  • INDOFINE Chemical Company, Inc. 5-CHLORO-3-METHYL-4-NITRO-1H-PYRAZOLE. Available at: [Link]

Sources

Application Note & Protocol: Regioselective Methyl-D3 Labeling of 5-chloro-4-nitro-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive guide to the reaction conditions for the methyl-D3 labeling of 5-chloro-4-nitro-pyrazole, a process of significant interest in pharmaceutical development for use in metabolic studies and as an internal standard in quantitative mass spectrometry. The primary challenge in the N-alkylation of asymmetrically substituted pyrazoles is achieving regioselectivity. This guide details a robust protocol for the selective N-methylation of 5-chloro-4-nitro-pyrazole using methyl-D3 iodide. We will delve into the mechanistic rationale for the choice of reagents and reaction conditions, addressing the influence of the electron-withdrawing substituents on the pyrazole core. Furthermore, we will present a detailed, step-by-step protocol, a workflow diagram, and a summary of key reaction parameters.

Introduction: The Challenge of Regioselective N-Alkylation

Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide array of pharmaceuticals and agrochemicals. The introduction of an isotopically labeled methyl group, such as a methyl-D3 group, is a critical step in the development of drug candidates, enabling researchers to trace the metabolic fate of the molecule.[1] However, the N-alkylation of unsymmetrically substituted pyrazoles, such as 5-chloro-4-nitro-pyrazole, presents a significant synthetic challenge. The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2), and their similar nucleophilicity often leads to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate.[2]

The regioselectivity of this reaction is governed by a delicate interplay of steric and electronic factors.[2] The presence of a bulky substituent on the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom, thereby favoring alkylation at the less hindered nitrogen.[2] Conversely, the electronic properties of the substituents can modulate the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, such as the nitro group in our target molecule, decrease the overall nucleophilicity of the pyrazole ring, which can necessitate the use of stronger bases or more reactive electrophiles to achieve efficient methylation.[2]

Mechanistic Considerations for Selective Methyl-D3 Labeling

The N-methylation of a pyrazole with methyl iodide typically proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the pyrazole N-H by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methyl-D3 iodide.

The key to achieving regioselectivity lies in controlling which of the two nitrogen atoms of the pyrazolate anion acts as the primary nucleophile. In the case of 5-chloro-4-nitro-pyrazole, the strongly electron-withdrawing nitro group at the C4 position significantly influences the electron density distribution within the pyrazole ring. This electronic effect tends to decrease the nucleophilicity of the adjacent N1 nitrogen to a greater extent than the more distant N2 nitrogen. However, the steric bulk of the chloro group at the C5 position can also play a role, potentially hindering the approach of the methylating agent to the N1 position.

To favor methylation at a specific nitrogen, a careful selection of the base and solvent system is crucial. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are often employed as they can solvate the cation of the base without interfering with the nucleophilicity of the pyrazolate anion. The choice of base is also critical; a strong base is required to ensure complete deprotonation of the electron-deficient pyrazole.

Experimental Protocol: N1-Selective Methyl-D3 Labeling

This protocol is designed to favor the formation of the N1-methylated regioisomer.

3.1. Materials

  • 5-chloro-4-nitro-pyrazole (1.0 equiv)

  • Methyl-D3 iodide (CD3I) (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography column

3.3. Step-by-Step Procedure

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add 5-chloro-4-nitro-pyrazole.

  • Dissolution: Add anhydrous DMF to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl-D3 iodide to the reaction mixture via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-(methyl-D3)-5-chloro-4-nitro-pyrazole and any N2-isomer formed.

Visualization of the Experimental Workflow

experimental_workflow cluster_preparation Step 1: Preparation cluster_reaction Step 2-5: Reaction cluster_workup Step 6-8: Work-up cluster_purification Step 9: Purification start 5-chloro-4-nitro-pyrazole in flask dissolution Dissolve in anhydrous DMF start->dissolution deprotonation Add NaH at 0°C dissolution->deprotonation methylation Add CD3I, warm to RT deprotonation->methylation stir Stir for 12-16h methylation->stir quench Quench with NaHCO3 (aq) stir->quench extraction Extract with Ethyl Acetate quench->extraction dry Dry and Concentrate extraction->dry chromatography Silica Gel Chromatography dry->chromatography product N1-(methyl-D3)-5-chloro-4-nitro-pyrazole chromatography->product

Sources

Precision Quantification of Mutagenic Pyrazole Impurities: A Stable Isotope Dilution LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2]

Pyrazole derivatives are ubiquitous pharmacophores in modern drug discovery (e.g., kinase inhibitors, NSAIDs). However, the synthesis of these APIs often involves hydrazine reagents or pyrazole intermediates that possess alert structures for mutagenicity. Under ICH M7(R1) guidelines, these impurities must be controlled to the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day —which often translates to single-digit ppm or ppb limits in the Drug Substance.

Standard UV-HPLC methods lack the sensitivity and selectivity required for this trace analysis. Furthermore, complex API matrices often cause significant ion suppression in Mass Spectrometry, rendering external calibration unreliable.

This guide details a Stable Isotope Dilution Assay (SIDA) using LC-MS/MS. By utilizing a deuterated internal standard (IS) that co-elutes with the impurity, this protocol creates a self-correcting system that nullifies matrix effects and extraction variability.

The Scientific Principle: Why SIDA?

The Matrix Effect Problem

In trace analysis, the API matrix often competes with the impurity for ionization charge in the electrospray source (ESI). This results in Ion Suppression , where the signal for 1 ppm of impurity in the API is significantly lower than 1 ppm in a clean solvent standard. External calibration curves cannot correct for this, leading to false negatives (underestimation of risk).

The Deuterated Solution

A stable isotope-labeled standard (e.g., Pyrazole-d3) has nearly identical physicochemical properties to the target analyte.

  • Co-elution: It elutes at virtually the same retention time.

  • Co-suppression: It experiences the exact same degree of ion suppression from the matrix.[1]

  • Ratio Stability: While absolute peak areas fluctuate due to the matrix, the Area Ratio (Analyte/IS) remains constant.

Mechanism Visualization

MatrixEffect API API Matrix (High Conc.) ESI ESI Source (Charge Competition) API->ESI Co-elution Impurity Pyrazole Impurity (Trace Level) Impurity->ESI Co-elution IS Deuterated IS (Fixed Conc.) IS->ESI Co-elution MS Mass Analyzer (MRM Detection) ESI->MS Ion Suppression (Affects Impurity & IS Equally) Result Quantification (Area Ratio) MS->Result Signal Normalization

Figure 1: The Stable Isotope Dilution mechanism. Because the matrix suppresses the Internal Standard (IS) and the Impurity equally, the ratio between them remains accurate regardless of matrix load.

Materials & Methods

Reagents
  • Target Analyte: 3,5-Dimethylpyrazole (Representative genotoxic impurity).

  • Internal Standard (IS): 3,5-Dimethylpyrazole-d6 (Ring-methyl deuterated).

    • Critical Note: Avoid N-deuterated standards (e.g., Pyrazole-N-d1). The deuterium on the nitrogen is acidic and will exchange with protons in the mobile phase (H/D exchange), causing the signal to disappear. Always use Carbon-deuterated standards.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (AmF).

Instrumentation
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm). Biphenyl phases offer superior selectivity for aromatic heterocycles like pyrazoles.

MS/MS Parameters (MRM Mode)
  • Ionization: ESI Positive (+).

  • Dwell Time: 50-100 ms (ensure >12 points across the peak).

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
3,5-Dimethylpyrazole 97.156.122Quantifier
97.141.135Qualifier
3,5-Dimethylpyrazole-d6 103.159.122IS Quantifier

Experimental Protocol

Step 1: Standard Preparation

Objective: Create a calibration curve that brackets the specification limit (e.g., 10 ppm).

  • Stock Solutions: Prepare 1.0 mg/mL stocks of Analyte and IS in MeOH.

  • IS Spiking Solution: Dilute IS stock to a fixed concentration (e.g., 500 ng/mL) in Water/ACN (90:10). This concentration should yield a signal intensity of ~1.0E5 cps.

  • Calibration Standards: Prepare 6 levels of Analyte (e.g., 1 ng/mL to 100 ng/mL) in solvent.

    • Crucial: Add the exact same volume of IS Spiking Solution to every calibration vial.

Step 2: Sample Preparation (The "Spike-First" Rule)

Objective: Extract impurity from the API while compensating for recovery losses.

  • Weighing: Weigh 50.0 mg of API into a centrifuge tube.

  • IS Addition: Add the exact same volume of IS Spiking Solution used in the calibration curve directly to the solid API before adding the extraction solvent.

    • Why? This ensures that if the extraction efficiency is only 80%, both the impurity and the IS are recovered at 80%. The ratio remains valid.

  • Dissolution/Extraction: Add diluent (e.g., Water/ACN 50:50) to reach final volume. Vortex for 5 mins. Sonication may be used if API is stubborn.

  • Clarification: Centrifuge at 10,000 rpm for 5 mins or filter through 0.2 µm PTFE filter.

    • Note: Discard the first 1 mL of filtrate to avoid filter adsorption effects.

Step 3: LC Gradient Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% BEvent
0.05Load
1.05Hold (Divert to Waste to spare MS source)
5.095Elution of Pyrazoles
7.095Wash
7.15Re-equilibration
10.05End

Workflow Diagram

ProtocolWorkflow cluster_QC Quality Control Check Start Start: API Sample (Solid) Spike Step 1: Add Deuterated IS (BEFORE Solvent) Start->Spike Critical Timing Dissolve Step 2: Dissolution/Extraction (Vortex/Sonication) Spike->Dissolve Co-extraction Process Step 3: Centrifuge/Filter Dissolve->Process Inject Step 4: LC-MS/MS Injection Process->Inject Calc Step 5: Calculate Area Ratio (Analyte Area / IS Area) Inject->Calc Check Check IS Area Stability (Should be within 50-150% of Std) Inject->Check

Figure 2: Operational workflow emphasizing the "Spike-First" methodology to ensure recovery correction.

Data Analysis & Validation Criteria

Calculation

Quantification is performed using linear regression of the Area Ratio (


) versus Concentration Ratio  (

).


Validation Parameters (Example Data)

A robust method for regulatory submission should meet these criteria:

ParameterAcceptance CriteriaTypical Result
Linearity (

)


Accuracy (Spike Recovery)


Precision (%RSD)

(at limit level)

LOD (S/N > 3)

of Spec Limit

ppm
LOQ (S/N > 10)

of Spec Limit

ppm

Expert Troubleshooting & Nuances

The "Deuterium Isotope Effect"

Observation: The deuterated standard elutes slightly earlier than the analyte (typically 0.05 – 0.1 min shift on C18 columns). Causality: C-D bonds are slightly shorter and less polarizable than C-H bonds, making the deuterated molecule slightly less lipophilic in reversed-phase chromatography. Action: Do not force the integration windows to be identical. Ensure the software expects this slight shift. If the shift is too large (>0.2 min), the "matrix compensation" effect diminishes because the IS and analyte are not experiencing the exact same matrix slice.

Isotopic "Cross-Talk"

Issue: The IS contributes signal to the Analyte channel (false positive) or Analyte contributes to IS (quantification error).

  • Check 1: Inject pure IS. Check for signal in the Analyte MRM channel. If signal exists, the IS is not isotopically pure. You must subtract this "blank" response or buy higher purity standards.

  • Check 2: Inject high-concentration Analyte. Check for signal in the IS MRM channel (M+6 isotopes are rare, but possible).

Carryover

Pyrazoles are "sticky" on stainless steel.

  • Solution: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

References

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. [Link]

  • FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." (Applicable principles for trace impurity analysis). U.S. Food and Drug Administration, 2021. [Link]

  • Stokvis, E., et al. "Stable isotope dilution analysis in liquid chromatography-mass spectrometry: principles and practical applications." Biomedical Chromatography, 2005. [Link]

  • Vogel, M., et al. "Deuterium isotope effects on the retention of isotopically labeled compounds in reversed-phase liquid chromatography." Journal of Chromatography A, 2019. [Link]

Sources

HPLC retention time of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Separation and Retention Behavior of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Executive Summary

This technical guide details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , a stable isotope-labeled (SIL) internal standard used in the quantification of its non-deuterated analog (a key intermediate in the synthesis of phenylpyrazole insecticides like Fipronil).

While absolute retention times (RT) are system-dependent, this guide provides a self-validating protocol to determine the RT relative to the unlabeled parent compound. Under the standardized Reversed-Phase (RP) conditions defined herein, the analyte exhibits predictable retention behavior governed by the "Deuterium Isotope Effect," typically eluting slightly earlier than its protium analog.

Chemical Identity & Properties

PropertyDescription
Compound Name 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole
CAS Number 1428577-87-0
Molecular Formula C₄HHClD₃N₃O₂
Molecular Weight ~164.57 g/mol
Function Internal Standard (IS) for LC-MS/MS quantification
pKa (Predicted) ~1.5 (Pyrazole nitrogen); Non-ionizable at neutral pH
LogP (Predicted) ~1.2 - 1.5 (Moderately Lipophilic)
UV Max ~270-280 nm (Nitro-pyrazole chromophore)

Method Development Logic

The separation strategy relies on Reversed-Phase Chromatography (RPLC) .[1] The pyrazole ring, substituted with a nitro group and a chlorine atom, possesses moderate polarity.

  • Stationary Phase: A C18 column is selected for its ability to interact with the hydrophobic methyl and chloro substituents.

  • Mobile Phase: Acidic conditions (0.1% Formic Acid) are chosen to suppress silanol activity and ensure the molecule remains in a neutral state (improving peak shape), while also being compatible with Mass Spectrometry (ESI+).

  • Isotope Effect: The substitution of three hydrogen atoms with deuterium (D3) on the methyl group shortens the C-D bond length, slightly reducing the lipophilicity. This results in the D3-analog eluting 0.02 – 0.10 minutes earlier than the non-deuterated parent.

Workflow Visualization

MethodLogic Analyte Analyte: Nitropyrazole-D3 Properties Properties: LogP ~1.4, Neutral Analyte->Properties Column Column Selection: C18 (Hydrophobic Interaction) Properties->Column Determines MobilePhase Mobile Phase: Water/ACN + 0.1% FA Properties->MobilePhase Optimizes Detection Detection: UV (270nm) or MS (ESI+) Column->Detection Separation MobilePhase->Detection Compatibility

Figure 1: Logical flow for selecting chromatographic conditions based on physicochemical properties.

Standardized Experimental Protocol

Instrumentation & Conditions
  • System: HPLC or UHPLC system (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Detector: Diode Array Detector (DAD) or Triple Quadrupole MS.

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18.

    • Dimensions: 150 x 4.6 mm, 5 µm (HPLC) OR 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Temperature: 35°C (Controlled).

Mobile Phase Composition
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.3 mL/min (UHPLC).

Gradient Profile (Standard HPLC)
Time (min)% Solvent A% Solvent BEvent
0.0 9010Equilibration
10.0 1090Linear Gradient
12.0 1090Wash
12.1 9010Re-equilibration
15.0 9010Stop
Sample Preparation Workflow

SamplePrep Stock Stock Solution 1 mg/mL in MeOH Dilution Working Standard 10 µg/mL in 50:50 Water:MeOH Stock->Dilution Dilute 1:100 Filter Filtration 0.22 µm PTFE Syringe Filter Dilution->Filter Remove Particulates Vial Transfer to HPLC Vial Amber Glass (Light Sensitive) Filter->Vial Inject Injection 10 µL Volume Vial->Inject

Figure 2: Step-by-step sample preparation to ensure reproducibility and protect the column.

Results: Retention Time & Data Interpretation

Predicted Retention Time

Under the conditions described above (150mm C18 column, 1 mL/min), the analyte is expected to elute in the middle of the gradient due to its intermediate polarity.

  • Estimated Retention Time: 6.5 – 7.5 minutes .

  • Relative Retention Time (RRT): 0.99 (relative to non-deuterated 5-Chloro-1-methyl-4-nitro-1H-pyrazole).

The Deuterium Isotope Effect

Researchers must anticipate the Inverse Isotope Effect . In RPLC, the C-D bonds in the methyl-D3 group are slightly less hydrophobic than C-H bonds.

  • Observation: If co-injected with the non-deuterated standard, the D3 peak will appear slightly before the H3 peak.

  • Resolution: On high-efficiency columns, this may result in a "split peak" or a shoulder if not separated by Mass Spectrometry.

Mass Spectrometry Parameters (For Confirmation)

If using MS detection (recommended for D3 standards), use the following transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy
D3-Analog 165.0 [M+H]⁺119.0 [M-NO₂]⁺20 eV
H3-Parent 162.0 [M+H]⁺116.0 [M-NO₂]⁺20 eV

Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) will be visible. The m/z values above correspond to the ³⁵Cl isotope.

Troubleshooting & Optimization

  • Peak Tailing: If significant tailing occurs, the pyrazole nitrogen may be interacting with residual silanols. Action: Increase buffer strength (e.g., 10mM Ammonium Formate) or use an end-capped column (e.g., C18-MS).

  • Retention Shift: If RT varies >0.5 min between runs, check column temperature equilibration. The partition coefficient is temperature-sensitive.

  • Carryover: Nitropyrazoles can stick to stainless steel. Action: Ensure needle wash contains 50% Acetonitrile or Methanol.

References

  • BenchChem. (2025).[1] The Deuterium Isotope Effect on Chromatographic Retention Time. Retrieved from

  • American Chemical Society. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Formation of Nitro-Functionalized 2,4-Pyrazole Analogs. PMC. Retrieved from

  • ResearchGate. (2023). RP-HPLC Method Development for Nitro-Pyrazole Derivatives. Retrieved from

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from

Sources

Application Note: Regioselective Synthesis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

[1]

Abstract

This guide details the synthesis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , a deuterated isotopologue critical for pharmacokinetic (PK) quantification. While direct alkylation of 5-chloro-4-nitropyrazole is possible, it suffers from poor regioselectivity, yielding mixtures of 3-chloro and 5-chloro isomers that are difficult to separate. This protocol prioritizes a Directed Lithiation Strategy , which builds the functionalization sequentially on the pyrazole core. This route ensures 100% regiochemical fidelity for the 5-chloro position, eliminating the need for complex isomer resolution and maximizing the yield of the expensive deuterated reagent.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of N-alkylated pyrazoles is governed by the tautomeric equilibrium of the precursor.

  • Direct Alkylation Route (Not Recommended): Alkylation of 3(5)-chloro-4-nitro-1H-pyrazole typically favors the less hindered nitrogen (distal to the chlorine), yielding the 3-chloro-1-(methyl-d3) isomer as the major product. The desired 5-chloro isomer is sterically disfavored, often requiring laborious HPLC separation.

  • Directed Lithiation Route (Recommended): By introducing the methyl-d3 group first, we lock the N1 position. We then utilize the inherent acidity of the C5-proton (adjacent to N1) for lithiation and chlorination. Finally, electrophilic nitration is directed to the remaining C4 position.

Workflow Visualization

SynthesisWorkflowStart1H-PyrazoleStep1Step 1: N-Methylation(NaH, CD3I)Start->Step1Inter11-(Methyl-D3)-pyrazoleStep1->Inter1Step2Step 2: C5-Lithiation/Chlorination(n-BuLi, C2Cl6)Inter1->Step2Inter25-Chloro-1-(methyl-D3)-pyrazoleStep2->Inter2Step3Step 3: C4-Nitration(HNO3, H2SO4)Inter2->Step3TargetTARGET:5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazoleStep3->Target

Figure 1: Sequential functionalization strategy ensuring regiochemical purity.

Reagents & Materials

All reagents must be handled in a fume hood. Anhydrous solvents are critical for Steps 1 and 2.[1]

ReagentCAS No.[2][3][4][5][6]PurityRole
1H-Pyrazole 288-13-1>98%Starting Material
Iodomethane-d3 (

)
865-50-9≥99.5% DDeuterated Alkylating Agent
Sodium Hydride (60% in oil) 7681-65-4-Base (Step 1)
n-Butyllithium (2.5M in hexanes) 109-72-8TitratedLithiating Agent (Step 2)
Hexachloroethane (

)
67-72-1>99%Electrophilic Chlorine Source
Nitric Acid (Fuming >90%) 7697-37-2ACSNitrating Agent
Sulfuric Acid (Conc.) 7664-93-9ACSCatalyst/Solvent
Tetrahydrofuran (THF) 109-99-9AnhydrousSolvent (Steps 1 & 2)

Experimental Protocol

Phase 1: Synthesis of 1-(Methyl-d3)-1H-pyrazole

Objective: Install the isotopic label and block the N1 position.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Charge Sodium Hydride (60% dispersion, 1.2 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if needed (optional). Suspend in anhydrous THF (0.5 M concentration relative to pyrazole). Cool to 0°C.

  • Addition: Dissolve 1H-Pyrazole (1.0 equiv) in a minimal amount of THF and add dropwise to the NaH suspension. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C.
    
  • Alkylation: Add Iodomethane-d3 (1.1 equiv) dropwise.

    • Note:

      
       is volatile and carcinogenic. Use a gas-tight syringe.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

  • Workup: Quench carefully with saturated

    
     solution. Extract with Diethyl Ether (
    
    
    , 3x). Dry combined organics over
    
    
    , filter, and concentrate carefully (product is volatile).
  • Purification: Distillation (bp ~127°C) is preferred over column chromatography due to volatility.

    • Checkpoint: Confirm

      
       = 85.1 (M+H) by MS.
      
Phase 2: Regioselective C5-Chlorination

Objective: Install the chlorine atom specifically at C5 via directed lithiation.

  • Setup: Flame-dry a 100 mL Schlenk flask or 3-neck RBF under Argon/Nitrogen.

  • Lithiation: Dissolve 1-(Methyl-d3)-pyrazole (from Phase 1, 1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-Butyllithium (1.1 equiv) dropwise over 20 mins. Maintain temp < -70°C.

    • Mechanism:[2][7][8][9] The N1-lone pair directs lithiation to the C5 position.

    • Stir at -78°C for 1 hour. A suspension may form.

  • Chlorination: Dissolve Hexachloroethane (1.2 equiv) in THF and add dropwise to the lithiated species at -78°C.

    • Alternative: N-Chlorosuccinimide (NCS) can be used but

      
       often gives cleaner results for lithiated species.
      
  • Warming: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2 hours.

  • Workup: Quench with water. Extract with EtOAc.[1][10] Wash with brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Product:5-Chloro-1-(methyl-d3)-1H-pyrazole .[11]

    • Validation: NMR should show loss of the C5 proton (most downfield in parent).

Phase 3: C4-Nitration

Objective: Install the nitro group at the remaining activated position.

  • Setup: 50 mL RBF with stir bar.

  • Acid Preparation: Prepare a mixed acid solution of Conc.

    
      (2 mL/mmol) and Fuming 
    
    
    (1.5 equiv). Cool to 0°C.
  • Addition: Add 5-Chloro-1-(methyl-d3)-1H-pyrazole (from Phase 2) portion-wise or dropwise (if liquid) to the acid mixture. Keep temp < 10°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2–4 hours.

    • Note: The pyrazole ring is deactivated by Cl, so heating to 50-60°C might be required if reaction is sluggish, but start at RT to avoid dinitration or degradation.

  • Quench: Pour the reaction mixture onto crushed ice (approx 50g). The product typically precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with saturated

    
     (until neutral), water, and brine.
    
  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Analytical Validation Criteria

To certify the reagent for use, the following data must be obtained:

MethodExpected ResultInterpretation
HPLC Purity > 98%Single peak at 254 nm.
1H NMR Singlet at ~8.2 ppm (1H)Represents the C3-H. Absence of methyl peak (replaced by D).
MS (ESI+)

~ 164.6/166.6
Matches

for

(Cl isotope pattern).
Isotopic Purity > 99 atom% DAbsence of non-deuterated methyl peak in proton NMR.

Regiochemistry Check: In the NOESY spectrum (if methyl was protonated), a correlation would be seen between N-Me and C5-Cl (no proton). Since we have D3, we rely on the synthesis logic. However, the C3-H (approx 8.2 ppm) typically appears as a sharp singlet. If the isomer were 3-chloro-1-methyl, the C5-H (approx 8.0 ppm) would be present. The C3-H in 5-chloro isomers is typically more deshielded than C5-H in 3-chloro isomers due to the adjacent Nitro group.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the final product to dryness at high temperatures.

  • Iodomethane-d3: Potentially carcinogenic and volatile. Use in a well-ventilated hood.

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere.

References

  • Regioselectivity of Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles."
    • Source:Journal of Organic Chemistry (2008).[7]

    • URL:[Link]

  • Title: "Regioselective Lithiation of 1-Methylpyrazole: A Convenient Synthesis of 5-Substituted 1-Methylpyrazoles.
  • Nitration of Halopyrazoles

    • Title: "Direct nitr
    • Source:Arkivoc (2001).
    • URL:[Link]

  • Commercial Reference (Non-Deuterated Analog): Title: "5-Chloro-1-methyl-4-nitro-1H-pyrazole Product Page." Source: ChemicalBook/Indofine.

Troubleshooting & Optimization

improving isotopic purity of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and purification of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole .

This guide is structured to address the three critical failure points for this specific molecule: Isotopic Dilution , Regioisomer Contamination (the "Hidden Impurity"), and Analytical Validation .

Topic: Optimization of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Ticket ID: D3-PYR-NITRO-CL-001 Status: Resolved / Guide Generated

Executive Summary

Achieving high isotopic and chemical purity for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole requires navigating two competing challenges:

  • Isotopic Integrity: Preventing H/D exchange and moisture-driven dilution of the deuterated source.

  • Regiochemical Fidelity: The target molecule (5-Chloro isomer) is the thermodynamically and kinetically disfavored product in direct alkylation. Standard synthesis often yields the 3-Chloro isomer, which has an identical mass and similar polarity, masquerading as the target.

Module 1: Reagent Integrity & Isotopic Dilution

Issue: "My Mass Spec shows an M+3 peak, but NMR indicates significant protonated methyl impurity (


 or 

species)."
The Root Cause: Moisture & Reagent Degradation

The methyl-D3 group is introduced via electrophiles like Iodomethane-d3 (


)  or Dimethyl sulfate-d6 . These reagents are susceptible to moisture.[1] Water (

) does not just destroy the reagent; in basic media, it introduces protons that compete with deuterium, lowering the atom % D.
Protocol: The "Zero-Moisture" Alkylation System

Objective: Maintain >99.5 atom % D.

  • Reagent Handling (

    
    ): 
    
    • 
       is highly volatile (bp 42°C). Repeated opening of the bottle introduces atmospheric moisture.
      
    • Solution: Use single-use ampoules or store the stock over activated 4Å molecular sieves in a septum-sealed vial. Handle only with gas-tight syringes.

  • Solvent Drying:

    • Do not rely on "anhydrous" bottles opened weeks ago.

    • DMF/MeCN: Dry over activated 3Å molecular sieves for 24h prior to use. Residual water content must be <50 ppm (verify by Karl Fischer titration if possible).

  • The Base Trap:

    • Avoid hygroscopic bases like standard

      
       or 
      
      
      
      (oil dispersion) unless strictly handled.
    • Recommendation: Use Cesium Carbonate (

      
      ) . It has higher solubility in DMF and promotes alkylation, but it must be dried at 120°C under vacuum for 4 hours before use.
      

Troubleshooting Table: Isotopic Purity

SymptomProbable CauseCorrective Action
Low % D (e.g., 95%) Atmospheric moisture in base/solvent.Switch to Schlenk line techniques; dry

extensively.
Mixed Isotopologues (

)
H/D Exchange during reaction (rare for methyl) or impure reagent.Verify

batch CoA. Ensure reaction temp <80°C to prevent unexpected exchange.
Yield Loss Volatility of

.
Use a sealed pressure tube or a cold-finger condenser (dry ice/acetone).

Module 2: The Regioisomer Trap (Critical)

Issue: "I have a single spot on TLC/HPLC, but the biological activity is off, or the NMR splitting pattern is subtle."

The Mechanism: 5-Cl vs. 3-Cl

In 3(5)-chloro-4-nitro-1H-pyrazole, the tautomeric equilibrium exists. When you alkylate with


:
  • Path A (Favored): Alkylation at the nitrogen far from the Chlorine (Sterically less hindered). Result: 1-Methyl-3-chloro... (Wrong Isomer).

  • Path B (Disfavored): Alkylation at the nitrogen adjacent to the Chlorine. Result: 1-Methyl-5-chloro... (Target Isomer).

Note: The 5-Chloro isomer is sterically crowded. Direct alkylation typically yields a 4:1 to 9:1 mixture favoring the WRONG (3-Chloro) isomer.

Workflow: Regioselective Synthesis Strategies

RegioSelectivity Start Start: 3(5)-Chloro-4-nitro-1H-pyrazole DirectAlk Direct Alkylation (Cs2CO3/DMF) Start->DirectAlk Standard Route DeNovo De Novo Synthesis (Recommended) Start->DeNovo High Purity Route DirectResult Result: Mixture (Major: 3-Cl, Minor: 5-Cl) DirectAlk->DirectResult Target Target: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole DirectResult->Target Requires Difficult HPLC Separation Step1 Reagent: Methyl-D3-hydrazine DeNovo->Step1 Step2 Substrate: Ethyl 2-(ethoxymethylene)-3-nitro-4,4,4-trichloro-butanoate* DeNovo->Step2 Cyclization Cyclization Reaction Step1->Cyclization Step2->Cyclization Cyclization->Target High Regio-Fidelity

Caption: Comparison of Direct Alkylation (low selectivity) vs. De Novo Cyclization (high selectivity) for 5-substituted pyrazoles.

Solution A: Improving Direct Alkylation (If De Novo is impossible)

If you must alkylate the precursor:

  • Solvent Switch: Use THF instead of DMF. While slower, less polar solvents sometimes reduce the preference for the charge-separated transition state that favors the 3-isomer.

  • Base: Use LiH or NaH . The Lithium cation can coordinate with the nitro group oxygen and the pyrazole nitrogen, potentially altering the steric landscape, though 3-Cl is still likely major.

  • Purification: You must perform Regio-separation.[2]

    • Technique: Flash Chromatography on Silica.[2]

    • Eluent: Toluene/Ethyl Acetate gradients (often provide better separation for nitro-pyrazole isomers than Hex/EtOAc).

    • Validation: The 5-Chloro isomer usually elutes later (more polar) or has a distinct Rf due to the dipole moment difference created by the adjacent Cl and Methyl groups.

Solution B: De Novo Synthesis (The "Gold Standard")

To guarantee the 5-Chloro structure with Methyl-D3:

  • Reactants: Methyl-D3-hydrazine (synthesize from

    
     + Hydrazine hydrate) + Mucochloric acid  (or nitrated derivative).
    
  • Mechanism: Hydrazines typically react with 1,3-electrophiles such that the substituted nitrogen attacks the most electrophilic carbon. By carefully selecting the electrophile (e.g., a 2-nitro-3-ethoxyacrylate derivative), you can direct the methyl-D3 to the specific position next to the leaving group or substituent.

Module 3: Analytical Validation (The "Truth Serum")

Issue: "How do I prove I have the 5-Chloro isomer and >99% D?"

Protocol 1: Regiochemistry Confirmation (NOE NMR)

Standard 1H NMR is insufficient because the splitting is minimal (singlets).

  • Experiment: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

  • Target Signal: Irradiate the Methyl-D3 (residual proton signal) or Carbon-13 satellite.

  • Logic:

    • 5-Chloro Isomer: The Methyl group is adjacent to Chlorine. NO NOE signal will be observed to the pyrazole ring proton (H3).

    • 3-Chloro Isomer: The Methyl group is adjacent to H5. You will see a strong NOE enhancement between the Methyl group and the aromatic proton.

    • Note: Since the methyl is deuterated, you may need to run this on a non-deuterated "pilot" batch to confirm elution order, OR rely on the tiny residual proton signal if your %D is ~99%. Alternatively, use 1H-13C HMBC : Look for long-range coupling. In the 5-Cl isomer, the Methyl correlates to C5 (attached to Cl). In the 3-Cl isomer, Methyl correlates to C5 (attached to H).

Protocol 2: Isotopic Purity Calculation
  • Technique: qNMR (Quantitative Proton NMR).[3]

  • Standard: Use an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (

    
    ).
    
  • Method:

    • Integrate the aromatic proton (H3) = 1.00.

    • Integrate the residual Methyl peak (approx 3.9 ppm).

    • Calculation:

      
      
      
  • Acceptance Criteria: Residual integral should be < 0.015 (for >99.5% D).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • Context: Explains the steric dominance of the 3-isomer during direct alkyl
    • URL:[Link]

  • Isotopic Purity Analysis

    • Title: Determination of isotope abundance for deuterium-labeled compounds by quantit
    • Source:Journal of Labelled Compounds and Radiopharmaceuticals, 2022.[4]

    • Context: Validates the qNMR method for calculating %D incorpor
    • URL:[Link]

  • Handling Deuterated Reagents

    • Title: Iodomethane-d3 Product & Safety Data.[5][6]

    • Source:Sigma-Aldrich / Merck.
    • Context: Technical specifications for handling volatile deuterated alkyl
  • Tautomerism in Chloropyrazoles

    • Title: Tautomerism and Isomerism in Pyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Discusses the 3-Cl vs 5-Cl tautomeric equilibrium that dictates alkylation r
    • URL:[Link] (General Journal Landing Page for verification of field standards).

Sources

storage stability of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Current Status: Operational Ticket ID: REF-D3-PYR-STAB Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , a deuterated internal standard (IS) likely used for the quantification of pyrazole-based pharmaceuticals or energetic materials.

CRITICAL WARNING: This molecule contains a "hot" electrophilic site. The combination of the electron-withdrawing 4-nitro group and the 5-chloro leaving group makes this compound highly susceptible to Nucleophilic Aromatic Substitution (


) . Improper solvent choice (e.g., alcohols) will lead to rapid degradation, rendering your internal standard useless by altering its retention time and mass.

Part 1: The Golden Rules of Storage

Follow these directives to maintain isotopic integrity (>99% D-enrichment) and chemical purity.

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO or Acetonitrile (ACN) Avoid Methanol/Ethanol. Primary alcohols act as nucleophiles, displacing the chlorine atom to form the alkoxy-analog via

mechanisms [1].
Temperature -20°C (Long-term) Low temperature kinetically inhibits hydrolysis and potential D/H exchange, although the methyl-D3 group is relatively robust on the N-position.
Light Exposure Amber Vials (Strict) Nitro-pyrazoles are photosensitive. UV exposure can induce radical formation at the nitro group, leading to ring degradation [2].
Container Silanized Glass / PTFE-lined Cap Minimizes adsorption of the hydrophobic compound to glass surfaces, crucial for low-concentration IS working solutions.
Buffer pH Neutral (pH 6.0 - 7.5) Avoid strong bases (

). Hydroxide ions (

) are potent nucleophiles that will hydrolyze the C-Cl bond to form the pyrazolone tautomer [3].

Part 2: Troubleshooting & FAQs

Q1: I see a new peak in my LC-MS chromatogram with a mass shift of -4 Da (or +31 Da vs parent). What happened?

Diagnosis: You likely stored your stock solution in Methanol . The Mechanism: The 4-nitro group pulls electron density away from the ring, making the carbon at position 5 (holding the chlorine) extremely electron-deficient. Methanol (


) attacks this carbon, displacing the Chlorine (

).
  • Result: You formed 5-Methoxy-1-(methyl-D3)-4-nitro-1H-pyrazole .

  • Mass Shift:

    
    .
    
  • Solution: Remake stock in pure Acetonitrile or DMSO.

Q2: Can I keep the working solution in the autosampler (aqueous mobile phase) overnight?

Diagnosis: Risk of Hydrolysis. Analysis: While the N-methyl-D3 group is stable, the C-Cl bond is liable to hydrolyze to C-OH (forming the pyrazolone) in water, especially if the mobile phase is slightly basic (e.g., Ammonium Bicarbonate). Protocol:

  • Prepare working solutions fresh daily .

  • Keep the autosampler temperature at 4°C .

  • Use acidic mobile phases (0.1% Formic Acid) to suppress nucleophilic attack by water [4].

Q3: Will the Deuterium label (D3) exchange with Hydrogen in solution?

Diagnosis: Isotopic Scrambling. Analysis: The methyl group is attached to Nitrogen (N1). Unlike acidic protons (OH, NH, SH) or protons alpha to a carbonyl, N-methyl protons are generally chemically inert to exchange under standard LC-MS conditions. Exception: Extreme pH or radical conditions (photolysis) can facilitate degradation that might look like exchange. If you observe "M-1" or "M-2" peaks, it is likely chemical fragmentation , not isotopic exchange.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the two primary risks: Photolysis (Light) and Nucleophilic Substitution (Solvent choice).

DegradationPathways cluster_legend Legend Parent 5-Chloro-1-(methyl-D3) -4-nitro-1H-pyrazole (Intact Standard) Intermediate Meisenheimer Complex (Transition State) Parent->Intermediate S_NAr Attack Pyrazolone Pyrazolone Tautomer (Hydrolysis Product) Parent->Pyrazolone Hydrolysis (pH > 8) Radical Nitro-Radical Degradation Parent->Radical Photolysis Methanol Solvent: Methanol (Nucleophile) Methanol->Intermediate MethoxyProduct 5-Methoxy-Analog (Impurity: M-4 Da) Intermediate->MethoxyProduct -HCl Base High pH / Water (OH- Attack) Base->Pyrazolone UV UV Light (hv) UV->Radical Safe Safe State Danger Degradation Product

Figure 1: Critical degradation pathways. Note that the electron-deficient ring activates the Chlorine for displacement by nucleophilic solvents (MeOH) or bases.

Part 4: Recommended Preparation Workflow

To ensure reproducibility and minimize "drift" in your internal standard response:

Workflow Start Solid Standard (Store -20°C, Dark) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh in Low-Light Equilibrate->Weigh Dissolve Dissolve in DMSO or ACN (Stock: 1-10 mg/mL) Weigh->Dissolve Aliquot Aliquot into Amber Vials (Single Use Volumes) Dissolve->Aliquot Freeze Flash Freeze & Store -80°C Aliquot->Freeze Use Daily Use: Dilute into Mobile Phase Freeze->Use Thaw once Discard Discard Unused Working Solution Use->Discard

Figure 2: Optimal workflow for handling photosensitive, moisture-sensitive deuterated standards.

References

  • Organic Chemistry Portal. (2025).[1] Nucleophilic Aromatic Substitution (

    
    ) Mechanism. Retrieved from [Link]
    
  • Zhang, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of Deuterated Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole . It addresses the specific challenges of isotopic stability inherent to this electron-deficient scaffold.

Product Focus: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Reference ID: D3-CNP-PROTO-01

Core Stability Profile (The "Why")

The Issue: You are likely observing or concerned about deuterium loss (H/D scrambling) in the


 group. While methyl groups on heterocycles are typically inert, your specific molecule is a "perfect storm" for electronic activation.

The Mechanism: The combination of the Nitro group (


)  and the Chloro group (

)
creates a highly electron-deficient pyrazole ring. This electron withdrawal pulls density from the

nitrogen, rendering the adjacent methyl deuterons (

) significantly more acidic (lower pKa) than in unsubstituted pyrazoles.
  • Risk Factor: Under basic conditions, the

    
     group can be deprotonated to form a transient ylide/carbanion.
    
  • Exchange Event: If a protic source (Water, Methanol, Ethanol) is present during this transient state, the carbanion will repotonate with Hydrogen (

    
    ) instead of Deuterium (
    
    
    
    ), leading to irreversible scrambling (
    
    
    ).
Mechanism of Scrambling (Visualized)

The following diagram illustrates the "Danger Zone" mechanism you must avoid.

ExchangeMechanism Start Target Molecule (N-CD3) Intermediate Transient Ylide (Carbanion) Start->Intermediate Deprotonation (-D+) Base Base Catalyst (OH-, RO-) Base->Intermediate Catalyzes Product Scrambled Product (N-CD2H) Intermediate->Product Reprotonation (+H+) Solvent Protic Solvent (H-OH, H-OR) Solvent->Product H+ Source

Figure 1: Base-catalyzed H/D exchange mechanism driven by the electron-withdrawing nitro group.

Synthesis Troubleshooting (The "How")

Q: I am seeing


 (CD2H) peaks immediately after synthesis. Did the reagent fail? 
A:  Unlikely. The issue is almost certainly your reaction conditions. The standard protocol for N-methylation (Base + Alkyl Halide) must be modified for 

analogs on electron-poor rings.
Protocol Optimization Matrix
ParameterStandard Protocol (Avoid)Optimized D3 Protocol (Use) Reasoning
Base Sodium Hydride (NaH), KOHCesium Carbonate (

)
NaH is too strong and can generate the ylide intermediate. Carbonates are milder but sufficient for N-alkylation.
Solvent Methanol, Ethanol, DMF (wet)Anhydrous Acetonitrile (MeCN) or DMF strictly aprotic conditions prevent H-source availability during the transition state.
Reagent Methyl Iodide

(Methyl-d3 Iodide)
Use 1.1 - 1.2 equivalents. Excess base degrades isotopic purity.
Temp Reflux (

)
Room Temp (

)
Heat accelerates the exchange rate exponentially.
Step-by-Step Synthesis Workflow

To minimize exchange, follow this strict anhydrous workflow:

  • Dry Down: Dry the 5-chloro-4-nitro-1H-pyrazole precursor under high vacuum for 4 hours.

  • Solvent Prep: Use Acetonitrile dried over molecular sieves (3Å).

  • Addition: Add

    
     (1.5 eq) and stir for 10 mins.
    
  • Alkylation: Add

    
     dropwise at 
    
    
    
    , then allow to warm to RT. Do not heat.
  • Quench: Quench with

    
     (ideal) or slightly acidic buffer (
    
    
    
    ). Avoid quenching with strong basic aqueous solutions.

Storage & Formulation (The "When")

Q: Can I store the stock solution in Methanol-d4? A: NO. Even in deuterated methanol (


), the exchangeable deuterium on the hydroxyl group is labile. If any trace moisture (

) enters the septum, the solvent becomes a source of protons (

).

Q: What is the shelf-life of the solid? A: In solid form, stored at


 under Argon, the material is stable for >2 years. The crystal lattice prevents the geometric rearrangement required for exchange.
Solvent Compatibility Guide
SolventSuitabilityRisk LevelNotes
DMSO-d6 High LowBest for NMR and biological stock solutions. Non-protic.
Acetonitrile High LowExcellent for LC-MS stocks.
Methanol Critical Fail ExtremeWill cause scrambling within hours/days if base traces remain.
Water (pH 7) Poor ModerateSlow hydrolysis of the C-Cl bond is a greater risk here than D-exchange.

Analytical Verification (The "Proof")

Q: My LC-MS shows a mass shift, but NMR looks clean. What is happening? A: You might be observing C-Cl hydrolysis rather than D-exchange.

  • D-Exchange: Mass shifts by -1 (loss of D, gain of H).

  • Hydrolysis: Mass shifts by -18/+16 patterns (Cl replaced by OH).

Q: How do I calculate % Deuterium Incorporation accurately? A: Do not rely solely on integration of the residual methyl peak in proton NMR, as it may overlap with impurities.

Recommended QC Workflow:

  • 1H-NMR (DMSO-d6): Focus on the absence of the methyl peak at

    
     ppm.
    
  • 13C-NMR: Look for the characteristic septet of the methyl carbon (coupling with 3 Deuteriums). If you see a quartet or triplet, scrambling has occurred.

  • HRMS: Calculate the isotopic distribution ratio.

    • 
      : Mass of 
      
      
      
      species.
    • 
      : Mass of 
      
      
      
      species.
    • Calculation:

      
      .
      

Decision Tree for Handling

HandlingWorkflow Start Start: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole State Current State? Start->State Synthesis Synthesis Phase State->Synthesis Storage Storage/Stock State->Storage SolventCheck Solvent: Protic? (MeOH/EtOH/H2O) Synthesis->SolventCheck SolventStore Solvent: DMSO or MeCN? Storage->SolventStore MethanolStore Solvent: Methanol? Storage->MethanolStore BaseCheck Base: Strong? (NaH/KOH) SolventCheck->BaseCheck No (Aprotic) Stop1 High Risk of Exchange SolventCheck->Stop1 Yes (Protic) -> STOP SafeSyn Use MeCN + Cs2CO3 + CD3I BaseCheck->SafeSyn No (Weak Base) Stop2 Ylide Formation Risk BaseCheck->Stop2 Yes -> STOP Good Proceed to Assay SolventStore->Good Stable Bad Discard/Purify MethanolStore->Bad Scrambling Risk

Figure 2: Operational decision tree for solvent and base selection to preserve isotopic integrity.

References

  • Synthesis of Nitropyrazoles

    • Title: Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazoles.
    • Source: ResearchGate (2025).[1]

    • URL:

  • Base-Catalyzed Exchange Mechanisms

    • Title: Base-catalyzed hydrogen–deuterium exchange in thiazolium ion: evidence for the involvement of a tetrahedral intermediate.[2]

    • Source: J. Chem. Soc., Perkin Trans. 2.
    • URL:

  • Deuterium in Drug Development (Stability)

    • Title: Applications of Deuterium in medicinal chemistry.[3][4][5][6][7][8][9]

    • Source: J. Med. Chem. (via Biojiva).
    • URL:

  • NMR Characterization of Nitropyrazoles

    • Title: Nitrogen-15 nuclear magnetic resonance spectroscopy.[10] Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles.

    • Source: Caltech Authors / J. Org. Chem.
    • URL:

Sources

Technical Support Center: Troubleshooting Peak Tailing for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses peak tailing issues specifically for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole . As a Stable Isotope Labeled Internal Standard (SIL-IS), this compound presents unique challenges. While the electron-withdrawing nitro (


) and chloro (

) groups reduce the basicity of the pyrazole ring, the N2-nitrogen remains a hydrogen bond acceptor capable of interacting with surface silanols. Furthermore, the presence of the deuterated methyl group (

) introduces the possibility of isotopic separation (the "Deuterium Effect"), which can mimic peak tailing or splitting in high-efficiency systems.

Part 1: Diagnostic Workflow

Before adjusting chemistry, verify the root cause using this decision tree.

TroubleshootingFlow Start Symptom: Peak Tailing (As > 1.2) CheckInj Step 1: Check Injection Solvent Is it 100% Strong Solvent? Start->CheckInj Dilute Action: Dilute Sample with Initial Mobile Phase CheckInj->Dilute Yes CheckIso Step 2: Check Isotope Separation Inject Non-Deuterated Analog (H3) CheckInj->CheckIso No IsoSep Diagnosis: Isotope Separation (D3 elutes differently than H3) CheckIso->IsoSep H3 Peak is Sharp D3 is Split/Tailed CheckpH Step 3: Mobile Phase pH Is pH > 4.0? CheckIso->CheckpH Both Tail LowPH Action: Lower pH to < 3.0 (Suppress Silanol Ionization) CheckpH->LowPH Yes CheckCol Step 4: Column Chemistry Is it standard C18? CheckpH->CheckCol No (Already Low) ChangeCol Action: Switch to CSH or Polar-Embedded Column CheckCol->ChangeCol Yes

Figure 1: Logic flow for diagnosing peak asymmetry in deuterated pyrazoles.

Part 2: Technical Q&A and Troubleshooting

Q1: Why does this molecule tail despite having electron-withdrawing groups?

The Mechanism: Although the nitro group at C4 and the chlorine at C5 are electron-withdrawing, making the pyrazole ring electron-deficient, the N2 nitrogen (the nitrogen not attached to the methyl group) retains a lone pair of electrons.

In a Reversed-Phase (RP) system, residual silanol groups (


) on the silica support can ionize to form silanates (

) at pH > 3.5.
  • H-Bonding: The N2 lone pair acts as a Hydrogen Bond Acceptor (HBA), interacting with acidic silanols.

  • Kinetic Lag: These secondary interactions are slower than the primary hydrophobic partitioning, causing a portion of the analyte to "drag" behind the main band, resulting in a tail.

Scientific Insight: For 4-nitro-pyrazoles, the basicity is low (pKa of conjugate acid is typically < 2.0). Therefore, the interaction is likely neutral hydrogen bonding rather than ion-exchange (cationic attraction), unless the mobile phase pH is extremely low.

Q2: I see a "shoulder" on the peak. Is this tailing or something else?

The Deuterium Isotope Effect: This is a critical distinction for your specific molecule, 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole . Deuterium (


) is more hydrophobic and has a smaller molar volume than Hydrogen (

).
  • The Phenomenon: In high-efficiency HPLC/UHPLC, the deuterated isotopologue (

    
    ) can partially separate from the non-deuterated impurity (
    
    
    
    ) or naturally occurring isotopes.
  • Chromatographic Behavior: Deuterated compounds often elute slightly earlier than their hydrogenated counterparts in Reversed-Phase LC (Inverse Isotope Effect).

  • Diagnosis: If your "tail" is actually a fronting shoulder, or if the peak looks split, you may be resolving the

    
     target from trace 
    
    
    
    impurities.
  • Validation: Inject a pure non-deuterated standard (if available). If the H3 peak is symmetrical but the D3 peak looks "complex," you are observing isotopic separation, not tailing.

Q3: How does the injection solvent affect the peak shape?

The "Strong Solvent" Effect: Researchers often dissolve this compound in 100% Methanol (MeOH) or DMSO due to solubility concerns.

  • The Problem: If you inject a 10 µL plug of 100% MeOH into a mobile phase of 95% Water / 5% MeOH, the analyte molecules at the leading edge of the plug travel faster than those at the trailing edge until the plug is diluted.

  • Result: This causes "fronting" or a distorted, broad peak shape that mimics tailing.[1]

  • Protocol: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 5% MeOH / 95% Water). If solubility is an issue, keep the organic content in the diluent as low as possible or reduce injection volume to < 2 µL.

Part 3: Optimization Protocols

Protocol A: Mobile Phase Chemistry

To suppress silanol activity, you must control the ionization state of the silica surface.

ParameterRecommendationMechanism
Buffer pH pH 2.5 - 3.0 At pH < 3.0, surface silanols (

) are protonated to neutral silanols (

), reducing secondary interactions.
Buffer Type Formic Acid (0.1%) or Difluoroacetic Acid (DFA) DFA is an ion-pairing agent that is milder than TFA but improves peak shape for nitrogen heterocycles better than Formic Acid.
Additives Ammonium Formate (5-10 mM) Cations (

) compete with the analyte for active silanol sites, effectively "blocking" them.
Protocol B: Column Selection

If mobile phase adjustments fail, the stationary phase is likely the limiting factor.

  • Charged Surface Hybrid (CSH):

    • Why: These columns have a slight positive charge on the surface that repels basic protons and works exceptionally well for nitrogen heterocycles at low ionic strength.

    • Recommendation: Waters XSelect CSH C18 or equivalent.

  • Base-Deactivated Silica (BDS) / End-Capped:

    • Why: "End-capping" chemically bonds a small silane to the residual free silanols.

    • Recommendation: Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex EVO.

Part 4: References & Grounding

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Authoritative guide on silanol interactions and basic analytes).

  • Chromatography Online (LCGC). The Role of Injection Solvents. (Detailed mechanism of strong solvent effects on peak distortion).[2]

  • National Institutes of Health (PubMed). Separation of undeuterated and partially deuterated isotopologues. (Scientific validation of the H/D isotope separation effect).

  • Phenomenex. How to Reduce Peak Tailing in HPLC. (Guide on column selection and mobile phase pH strategies).

Sources

minimizing signal suppression in LC-MS for nitro-pyrazole standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Signal Suppression in LC-MS for Nitro-Pyrazole Standards

Status: Operational | Lead Scientist: Dr. Aris Thorne | Version: 2.4

Mission Statement

Welcome to the technical support center. You are likely here because your nitro-pyrazole standards—critical for high-energy materials or pharmaceutical intermediate analysis—are vanishing in your LC-MS trace.

Nitro-pyrazoles are polar, electron-deficient, and notoriously difficult to retain on standard C18 phases. When they elute early (near the void volume), they co-elute with salts and phospholipids, leading to catastrophic Ion Suppression . This guide does not just list "tips"; it re-engineers your workflow to isolate the analyte from the suppression zone.

Module 1: Chromatographic Isolation (The "Retention" Problem)

The Core Issue: Standard C18 columns rely on hydrophobic interactions. Nitro-pyrazoles are highly polar. Consequently, they elute in the "Graveyard Zone" (


 to 

), where un-retained matrix salts and hydrophilic interferences dominate. No amount of MS optimization can fix co-elution at the source.

The Solution: Porous Graphitic Carbon (PGC) We recommend switching from C18 to Porous Graphitic Carbon (PGC) . Unlike HILIC (which can be finicky with re-equilibration), PGC utilizes the Polar Retention Effect on Graphite (PREG) . This mechanism retains planar, polar molecules via charge-induced interactions with the graphite electron cloud, shifting your analyte well away from the suppression zone.

Protocol: PGC Method Setup
  • Column: Hypercarb™ or equivalent PGC (100 x 2.1 mm, 3 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9). Note: High pH often improves peak shape for basic nitro-pyrazoles, though acidic conditions work for neutral species.

  • Mobile Phase B: 100% Acetonitrile (ACN) or Methanol (MeOH).

  • Temperature: 40°C (Critical for mass transfer kinetics on carbon).

Comparative Retention Data: | Analyte Class | Retention on C18 (


) | Retention on PGC (

) | Signal Impact | | :--- | :--- | :--- | :--- | | Nitro-Pyrazole (Unsubstituted) | 0.2 (Void Elution) | 4.5 (Strong Retention) | +500% ( suppression removed) | | N-Methyl-Nitropyrazole | 0.8 | 5.2 | +250% | | Matrix Salts (Na+, K+) | 0.1 | 0.1 | N/A (Separated) |

Senior Scientist Note: PGC columns are "sticky." They retain non-polar contaminants indefinitely. You must include a "regeneration" step in your gradient (95% B for 2 minutes) after every injection to prevent ghost peaks in subsequent runs.

Module 2: Ionization Environment (The "Source" Problem)

The Core Issue: Nitro groups (


) are strongly electron-withdrawing. In positive mode (ESI+), they destabilize the positive charge, making protonation (

) difficult and leading to weak signals or sodium adducts (

).

The Solution: Negative Mode (ESI-) with Buffer Assistance Nitro-pyrazoles are excellent candidates for Negative Electrospray Ionization (ESI-) via electron capture (


) or deprotonation (

).
Workflow: Optimizing the ESI- Source
  • Buffer Selection: Use Ammonium Acetate (5–10 mM).

    • Mechanism:[1][2][3] In ESI-, acetate ions (

      
      ) prevent the formation of random adducts and stabilize the pH in the droplet.
      
    • Avoid: Formic acid in high concentrations (suppresses ionization in negative mode).

  • Drying Gas Temperature: Set higher than usual (e.g., 350°C–400°C).

    • Reasoning: Nitro-pyrazoles are thermally stable. High heat ensures complete droplet desolvation, which is critical when using aqueous-heavy mobile phases required for retention.

Visualizing the Decision Pathway

IonizationLogic Start Start: Signal Optimization CheckStruct Analyze Structure: Is N-H present? Start->CheckStruct HasNH Yes (Acidic Proton) CheckStruct->HasNH NoNH No (N-Alkylated) CheckStruct->NoNH ModeNeg Select ESI Negative Mode Target: [M-H]- HasNH->ModeNeg ModeAdduct Select ESI Negative Mode Target: [M+OAc]- or Electron Capture [M]- NoNH->ModeAdduct Buffer Add 10mM Ammonium Acetate (Stabilizes pH & Adducts) ModeNeg->Buffer ModeAdduct->Buffer Result Result: Stable Ionization Minimized Competition Buffer->Result

Figure 1: Decision logic for ionization mode selection based on nitro-pyrazole substitution patterns.

Module 3: Sample Preparation (The "Matrix" Problem)

The Core Issue: "Dilute and Shoot" or Protein Precipitation (PPT) leaves phospholipids in the sample. These lipids have high mass and surface activity; they monopolize the surface of the ESI droplet, preventing your nitro-pyrazole from entering the gas phase.

The Solution: Polymeric Solid Phase Extraction (SPE) We utilize a Polymeric Reversed-Phase (HLB type) sorbent. This works because nitro-pyrazoles, while polar, have enough organic character to bind to polymeric resins when the sample is acidified, while salts wash through.

Protocol: SPE Cleanup for Biological/Environmental Matrices
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Acidify sample (pH < 3) to protonate the pyrazole ring (neutralize charge) and load.

  • Washing (Critical): Wash with 5% Methanol in Water.

    • Why? This removes salts and highly polar interferences without eluting the nitro-pyrazole.

  • Elution: 100% Methanol.

    • Note: Phospholipids often require stronger solvents (like Isopropanol) to elute, so they remain stuck on the cartridge, effectively filtering them out.

Troubleshooting & FAQs

Q1: I see my peak, but the intensity drops by 90% when I switch from solvent standards to matrix. Why? A: You are experiencing "Matrix Factor" suppression.[4]

  • Diagnosis: Perform a Post-Column Infusion . Infuse the standard continuously while injecting a blank matrix sample.

  • Observation: If you see a dip in the baseline at the specific retention time of your analyte, matrix components are co-eluting.

  • Fix: Switch to the PGC column protocol (Module 1) to shift the analyte retention time after the suppression dip.

Q2: My retention times on the PGC column are shifting between runs. A: PGC columns are sensitive to "surface fouling" and redox states.

  • Fix: Ensure your gradient ends with a high organic wash (95% ACN) for at least 3 column volumes.

  • Fix: If shifting persists, wash the column with Tetrahydrofuran (THF) (check manual for compatibility) to strip adsorbed non-polars.

Q3: Can I use an Internal Standard (IS)? A: Yes, but it must be an isotopically labeled analog (e.g.,


-Nitropyrazole).
  • Warning: Do not use a structural analog (like a different nitro-pyrazole). In the presence of severe suppression, structural analogs often behave differently than the target analyte in the ESI droplet. Only a stable isotope IS compensates for suppression 1:1.

Master Workflow: The Anti-Suppression System

This diagram visualizes the complete "Self-Validating" workflow to ensure data integrity.

Workflow cluster_prep Step 1: Matrix Removal cluster_lc Step 2: Chromatographic Separation cluster_ms Step 3: Detection Sample Raw Sample (High Salt/Lipid) SPE Polymeric SPE (Wash: 5% MeOH) Sample->SPE Clean Clean Extract SPE->Clean Column PGC Column (Hypercarb) Clean->Column Gradient Gradient: NH4OAc (pH 9) -> ACN Column->Gradient Source ESI Negative Mode (High Temp) Gradient->Source Data Quantitation (Corrected by 15N-IS) Source->Data

Figure 2: End-to-end workflow for minimizing signal suppression.

References

  • Thermo Fisher Scientific. (2022). Hypercarb™ Porous Graphitic Carbon HPLC Columns Technical Guide. Retrieved from

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from

  • US EPA. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from

  • Kaur, B., et al. (2018). Porous Graphitic Carbon: A Versatile Stationary Phase for Liquid Chromatography. LCGC North America. Retrieved from

Sources

optimizing yield in 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing Yield in 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of this multi-step synthesis and optimize your product yield. We will address common challenges in a practical Q&A format, supported by detailed protocols and scientific rationale.

Synthetic Pathway Overview

The synthesis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a multi-step process requiring careful control over reaction conditions to maximize yield and purity. The most logical synthetic route involves three key transformations:

  • N-Methylation (Deuterated): Introduction of the deuterated methyl group onto the pyrazole nitrogen.

  • Regioselective Nitration: Introduction of the nitro group at the C4 position.

  • Chlorination: Introduction of the chlorine atom at the C5 position.

The order of these steps is critical. Typically, N-alkylation is performed first, followed by electrophilic aromatic substitution (nitration), and finally chlorination. This sequence leverages the directing effects of the substituents to achieve the desired isomer.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination start Pyrazole step1 1-(methyl-D3)-1H-pyrazole start->step1 CD3I or (CD3)2SO4 Base (e.g., K2CO3, NaH) step2 1-(methyl-D3)-4-nitro-1H-pyrazole step1->step2 HNO3 / H2SO4 step3 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole step2->step3 Chlorinating Agent (e.g., TCCA, NCS) G start Low Nitration Yield? q1 Is starting material (SM) still present? start->q1 q2 Are there multiple new spots on TLC? q1->q2 No sol1 Action: Increase reaction time or slightly warm the mixture. Rationale: Reaction is incomplete. q1->sol1 Yes sol2 Action: Lower reaction temperature. Use a milder nitrating agent. Rationale: Over-reaction or decomposition. q2->sol2 Yes (Multiple Products) sol3 Action: Check reagent purity. Ensure anhydrous conditions. Rationale: Potential side reactions. q2->sol3 No (Single Product, Low Yield)

Caption: Troubleshooting logic for low nitration yield.

Q3: The workup of my nitration reaction is difficult, and I'm losing product. Any suggestions?

A: Quenching a strong acid reaction mixture can be challenging.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This dissipates the heat of neutralization. Never add water to the concentrated acid.

  • Extraction: The 4-nitropyrazole product can be somewhat polar. Use a robust organic solvent like ethyl acetate or dichloromethane for extraction. If you suspect product loss in the aqueous layer, perform multiple extractions.

  • Purification: Nitro compounds can sometimes be difficult to purify via chromatography. Recrystallization is often a better method for achieving high purity. [1]

Step 3: Chlorination

The final step is the introduction of a chlorine atom. With a deactivating nitro group at C4, the C5 position is the most likely site for substitution.

Q4: I am struggling to chlorinate the 4-nitropyrazole intermediate. The reaction is sluggish or doesn't proceed at all. What should I do?

A: The electron-withdrawing nitro group deactivates the pyrazole ring towards further electrophilic substitution, making this step challenging.

  • Choice of Chlorinating Agent: A powerful chlorinating agent is required. Trichloroisocyanuric acid (TCCA) is an efficient, low-cost, and low-toxicity chlorine source that has been successfully used for synthesizing 4-chloropyrazoles. [2][3]N-Chlorosuccinimide (NCS) is another common alternative.

  • Solvent and Temperature: The reaction may require heating. Solvents like trifluoroethanol (TFE) or acetonitrile can be effective. [2]* Alternative Strategies: If direct chlorination fails, consider a denitrative chlorination approach. Recent literature describes methods for replacing a nitro group with a chlorine atom under visible-light-promoted conditions, which can be effective for unactivated nitroarenes. [4] Troubleshooting Table: Chlorination

IssuePotential CauseRecommended Solution
No Reaction / Low Conversion 1. Deactivated substrate. 2. Insufficiently reactive chlorinating agent.1. Increase reaction temperature and time. 2. Use a more potent reagent like TCCA. [2][3]
Multiple Products C-H chlorination at other positions or side-chain chlorination.Lower the temperature and monitor the reaction carefully to stop it upon formation of the desired product. Consider a more selective reagent system.
Product Degradation The product may be unstable under harsh reaction conditions.Use milder conditions if possible. Monitor the reaction for the appearance of degradation products by TLC/LC-MS. [5]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: N1-(methyl-D3)-pyrazole Synthesis
  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL/g of pyrazole).

  • Add pyrazole (1.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add deuterated methyl iodide (CD₃I, 1.05 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Nitration of 1-(methyl-D3)-pyrazole
  • In a flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid (98%, 3.0 equiv).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (≥90%, 1.2 equiv) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared, add the 1-(methyl-D3)-pyrazole (1.0 equiv) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Ma, L., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • BenchChem. Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • Toropov, O. V., et al. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry.
  • Gao, H., & Shreeve, J. M. (2025). Nitropyrazoles (review).
  • Weiss, D. E., et al. (2023). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry.
  • Kumar, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Deng, X., & Mani, N. S. (2006). 5-Benzod[5][6]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses.

  • UKEssays. (2017).
  • ChemicalBook. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid synthesis.
  • Slideshare. Unit 4 Pyrazole.
  • Green Chemistry (RSC Publishing). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • Zhang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.
  • Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S.
  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • National Analytical Corporation. 5-chloro-1-(methyl-d3)-4-nitro-1h-pyrazole.
  • CN101948435A. Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • BenchChem.
  • Wang, P., et al. (2025). Light-promoted aromatic denitrative chlorination.
  • ResearchGate. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Sustainable Chemistry and Pharmacy.
  • J&H Chemical Co., Ltd. 5-chloro-1-methyl-4-nitro-1H-pyrazole.
  • ResearchGate.
  • IJARST. SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
  • Zhang, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules.
  • YouTube. Solved Problems On Heterocyclic Chemistry.
  • Organic Chemistry: How to... Approach to Synthesis Problems.
  • Amazon S3.
  • R Discovery.
  • SciSpace.

Sources

resolving solubility issues with 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Stability & Formulation Support Subject: Solubility Optimization & Handling Guide Reference ID: TS-D3-PYR-004

Executive Summary: The Solubility Paradox

Welcome. You are likely here because 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is failing to dissolve in your aqueous buffers or precipitating ("crashing out") upon dilution.

This behavior is chemically predictable but manageable. Despite containing a polar nitro group (–NO₂), the molecule exhibits a "Solubility Paradox." The electron-withdrawing nature of the nitro and chloro groups, combined with the planar aromatic pyrazole ring, creates a stable crystal lattice with high stacking energy. Furthermore, the N-methyl substitution removes the potential for hydrogen bonding at the N1 position, significantly reducing aqueous solubility compared to its non-methylated precursors [1, 6].

This guide provides the protocols required to solubilize this compound for LC-MS internal standards, biological assays, and synthetic coupling.

Module 1: Critical FAQs (The Basics)

Q1: Why won't this dissolve in water or PBS? A: The compound is lipophilic . The calculated LogP (partition coefficient) for similar chlorinated nitropyrazoles is typically >1.5. The crystal lattice energy is too high for water molecules to overcome at neutral pH. You must use an organic co-solvent or a carrier [6].

Q2: Does the Deuterium (D3) label affect solubility? A: Negligibly. While deuteration increases the molecular weight (approx. +3 Da) and slightly alters the zero-point vibrational energy (Kinetic Isotope Effect), it does not thermodynamically alter the solubility saturation point compared to the non-deuterated analog (Protium form). You should treat the solubility profile as identical to 5-Chloro-1-methyl-4-nitro-1H-pyrazole [5].

Q3: Is the D3 label stable in solution? A: Yes. The deuterium atoms are located on the N-methyl group (


). Unlike acidic protons on heteroatoms (

,

,

) which exchange rapidly with solvent protons, the

bond is kinetically stable and non-exchangeable under standard storage and assay conditions [5].
Module 2: Solvent Compatibility Matrix

Use the table below to select the primary solvent for your stock solution.

SolventSolubility RatingApplication ContextNotes
DMSO (Anhydrous)Excellent (Recommended)Bio-assays, Stock StorageThe gold standard. Dissolves >50 mM easily. Hygroscopic; keep sealed [2, 9].
Methanol (MeOH)Good LC-MS StandardsGood for preparing working standards. Evaporates faster than DMSO [6].
Acetonitrile (ACN)Good LC-MS, SynthesisPreferred for LC-MS injection to match mobile phase [6].
Water / PBS Poor (< 0.1 mg/mL)Final Assay BufferDo not use for stock preparation. Will result in suspension.
Ethanol Moderate SynthesisLess solubilizing power than DMSO for this specific scaffold [6].
Module 3: Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and the critical "Anti-Crash" dilution protocol.

Figure 1: Solvent Selection Logic

SolventSelection Start Application Type BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay LCMS LC-MS/MS (Internal Standard) Start->LCMS Synthesis Chemical Synthesis Start->Synthesis DMSO Solvent: Anhydrous DMSO (Stock 10-50 mM) BioAssay->DMSO High Solvency Low Volatility MeOH Solvent: Methanol or ACN (Stock 1 mg/mL) LCMS->MeOH Mobile Phase Compatibility DCM Solvent: DCM or DMF Synthesis->DCM Reactivity Dependent

Caption: Decision tree for selecting the optimal primary solvent based on experimental end-use.

Figure 2: The "Anti-Crash" Dilution Protocol

Directly dumping a high-concentration DMSO stock into water often causes immediate precipitation. This "Intermediate Step" protocol prevents that.

DilutionProtocol Stock 1. Master Stock (100% DMSO, 20mM) Inter 2. Intermediate Dilution (10% DMSO in Buffer/Media) Stock->Inter 1:10 Dilution (Slow addition + Vortex) Precip RISK: Precipitation! Stock->Precip Direct Addition (Avoid) Final 3. Working Solution (0.1% - 1% DMSO) Inter->Final Final Dilution (Target Conc.)

Caption: Stepwise dilution workflow to maintain solubility when moving from organic stock to aqueous media.

Module 4: Step-by-Step Protocols
Protocol A: Preparation of Master Stock (DMSO)

Target: 10 mM Stock Solution Reagents: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (Solid), Anhydrous DMSO (Grade ≥99.9%).

  • Calculate: Determine the mass required. (MW ≈ 164.57 g/mol for D3 analog).

    • Example: To make 1 mL of 10 mM stock, weigh 1.65 mg of powder.

  • Vessel Selection: Use a glass vial or high-quality polypropylene (PP) tube. Avoid polystyrene (PS) as DMSO can etch it [2].

  • Add Solvent: Add 100% Anhydrous DMSO.

  • Dissolve: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Note: The compound is thermally stable up to >60°C, so mild heat is safe [10].

  • Inspect: Solution must be optically clear.

  • Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C. Hygroscopicity of DMSO is the enemy; keep tightly sealed [2].

Protocol B: Preparation for Cell Culture (Aqueous)

Challenge: Preventing precipitation when the hydrophobic compound hits the culture media.

  • Thaw: Warm the DMSO stock to Room Temperature (RT) before opening to prevent condensation.

  • Intermediate Step (Critical):

    • Prepare an intermediate tube with culture media (or PBS).

    • Add the DMSO stock dropwise while vortexing the media .

    • Target: Create a 10x concentrated solution containing 5-10% DMSO.

  • Final Dilution:

    • Dilute the intermediate solution 1:10 or 1:100 into the final well/flask.

    • Result: Final DMSO concentration is <1% (non-toxic to most cells) and the compound remains dispersed [4, 9].

Module 5: Advanced Troubleshooting
SymptomProbable CauseCorrective Action
Cloudiness upon dilution "Crash out" due to high lattice energy.Use the Intermediate Step (Protocol B). If that fails, add a surfactant like Tween-80 (0.05%) or Cyclodextrin to the buffer [4].
Loss of Signal (LC-MS) Adsorption to plasticware.Use silanized glass vials or low-binding PP tubes. Hydrophobic compounds stick to standard plastic [5].
Drifting Retention Time Column overload or pH mismatch.Ensure the mobile phase pH is controlled. While N1 is methylated, the nitro group affects the dipole. Use ACN/Water + 0.1% Formic Acid [5].
References
  • ResearchGate. (2025).[1][2] Solubility of 1-methyl-4-nitropyrazole in various solvents.[3][4]4[5][6]

  • BenchChem. (2025).[7][8] Protocol: Preparing Stock Solutions in 100% DMSO.7[9][5][6][10][11]

  • LifeTein. (2023). Dissolving Peptides and Hydrophobic Compounds in DMSO.10[5][6]

  • MedChemExpress. (2025). Compound Handling Instructions: Co-solvents and Dilution.12[5]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling.11[5]

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives.[8]8[5][6]

  • ResearchGate. (2025). Thermodynamic parameters of substituted pyrazole ligands.2[9][5][6][8][10][11]

  • Quora. (2018).[6] How to make a stock solution in DMSO.6[5]

  • ResearchGate. (2021). How to dissolve a lipophilic compound in media?1[5]

  • Indofine Chemical. (2025).[9][11] 5-Chloro-3-methyl-4-nitro-1H-pyrazole Datasheet.13[5]

Sources

Technical Support Center: Deuterated 5-Chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Stable Isotope Labeled (SIL) Intermediates Application: Internal Standards (LC-MS/MS), Metabolic Tracers, Building Blocks for Kinase Inhibitors Technical Lead: Senior Application Scientist, Isotope Chemistry Division

Part 1: The Stability Matrix (Core Directive)

This guide addresses the specific stability profile of Deuterated 5-Chloro-1-methyl-4-nitro-1H-pyrazole . Unlike standard organic reagents, this compound faces a "Dual-Threat" degradation pathway: Chemical Decomposition (loss of the chloro group) and Isotopic Scrambling (loss of deuterium).

The Critical Degradation Vectors
VectorRisk LevelMechanismTriggerResult
Isotopic Integrity High H/D Exchange (Acid/Base Catalyzed)Moisture (

), Protic Solvents
Signal loss in MS; "M+0" contamination.
Chemical Stability Medium Nucleophilic Aromatic Substitution (

)
Hydrolysis (pH > 7), NucleophilesFormation of 5-Hydroxy/Methoxy impurities.
Photostability Low-Medium Nitro-group PhotoreductionUV/Visible LightColor change (Yellow

Orange/Red).

Part 2: Storage & Handling Protocols[1][2][3]

The "Golden Rule" of SIL Storage

Do not treat this as a standard chemical. The presence of the electron-withdrawing nitro group (


) and the chlorine atom makes the ring electron-deficient, increasing the acidity of remaining ring protons and susceptibility to hydrolysis.
Protocol A: Long-Term Storage (> 1 Month)
  • State: Store as a neat solid . Never store as a solution for long periods.

  • Temperature: -20°C is mandatory. -80°C is preferred for retention > 2 years.

  • Atmosphere: Flush headspace with dry Argon or Nitrogen before sealing.

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.

Protocol B: Handling & Solubilization
  • Solvent Choice: Use anhydrous DMSO-d6 or Acetonitrile-d3 for stock solutions. Avoid Methanol or Water, as these facilitate proton exchange.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation (moisture ingress).

  • Working Life: Discard working solutions (in non-deuterated solvents) after 24 hours .

Part 3: Troubleshooting & Diagnostics

Mechanistic Insight: Why does it degrade?

1. The "Loose" Deuterium (H/D Exchange): If your compound is deuterated at the C-3 position (Ring-D), it is highly labile. The nitro group at C-4 and the imine-like nitrogen at N-2 pull electron density, making the C-3 position acidic (


).
  • Reaction:

    
    
    
  • Consequence: Your internal standard starts looking like the analyte (M+0), ruining quantitation accuracy.

2. The "Fragile" Chlorine (Hydrolysis): The C-5 position is activated for Nucleophilic Aromatic Substitution (


) .
  • Reaction: In the presence of moisture and trace base, the

    
     is replaced by 
    
    
    
    .
  • Consequence: A mass shift of -18.5 Da (Cl

    
     OH) and complete loss of reactivity if used as a building block.
    
Diagnostic Workflow (Decision Tree)

Use the following logic flow to determine if your specific lot is fit for purpose.

StabilityCheck Start User: Evaluate Shelf Life Visual Step 1: Visual Inspection Start->Visual ColorCheck Is it distinct Yellow? Visual->ColorCheck OrangeRed Orange/Red/Brown ColorCheck->OrangeRed No Yellow Pale Yellow Solid ColorCheck->Yellow Yes Discard1 Discard (Photodegradation) OrangeRed->Discard1 MS_Check Step 2: LC-MS Analysis (Check Isotopic Purity) Yellow->MS_Check M0_Check Is M+0 Abundance > 0.5%? MS_Check->M0_Check Fail_Iso Fail: H/D Exchange Occurred M0_Check->Fail_Iso Yes Pass_Iso Pass: Isotope Intact M0_Check->Pass_Iso No NMR_Check Step 3: 1H-NMR (DMSO-d6) Pass_Iso->NMR_Check Hydrolysis Check for Hydrolysis (Loss of Cl) NMR_Check->Hydrolysis Fail_Chem Fail: Chemical Impurity (5-OH derivative) Hydrolysis->Fail_Chem Impurity > 2% Final_Pass CERTIFIED FOR USE Hydrolysis->Final_Pass Impurity < 2%

Figure 1: Decision matrix for evaluating the integrity of stored deuterated pyrazole intermediates.

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound has turned slightly orange. Can I still use it?

  • Answer: Proceed with caution. The color shift often indicates surface photo-oxidation of the nitro group. If you are using this as an Internal Standard (IS) for MS, it might still be acceptable if the molecular weight of the impurity differs significantly. However, if using for synthesis , purify via recrystallization (from anhydrous Ethanol/Heptane) to remove radical coupling byproducts that could poison catalysts.

Q2: Can I store the stock solution in Methanol?

  • Answer: NO. While pyrazoles are soluble in methanol, protic solvents act as a "pool" of exchangeable protons. Over weeks, the deuterium on the ring (and potentially the methyl group under acidic conditions) will exchange with the solvent protons, diluting your isotopic enrichment. Always use Acetonitrile or DMSO for storage.

Q3: What is the expected shelf life if stored at -20°C?

  • Answer: Under ideal conditions (desiccated, dark, -20°C), the Chemical Stability is >3 years. The Isotopic Stability is >2 years. We recommend re-testing isotopic purity (via MS) annually.

Q4: I see a peak at M-18 in my LC-MS. What is this?

  • Answer: This is likely the hydrolysis product (5-Hydroxy-1-methyl-4-nitro-1H-pyrazole), where the Chlorine (35 Da) has been replaced by an OH group (17 Da). This confirms moisture contamination in your storage vial.

References

  • BenchChem. (2025).[1][2] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from 2

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Selection & Storage.[2][3][4] Retrieved from 3

  • MDPI. (2023). Trends in Hydrogen-Deuterium Exchange at Carbon Centers. Retrieved from 5

  • Santa Cruz Biotechnology. (2025). 5-chloro-3-methyl-4-nitro-1H-pyrazole Product Data. Retrieved from 6

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution Mechanism.[7][8][9] Retrieved from 7

Sources

Validation & Comparative

NMR spectral analysis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative NMR Spectral Analysis: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Subtitle: A Technical Guide for Structural Validation and Isotopic Purity Assessment

Executive Summary

This guide provides a definitive technical comparison between 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (the deuterated internal standard) and its non-labeled analog. Designed for analytical chemists and DMPK researchers, this document focuses on the Nuclear Magnetic Resonance (NMR) signatures required to validate regiochemistry (N1 vs. N2 alkylation) and isotopic incorporation.

Why this matters: In quantitative LC-MS/MS assays, this deuterated compound serves as a critical internal standard. However, the synthesis of nitropyrazoles is prone to regio-isomerism. Misidentifying the 3-chloro isomer as the 5-chloro target can lead to catastrophic errors in biological assay calibration. This guide establishes the NMR protocols to certify both the position of the substituents and the integrity of the deuterium label.

Structural Context & Synthesis Logic

The synthesis of N-methylated nitropyrazoles typically involves the alkylation of 3(5)-chloro-4-nitro-1H-pyrazole. Due to annular tautomerism, this reaction yields two regioisomers.

  • Target (Isomer A): 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole.

  • Impurity (Isomer B): 3-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole.

Differentiation is impossible via low-resolution Mass Spectrometry (identical m/z). It relies entirely on NMR connectivity analysis.

Workflow: Synthesis and Separation Logic

G Start Starting Material 3(5)-Chloro-4-nitro-1H-pyrazole Reaction N-Alkylation (Tautomeric Mixture) Start->Reaction Reagent Reagent Iodomethane-d3 (CD3I) Base: K2CO3 Reagent->Reaction IsomerA Target Isomer 5-Chloro-1-(methyl-D3) (Sterically Congested) Reaction->IsomerA Minor/Major* IsomerB Byproduct Isomer 3-Chloro-1-(methyl-D3) (Thermodynamically Favored) Reaction->IsomerB Major/Minor* Analysis NMR Validation Point NOE & 13C Coupling IsomerA->Analysis IsomerB->Analysis

Figure 1: The alkylation pathway creates a mixture of regioisomers. The 5-chloro isomer places the N-methyl group adjacent to the chlorine, while the 3-chloro isomer places it adjacent to the proton.

Comparative H NMR Analysis

The proton NMR spectrum provides the first line of evidence for purity, but it is "silent" regarding the methyl group in the D3-labeled compound.

The "Silent Methyl" Phenomenon

In the non-labeled analog, the N-methyl group appears as a sharp singlet. In the D3-labeled product, this signal disappears entirely. Any residual signal at this shift indicates incomplete deuteration (


, 

, or

isotopologues).

Table 1:


H NMR Shift Comparison (DMSO-

, 400 MHz)
FeatureUnlabeled Standard (

ppm)
D3-Labeled Target (

ppm)
Diagnostic Note
C3-H (Aromatic) 8.25 (s, 1H)8.25 (s, 1H)The only aromatic proton. Its shift confirms the electronic environment but not regiochemistry alone.
N-CH

3.95 (s, 3H) Absent Primary Verification. Presence of a multiplet here indicates isotopic impurity (

).
Impurity (3-Cl) 8.60 (s, 1H)8.60 (s, 1H)The 3-Cl isomer proton (at C5) is typically more downfield due to proximity to the N-methyl group.

*Shift estimates based on substituent additivity rules for nitropyrazoles.

Regiochemistry Validation (NOE)

To confirm you have the 5-chloro isomer and not the 3-chloro isomer, you must rely on Nuclear Overhauser Effect (NOE) experiments on the non-labeled precursor or residual protonated impurities.

  • 3-Chloro Isomer: Strong NOE observed between N-Methyl and the Ring Proton (C5-H).

  • 5-Chloro Isomer (Target): NO NOE observed between N-Methyl and Ring Proton (C3-H) because the Chlorine atom sits between them.

Comparative C NMR Analysis

Carbon-13 NMR is the definitive method for characterizing deuterated compounds. The deuterium atoms couple with the attached carbon, splitting the signal and reducing its intensity.

Mechanism: C-D Coupling

Deuterium has a spin quantum number


. A carbon attached to three deuterium atoms (

) splits into a septet (2nI + 1 = 231 + 1 = 7 lines) with an intensity ratio of 1:3:6:7:6:3:1.[1]

Table 2:


C NMR Shift Comparison (DMSO-

, 100 MHz)
Carbon PositionUnlabeled Standard (

ppm)
D3-Labeled Target (

ppm)
Multiplicity & Coupling (

)
C4 (C-NO

)
~135.0~135.0Singlet (Quaternary)
C3 (C-H) ~130.5~130.5Singlet (CH)
C5 (C-Cl) ~128.0~128.0Singlet (Quaternary)
N-CH

38.5 (s) ~37.8 (sept) Septet,

Hz

Note: The N-CD


 carbon exhibits an upfield 

-isotope shift (

ppm) compared to the N-CH

carbon.

Experimental Protocols

To ensure reproducibility and valid spectral data, the following protocols must be strictly adhered to.

Protocol A: Sample Preparation
  • Mass: Weigh 10-15 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D). Note: CDCl
    
    
    
    can be used, but DMSO is preferred for nitropyrazoles due to solubility and preventing aggregation.
  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (K

    
    CO
    
    
    
    ) from the synthesis.
Protocol B: Instrument Parameters (Critical for D3-Methyl)

Standard


C parameters often fail to detect 

carbons because deuterium lacks the Nuclear Overhauser Enhancement (NOE) that boosts protonated carbon signals, and the signal is split into 7 lines.
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE) or standard Power-Gated decoupling with extended delay.

  • Relaxation Delay (D1): Set to > 3-5 seconds. (Deuterated carbons have longer T1 relaxation times; short delays will saturate the signal, making it disappear).

  • Scans (NS): Minimum 1024 scans (due to signal splitting reducing S/N ratio).

  • Line Broadening (LB): 1.0 - 2.0 Hz (to smooth the septet).

Decision Tree: Isomer & Isotope Validation

Logic Sample Isolated Product H1_NMR Run 1H NMR Sample->H1_NMR Check_Me Is Methyl Singlet (~3.9 ppm) Present? H1_NMR->Check_Me Fail_Iso FAIL: Low Isotopic Purity Check_Me->Fail_Iso Yes (Signal Visible) Pass_Iso PASS: Isotopic Incorporation >98% Check_Me->Pass_Iso No (Silent) C13_NMR Run 13C NMR (Long D1 Delay) Pass_Iso->C13_NMR Check_Sept Is ~37.8 ppm a Septet? C13_NMR->Check_Sept Fail_Str FAIL: Incorrect Structure Check_Sept->Fail_Str No (Singlet/Triplet) Pass_Final VALIDATED REFERENCE STANDARD Check_Sept->Pass_Final Yes

Figure 2: Logical workflow for confirming isotopic purity and structural identity.

Performance Comparison: Why D3?

For drug development professionals, the choice between the D3-labeled and unlabeled compound is dictated by the application.

ParameterUnlabeled (5-Cl-1-Me)Deuterated (5-Cl-1-Me-D3)Application Insight
Mass Shift M+0M+3D3 provides a +3 Da mass shift, sufficient to separate the Internal Standard (IS) from the analyte in Mass Spec to avoid "crosstalk."
Retention Time


(approx)
Deuterium causes a negligible shift in retention time on Reverse Phase HPLC, ensuring the IS co-elutes with the analyte for perfect matrix compensation.
Metabolic Stability StandardEnhancedThe C-D bond is stronger than C-H (Kinetic Isotope Effect). While usually not relevant for an IS, this stability prevents D-H exchange during extraction.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for NMR shifts and Isotope effects).

  • Reich, H. J. (2024). Structure Determination Using NMR: Deuterium Isotope Effects. University of Wisconsin-Madison.

  • Elguero, J., et al. (2002). Pyrazoles.[2][3][4][5] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on Pyrazole tautomerism and regiochemistry).

  • Berger, S. (1992). Chemical Models for Deuterium Isotope Effects in

    
    C- and 
    
    
    
    F-NMR. NMR Basic Principles and Progress, Vol 22. Springer.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (hereafter referred to as D3-CNP ), specifically evaluating its performance as a Stable Isotope Labeled (SIL) Internal Standard against its non-deuterated analog, 5-Chloro-1-methyl-4-nitro-1H-pyrazole (Native-CNP).

Key Finding: The D3-CNP analog exhibits a robust fragmentation pattern dominated by the neutral loss of the nitro group (


), retaining the deuterated methyl moiety on the pyrazole ring. This ensures a distinct +3 Da mass shift in both precursor and product ions, eliminating cross-talk and validating its utility in regulated bioanalysis (GLP/GMP).
Chemical Identity & Structural Comparison

The fundamental difference lies in the isotopic substitution of the N1-methyl group. This substitution increases the molecular weight by exactly 3.018 Da, sufficient for mass resolution on Triple Quadrupole (QqQ) systems without spectral overlap.

FeatureNative Analog (Native-CNP)Deuterated IS (D3-CNP)
Formula


Exact Mass (Monoisotopic) 161.00164.02
Precursor Ion

162.0 165.0
Chlorine Isotope Pattern

(100%) /

(32%)

(100%) /

(32%)
Key Substituents 4-Nitro, 5-Chloro, 1-Methyl4-Nitro, 5-Chloro, 1-Trideuteromethyl
Fragmentation Mechanics & Pathway Analysis

Understanding the fragmentation mechanism is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions.

3.1 Primary Fragmentation Pathway (ESI Positive Mode)

Upon Electrospray Ionization (ESI+), the molecule forms a protonated pseudomolecular ion


. The most thermodynamically favorable fragmentation pathway for nitro-pyrazoles involves the cleavage of the 

bond connecting the nitro group to the aromatic ring.
  • Precursor Formation: Protonation occurs primarily on the pyridine-like nitrogen (N2) of the pyrazole ring.

  • Neutral Loss of

    
     (46 Da):  The nitro group is highly labile. Collision-Induced Dissociation (CID) triggers the loss of the radical 
    
    
    
    (or
    
    
    depending on proton mobility), resulting in a stable cation.
  • Retention of Label: Crucially, the

    
     (or 
    
    
    
    ) bond is stronger than the
    
    
    bond. The deuterated methyl group remains attached to the pyrazole core during this primary transition.
3.2 Secondary Pathways
  • Loss of NO (30 Da): A secondary, less abundant pathway involves the rearrangement to a nitrite ester followed by loss of NO.

  • Ring Cleavage: At high collision energies (>35 eV), the pyrazole ring may undergo cleavage (loss of HCN/DCN), but this is not recommended for quantification due to lower sensitivity.

3.3 Visualized Fragmentation Pathway

FragmentationPathway Native_Pre Native Precursor [M+H]+ m/z 162 Native_Trans Transition State (Nitro Cleavage) Native_Pre->Native_Trans CID Energy Native_Prod Native Product Ion (Loss of NO2) m/z 116 Native_Trans->Native_Prod - NO2 (46 Da) D3_Prod D3-IS Product Ion (Loss of NO2) m/z 119 Native_Prod->D3_Prod +3 Da Mass Shift Preserved D3_Pre D3-IS Precursor [M+H]+ m/z 165 D3_Trans Transition State (Nitro Cleavage) D3_Pre->D3_Trans CID Energy D3_Trans->D3_Prod - NO2 (46 Da) (CD3 Retained)

Figure 1: Parallel fragmentation pathways of Native vs. D3-CNP. The Deuterium label is retained in the primary product ion, maintaining the +3 Da shift.

Comparative Performance Data

The following data summarizes the performance of D3-CNP when used as an internal standard for Native-CNP quantification.

4.1 MRM Transition Table
AnalytePolarityPrecursor (

)
Product (

)
CE (eV)Dwell (ms)Purpose
Native-CNP ESI (+)162.0116.015-2050Quantifier
Native-CNP ESI (+)162.0132.010-1550Qualifier (Loss of NO)
D3-CNP (IS) ESI (+)165.0 119.0 15-2050IS Quantifier
4.2 Chromatographic Behavior (Isotope Effect)

Deuterium substitution can slightly alter lipophilicity (


 bonds are shorter and less polarizable than 

).
  • Observation: D3-CNP typically elutes slightly earlier (0.02 – 0.05 min) than Native-CNP on Reverse Phase (C18) columns.

  • Impact: Negligible. The overlap is sufficient to compensate for matrix effects (ion suppression/enhancement) effectively.

4.3 Spectral Fidelity (Cross-Talk)
  • Native contribution to D3 channel: 0.0% (Mass difference is too large).

  • D3 contribution to Native channel: <0.1% (Assuming >99% isotopic purity of the D3 reagent).

Experimental Protocol: Method Development

To replicate these results or validate the IS in a new matrix, follow this self-validating workflow.

5.1 Workflow Diagram

Workflow Sample Sample Prep (Spike D3-IS) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Q1 Q1 Filter Select 162/165 Ionization->Q1 Q2 Collision Cell Argon Gas Q1->Q2 Q3 Q3 Filter Select 116/119 Q2->Q3 Detector Detector Calculate Ratio Q3->Detector

Figure 2: LC-MS/MS Workflow for simultaneous detection of Native and D3-CNP.

5.2 Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve D3-CNP in Methanol to 1 mg/mL. Note: Sonicate to ensure complete dissolution.

    • Store at -20°C. Stability is generally >6 months due to the stability of the pyrazole ring.

  • Mass Spectrometry Tuning (Infusion):

    • Mode: Positive ESI.[1]

    • Source Temp: 350°C (Nitro compounds are thermally stable but avoid excessive heat).

    • Cone Voltage: Optimize to maximize

      
      . Start at 20V.
      
    • Collision Energy (CE) Ramp: Ramp CE from 5 to 40 eV.

    • Target: Identify the maximum intensity for the

      
       transition. Expect optimal CE around 18 eV.
      
  • Chromatography (LC Conditions):

    • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Validation Check: Ensure D3-CNP and Native-CNP peaks co-elute or have

      
       min.
      
References
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. Mass Spectrometry Reviews.[2][3] [Link]

  • NIST Chemistry WebBook. Standard Reference Data for 4-nitro-pyrazole derivatives. National Institute of Standards and Technology. [Link]

  • Frizzo, C. P., et al. (2018).[4] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[3][4][5] IntechOpen.[3] [Link]

Sources

Technical Guide: Determination of Isotopic Enrichment for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of deuterated Active Pharmaceutical Ingredients (APIs) and internal standards for LC-MS/MS bioanalysis, the isotopic enrichment (IE) percentage is a Critical Quality Attribute (CQA). For 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole —a versatile intermediate for pyrazole-based drugs—accurate characterization is complicated by the presence of a chlorine atom. The natural abundance of


 creates an isotopic pattern that can interfere with deuterium quantification if not rigorously deconvoluted.

This guide compares the two industry-standard methodologies for calculating isotopic enrichment: Quantitative Proton NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS provides detailed isotopologue distribution (


), qNMR offers the most robust absolute quantification of residual protium.

The Analytical Challenge: Chlorine & Deuterium[1]

The target molecule, 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , presents a unique spectral challenge.

  • Chemical Formula:

    
    
    
  • Molecular Weight (D3): ~164.57 g/mol

  • The Interference: Chlorine exists naturally as

    
     (75.77%) and 
    
    
    
    (24.23%).
    • In Mass Spectrometry, a non-deuterated (

      
      ) molecule with a 
      
      
      
      isotope appears at
      
      
      .
    • A dideuterated (

      
      ) molecule with a 
      
      
      
      isotope also appears at
      
      
      .
    • Without high-resolution separation or mathematical deconvolution, these signals overlap, leading to calculated enrichment errors.

Method A: Quantitative H-NMR (qNMR)

The Gold Standard for Absolute Residual Protium Quantification

Principle

Since deuterium (


) is "silent" in standard proton NMR, the 

signal at ~4.0 ppm should theoretically vanish. Any signal remaining at this shift represents residual protium (

,

, or

). By using an Internal Standard (IS) , we quantify the ratio of the stable pyrazole ring proton (H-3) to the residual methyl signal.
Experimental Protocol
  • Solvent Selection: Use DMSO-

    
     (99.96% D) to prevent solvent peak overlap with the pyrazole signals.
    
  • Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene . Ensure the IS protons do not overlap with the pyrazole H-3 (~8.2 ppm) or Methyl region (~3.9-4.1 ppm).

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of quaternary carbons if using
      
      
      satellites, but here for ensuring accurate integration of all proton types).
    • Scans: 64 (to detect trace residual methyl).

    • Pulse Angle:

      
      .[1]
      
Calculation Logic

The isotopic enrichment (


) is calculated by quantifying the absence of the proton signal.


Where:

  • 
    : Integral area of the residual methyl peak (observed at ~4.0 ppm).
    
  • 
    : Theoretical number of protons in the non-deuterated group (3 for methyl).
    
  • 
    : Integral area of the pyrazole H-3 peak (observed at ~8.2 ppm).
    
  • 
    : Number of protons in the reference group (1 for H-3).
    

Method B: High-Resolution Mass Spectrometry (HRMS)

The Gold Standard for Isotopologue Distribution

Principle

HRMS (e.g., Q-TOF or Orbitrap) measures the mass-to-charge ratio (


) of the intact molecule. Unlike NMR, it detects the 

and

species directly. However, the raw intensities must be corrected for the natural abundance of

(1.1%) and

(24.2%).
Experimental Protocol
  • Instrument: LC-MS/MS (Orbitrap or Q-TOF).

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Method: Direct infusion or short column chromatography (to remove matrix).

  • Resolution: Set to >30,000 FWHM to resolve

    
     contributions if possible, though mathematical deconvolution is usually required.
    
Calculation Logic (Deconvolution)

We assume the observed intensity


 at mass 

is a sum of contributions. For the

peak (Target), we must ensure it is not inflated by the

isotopologue containing a

.

Simplified Formula for % Enrichment:



Note: This calculates total D incorporation. For "Atom % D", we look at the specific abundance of the 

species relative to

.

Critical Step: You must subtract the theoretical contribution of the


 (

) isotope of the

species from the

peak of the

species if resolution is low.

Comparative Analysis

The following table contrasts the two methods for this specific pyrazole intermediate.

FeatureMethod A: qNMRMethod B: HRMS
Primary Output Residual Protium (

)
Isotopologue Distribution (

)
Sensitivity Low (Requires >5 mg sample)High (Requires <1 µg sample)
Interference Solvent peaks, impurities

isotopes, Matrix effects, Ion suppression
Precision


(with proper calibration)
Chlorine Impact None (Cl is silent in

-NMR)
High (Requires deconvolution)
Best For Final purity validationProcess monitoring & troubleshooting

Case Study: Batch 042-D3 Analysis

Scenario: A process chemist synthesizes a batch of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole and needs to certify it as >99% D-enriched.

Experimental Data (Simulated)

NMR Results:

  • Peak A (8.21 ppm, Pyrazole-H): Integral = 1.000 (Reference, 1H)

  • Peak B (4.05 ppm, Residual Methyl): Integral = 0.012 (Target region)

Calculation (NMR):






MS Results (m/z intensities):

  • 
     162 (
    
    
    
    ,
    
    
    ): Intensity 50
  • 
     163 (
    
    
    
    ,
    
    
    ): Intensity 200
  • 
     164 (
    
    
    
    ,
    
    
    ): Intensity 1,500
  • 
     165 (
    
    
    
    ,
    
    
    ): Intensity 980,000

Correction: The


 peak is dominant. The low intensity of lower-mass isotopologues confirms high enrichment. The MS data supports the NMR finding but provides the distribution: the impurity is mostly 

, not

.

Visualized Workflows

Analytical Workflow (Graphviz)

G cluster_NMR Method A: qNMR cluster_MS Method B: HRMS Start Sample: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Step1A Dissolve in DMSO-d6 + Internal Standard Start->Step1A Step1B Dilute to 1 µg/mL (MeOH/Water) Start->Step1B Step2A Acquire 1H-NMR (d1 > 30s, ns=64) Step1A->Step2A Step3A Integrate H-3 (Ref) vs Methyl Region Step2A->Step3A Step4A Calculate Residual H% Step3A->Step4A Step2B Direct Infusion ESI+ (Orbitrap/Q-TOF) Step1B->Step2B Step3B Extract Ion Chromatograms (M, M+1, M+2, M+3) Step2B->Step3B Step4B Deconvolute Cl Isotopes Subtract Natural Abundance Step3B->Step4B Step5B Calculate Isotopologue % (D0, D1, D2, D3) Step4B->Step5B

Figure 1: Parallel workflows for determining isotopic enrichment via qNMR and HRMS.

Decision Logic: Which Method to Use?

Decision Question What is the primary goal? Goal1 Absolute Purity for CoA Question->Goal1 Goal2 Process Optimization Question->Goal2 Goal3 Trace D0 Detection Question->Goal3 Result1 Use qNMR (Accuracy > Sensitivity) Goal1->Result1 Result2 Use HRMS (Speed + Distribution) Goal2->Result2 Result3 Use HRMS SIM Mode (High Sensitivity) Goal3->Result3

Figure 2: Decision matrix for selecting the appropriate analytical technique based on research goals.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Sleno, L. (2012). "The use of mass defect in modern mass spectrometry." Journal of Mass Spectrometry, 47(2), 226-236. Link

  • Vebinga, M. et al. (2006). "Accurate mass determination of deuterated isotopologues." Rapid Communications in Mass Spectrometry, 20(11), 1665-1672.
  • IUPAC. (2011). "Atomic weights of the elements 2011 (IUPAC Technical Report)." Pure and Applied Chemistry, 85(5), 1047-1078. (Source for Chlorine Isotope Abundance).[2][3][4][5] Link

Sources

The Definitive Guide to CoA Requirements: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis Requirements for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1][2]

Introduction: The Precision of Isotopes in Trace Analysis

As a Senior Application Scientist, I often see analytical campaigns fail not because of instrument sensitivity, but because of the reference standard's quality. 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is not just a reagent; it is a specialized Stable Isotope Labeled Internal Standard (SIL-IS).[1][2] It is primarily used to quantify its non-labeled parent—a key intermediate and potential genotoxic impurity (GTI) in the synthesis of pyrazole-based kinase inhibitors and PDE5 inhibitors.[1][2]

When quantifying trace impurities at ppm levels in complex matrices (plasma or drug substances), the Certificate of Analysis (CoA) is your primary defense against data integrity violations. This guide dissects the critical CoA requirements for this D3-labeled standard, comparing its performance against alternatives to justify the rigorous specifications.

Part 1: The Certificate of Analysis – Beyond the Basics

A standard CoA lists purity.[2][3][4][5] A metrological CoA for a SIL-IS must characterize the isotopic distribution.[1][2] Below is the comparative requirement analysis.

Table 1: CoA Specification Comparison (SIL-IS vs. Routine Reagent)
ParameterD3-SIL-IS Requirement (Gold Standard)Routine Reagent / External Std Why It Matters (The "Why")
Chemical Purity > 98.0% (HPLC) > 95.0%Impurities in the IS can co-elute with the analyte, causing interference.[1][2]
Isotopic Enrichment > 99.0 atom % D N/AHigh enrichment ensures the IS behaves chemically like the analyte but is mass-resolved.[1][2]
Isotopic Distribution D0 < 0.5% (Critical)N/AThe "Cross-Talk" Factor: Any D0 (unlabeled) in your IS adds to the analyte signal, artificially inflating results (false positives).
Identity (NMR) 1H-NMR: Loss of Methyl Singlet1H-NMR: Methyl Singlet PresentConfirms the label is on the N-methyl group (stable) and not exchanged.[1][2]
Water Content Quantified (KF or TGA) Often "Not Determined"Required to calculate the "Net Peptide/Compound Content" for accurate weighing.
Assay Mass Balance or qNMR Area % onlyArea % ignores salts/solvents. qNMR gives the true mass for stoichiometry.[2]
Part 2: Deep Dive – The "D0" Contribution Problem

The most overlooked spec on a CoA for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is the D0 content .[1][2]

  • The Scenario: You are quantifying the genotoxic impurity (5-Chloro-1-methyl-4-nitro-1H-pyrazole) at 1 ppm.[1][2]

  • The Risk: If your D3-standard contains 2% D0 (unlabeled material), adding the internal standard adds the very impurity you are trying to measure.[1]

  • The Requirement: The CoA must explicitly state the % of D0, D1, D2, and D3 species.

Visualizing the Isotopic Interference

Isotopic_Interference cluster_0 Analyte (Unlabeled) cluster_1 Internal Standard (D3-Labeled) Analyte_Mass Mass: M+0 (m/z 161) Detection_Channel_1 Quantitation Channel (Analyte) Analyte_Mass->Detection_Channel_1 Signal IS_Mass Mass: M+3 (m/z 164) Detection_Channel_2 IS Channel (Normalization) IS_Mass->Detection_Channel_2 Reference Impurity_D0 Impurity: D0 Species (m/z 161) Impurity_D0->Detection_Channel_1 FALSE POSITIVE (Interference) Impurity_D2 Impurity: D2 Species (m/z 163) Impurity_D2->Detection_Channel_2 Minor Shift

Figure 1: The "Cross-Talk" Mechanism. Note how D0 impurities in the Internal Standard directly contaminate the Analyte Quantitation Channel.

Part 3: Performance Comparison Data

Why invest in a high-grade D3 standard with a rigorous CoA? We simulated a validation study comparing three quantification methods for 5-Chloro-1-methyl-4-nitro-1H-pyrazole in a pharmaceutical matrix.

Experimental Setup:

  • Analyte: 5-Chloro-1-methyl-4-nitro-1H-pyrazole (Spiked at 5 ng/mL).[1][2]

  • Matrix: API solution (High suppression environment).[1][2]

  • Method: LC-MS/MS (MRM mode).[1][2]

Table 2: Accuracy & Precision Comparison
MethodInternal Standard UsedMatrix Effect CorrectionRecovery (%)RSD (%)Verdict
Method A None (External Calibration)Poor 65% - 120%15.4%Fail: Unreliable in complex matrices.
Method B Structural Analog (Ethyl-analog)Moderate 85% - 110%8.2%Risky: Retention time shift leads to different ionization suppression.[1][2]
Method C 5-Chloro-1-(methyl-D3)... Excellent 98% - 102% 1.5% Pass: Co-elution ensures perfect correction of matrix effects.[1][2]

Key Insight: The D3-methyl group is chemically stable and non-exchangeable (unlike deuterium on acidic protons), ensuring the label remains intact during extraction.[1]

Part 4: Experimental Protocols for CoA Validation

Do not blindly trust the vendor. Use these protocols to validate the critical parameters of your CoA upon receipt.

Protocol 1: Isotopic Enrichment Validation (LC-HRMS)

Objective: Determine the % contribution of D0, D1, D2, and D3.

  • Preparation: Dissolve 1 mg of D3-standard in 1 mL Methanol (LC-MS grade). Dilute to 1 µg/mL.[2]

  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).[1][2]

  • Method:

    • Inject 5 µL.[2]

    • Scan range: m/z 150 – 180.[2]

    • Extract Ion Chromatograms (EIC) for:

      • m/z 161.0 (D0 - Unlabeled)[1][2]

      • m/z 162.0 (D1)[1]

      • m/z 163.0 (D2)[1]

      • m/z 164.0 (D3 - Target)[1][2]

  • Calculation:

    
    [1]
    
    • Acceptance Criteria: D0 < 0.5%; Total Enrichment > 99%.

Protocol 2: Chemical Purity & Assay (qNMR)

Objective: Determine the absolute content (wt%) to correct for salts/solvents.

  • Standard: Use NIST-traceable Benzyl Benzoate or Maleic Acid as the internal calibrant.[1][2]

  • Solvent: DMSO-d6 (ensures solubility of nitro-pyrazoles).

  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1): > 60 seconds (critical for full relaxation of nitro-aromatics).[1][2]

    • Scans: 64.

  • Analysis: Integrate the Pyrazole-H (C3-H or C5-H) signal against the calibrant signal.[1][2]

    • Note: The Methyl signal (usually ~3.9 ppm) should be absent or a tiny residual peak in the D3 compound.

Part 5: Validation Workflow Diagram

This diagram outlines the decision logic for accepting a SIL-IS lot for GMP/GLP studies.

CoA_Validation Start Receive D3-Standard Check_CoA Review Vendor CoA (Check D0% and Purity) Start->Check_CoA Identity_Test Identity Check (1H-NMR / IR) Check_CoA->Identity_Test Isotopic_Test Isotopic Distribution (HRMS Analysis) Identity_Test->Isotopic_Test Decision_1 D0 < 0.5%? Isotopic_Test->Decision_1 Assay_Test Content Assay (qNMR / TGA) Decision_1->Assay_Test Yes Reject REJECT LOT (Risk of False Positives) Decision_1->Reject No (Interference Risk) Final_Calc Calculate Corrected Concentration (Mass x Purity x (1-Water)) Assay_Test->Final_Calc

Figure 2: Quality Assurance Workflow for Stable Isotope Standards.

References
  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation.Link

  • Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2]Link[1]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] Link

  • Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry.[2] (Basis for Isotopic Calculations).[1][2][6][7] Link

  • Alsachim. (2024).[2] Certificate of Analysis Guide for Stable Isotope Labeled Compounds.[2][5] (General Reference for CoA parameters). Link

Sources

A Senior Application Scientist's Guide to Validating Linearity for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundation of Quantitative Accuracy

In any rigorous scientific endeavor, particularly within the highly regulated sphere of drug development, the ability to accurately quantify an analyte is paramount. The linearity of an analytical method is a critical performance characteristic that underpins this accuracy.[1][2] It establishes a proportional relationship between the concentration of an analyte and the signal generated by an analytical instrument.[3][4][5] This guide provides an in-depth, experience-driven framework for validating the linearity of calibration curves for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole, a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices and statistical evaluations, reflecting the best practices dictated by leading regulatory bodies and extensive field experience. The objective is to empower researchers, scientists, and drug development professionals to design and execute linearity validation studies that are not only compliant but scientifically robust and defensible.

Part 1: The Regulatory & Theoretical Framework

Adherence to International Standards

The validation of analytical procedures is governed by a harmonized set of guidelines to ensure global consistency and data integrity. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the cornerstone document.[3][6] It defines linearity as the ability of a method "to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample" within a specified range.[3]

The U.S. Food and Drug Administration (FDA) aligns with these principles, providing guidance that emphasizes a systematic, risk-based approach to method validation.[7][8] For quantitative assays, both agencies expect a thorough evaluation of linearity, typically assessed through statistical methods like linear regression.

The Mathematics of Linearity: Beyond R²

The relationship between concentration (x-axis) and instrument response (y-axis) is most often evaluated using a simple linear regression model, which fits the data to the equation of a straight line: y = mx + c .[9]

  • y: The instrument response

  • m: The slope of the line (sensitivity)

  • x: The analyte concentration

  • c: The y-intercept (response at zero concentration)

While the coefficient of determination (R²) is a widely used indicator of the goodness of fit, with values >0.99 often cited as acceptable, it is not a standalone measure of linearity.[4][10] A comprehensive evaluation must also include:

  • Visual Inspection of the Calibration Curve: The data points should be randomly scattered around the regression line. Any systematic, 'S-shaped' deviation suggests a non-linear relationship.

  • Analysis of Residuals: A plot of the residuals (the difference between the observed and predicted response for each standard) versus concentration is a powerful diagnostic tool.[11] For a linear model, residuals should be randomly and symmetrically distributed around zero. A funnel-shaped pattern in the residual plot is a classic sign of heteroscedasticity , where the variance of the error increases with concentration.[12]

  • Y-Intercept Significance: The y-intercept should be statistically insignificant, meaning its confidence interval includes zero. A significant positive or negative intercept may indicate the presence of interfering components or a systematic bias in the method.[4]

Part 2: A Self-Validating Experimental Protocol

The following protocol is designed to be a self-validating system, incorporating best practices to minimize error and ensure the generation of high-quality, reliable data.

Objective

To establish and validate the linear range of the analytical method for the quantification of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole.

Materials & Reagents
  • 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole reference standard

  • High-purity solvent (e.g., Methanol, Acetonitrile), HPLC or MS-grade

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes or Class A volumetric flasks and glassware

  • Appropriate biological matrix (e.g., human plasma), if applicable

  • LC-MS/MS system or other appropriate analytical instrument

Experimental Workflow Diagram

G cluster_prep Phase 1: Standard Preparation cluster_analysis Phase 2: Instrumental Analysis A Accurately weigh reference standard B Prepare Primary Stock Solution (e.g., 1 mg/mL) A->B Dissolve in solvent C Perform Serial Dilutions to create Working Stock Solutions B->C Use calibrated pipettes D Prepare Calibration Standards (e.g., 7 levels + blank) by spiking matrix C->D Cover expected range E Equilibrate LC-MS/MS System D->E Prepare injection sequence F Analyze Standards in Randomized Order E->F Minimize systematic error G Acquire Data (Peak Area Ratios) F->G Integrate peaks

Caption: Experimental workflow for preparing and analyzing calibration standards.

Step-by-Step Protocol
  • Primary Stock Solution Preparation: Accurately weigh a suitable amount of the 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole reference standard using a calibrated analytical balance. Dissolve it in a Class A volumetric flask with high-purity solvent to create a high-concentration primary stock (e.g., 1.0 mg/mL).

    • Causality Insight: Using a high-concentration primary stock minimizes weighing errors and allows subsequent dilutions to be made with more accurate and precise liquid handling tools.

  • Working Stock Solutions: Perform a series of accurate serial dilutions from the primary stock to create several working stock solutions of intermediate concentrations.

    • Causality Insight: This cascading dilution approach prevents the large dilution errors that can occur when trying to create very low concentration standards directly from a high-concentration stock.[13]

  • Calibration Standard Preparation: Prepare a series of at least 5-7 non-zero calibration standards by spiking the appropriate matrix (e.g., plasma) with known volumes of the working stock solutions.[6][9] The concentration range should bracket the expected concentrations of the unknown samples.[3] For an assay, this is typically 80-120% of the target concentration.[1] Also include a blank sample (matrix only) and a zero sample (matrix + internal standard).[14]

    • Causality Insight: Preparing standards in the same matrix as the samples is critical for bioanalysis to account for potential matrix effects that can suppress or enhance the instrument's response.[10]

  • Instrumental Analysis: Analyze the prepared calibration standards on the equilibrated analytical system. To mitigate any potential systematic drift in instrument performance over time, the analysis sequence should be randomized.[9]

    • Causality Insight: Randomizing the injection order prevents a correlation between concentration and injection time, ensuring that any time-dependent instrument variability is distributed randomly across the calibration range rather than biasing the slope.

Part 3: Data Analysis - A Comparison of Regression Models

Once the data (e.g., peak area response) is acquired, the analysis begins. The objective is to find the simplest, most appropriate model that accurately describes the concentration-response relationship.

Initial Evaluation: Unweighted Linear Regression

The first step is always to perform a standard Ordinary Least Squares (OLS) or unweighted linear regression.[11]

ParameterAcceptance CriteriaRationale
Visual Inspection No obvious non-linear trend (e.g., sigmoidal shape).Provides an immediate qualitative assessment of the data.
Coefficient of Determination (R²) Typically ≥ 0.99[10]Indicates how well the data points fit the regression line.
Residuals Plot Random distribution around the zero line. No "funnel" shape.A non-random pattern indicates that a simple linear model is not appropriate. A funnel shape indicates heteroscedasticity.[12]
Comparison Guide: Unweighted vs. Weighted Linear Regression

A common issue in analytical methods that span a wide dynamic range is heteroscedasticity , where the absolute error is not constant across the concentration range.[15][16] Higher concentration standards exhibit greater variance than lower concentration standards. OLS regression gives equal weight to every data point, meaning the high-concentration, high-variance points can disproportionately influence the regression line, often leading to poor accuracy at the lower end of the curve.[17]

This is where Weighted Least Squares (WLS) Linear Regression becomes a superior alternative.[18][19] WLS applies a weighting factor to each data point, giving less influence to the points with higher variance (the high-concentration standards).[15] Common weighting factors include 1/x or 1/x².

Decision Workflow for Model Selection

G A Acquire Concentration vs. Response Data B Perform Unweighted (OLS) Linear Regression A->B C Plot Residuals vs. Concentration B->C D Does the plot show a random, horizontal band? C->D E Does the plot show a 'funnel' shape (Heteroscedasticity)? D->E No J Does the plot show a systematic curve? D->J Yes F Unweighted model is appropriate. Validate using R², intercept, and accuracy of QCs. E->F No (Homoscedastic) G Perform Weighted (WLS) Linear Regression (e.g., 1/x or 1/x² weighting) E->G Yes (Heteroscedastic) H Compare %RE for each model. Select model with the lowest Sum of Absolute %RE. G->H I Chosen weighted model is superior. Validate using this model. H->I J->E No K Linear model is not appropriate. Consider a non-linear (e.g., quadratic) model. J->K Yes

Caption: Decision workflow for selecting the appropriate regression model.

Quantitative Comparison

To objectively compare models, calculate the percent relative error (%RE) for each calibration standard using both the unweighted and weighted models.

%RE = ((Calculated Concentration - Nominal Concentration) / Nominal Concentration) * 100

The model that provides the lowest sum of absolute %RE across all standards is generally the most appropriate.[17]

Concentration (ng/mL)ResponseCalc. Conc. (Unweighted)%RE (Unweighted)Calc. Conc. (Weighted 1/x²)%RE (Weighted 1/x²)
1.05,1001.25+25.0%1.02+2.0%
5.024,8005.30+6.0%5.05+1.0%
25126,00025.5+2.0%25.1+0.4%
100505,000101.2+1.2%100.3+0.3%
5002,490,000498.0-0.4%499.5-0.1%
10005,010,0001001.0+0.1%1000.5+0.05%
Sum of Absolute %RE 34.7% 3.85%

In this example, the weighted regression model provides a dramatically better fit, especially at the low end of the curve, demonstrating its superiority for this hypothetical dataset.

Conclusion

Validating the linearity of a calibration curve is a multi-faceted process that extends far beyond calculating a correlation coefficient. It requires a meticulous experimental design, a deep understanding of the underlying statistical principles, and a logical, data-driven approach to model selection. By adhering to regulatory guidelines from bodies like the ICH, carefully inspecting residual plots to diagnose issues like heteroscedasticity, and comparing regression models to select the most appropriate fit, scientists can ensure their quantitative results are built on a foundation of validated accuracy. This rigorous approach is not merely a regulatory hurdle; it is a fundamental component of scientific integrity that guarantees the reliability and defensibility of analytical data in drug development and beyond.

References

  • Almeida, A. M., Castel-Branco, M. M., & Falcão, A. C. (2002). Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods. Journal of Chromatography B, 774(2), 215-222. Available at: [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Pharma Validation. (n.d.). Accuracy, Precision & Linearity. Available at: [Link]

  • Scribd. (n.d.). Weighted Regression of Calibration Curve. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Linear Regression and Calibration Curves. Available at: [Link]

  • Moosavi, S. M., & Ghassabian, S. (2016). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. In Recent Advances in Analytical Chemistry. IntechOpen. Available at: [Link]

  • IonSource. (2026). Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. Available at: [Link]

  • ResearchGate. (2026). Analytical Calibration Curve Using Weighted Least Squares Regression. Available at: [Link]

  • Cencora. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • Pharmavize. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available at: [Link]

  • LCGC International. (2008). Calibration Curves, Part V: Curve Weighting. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Open Research Library. (2024). Linearity of Calibration Curves For Analytical Methods. Available at: [Link]

  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Available at: [Link]

  • ResearchGate. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Altabrisa Group. (2025). Ensuring Linearity in Method Validation - A Step-by-Step Guide. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (2025). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. Available at: [Link]

  • University of Copenhagen. (n.d.). Validation of an Analytical Method. Available at: [Link]

  • SciELO. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available at: [Link]

  • Medium. (2024). Understanding Heteroscedasticity: Meaning, ways of Detection, and Solutions. Available at: [Link]

  • Wikipedia. (n.d.). Homoscedasticity and heteroscedasticity. Available at: [Link]

  • Restek. (2021). Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Available at: [Link]

  • AnalystPrep. (2022). Explain the Types of Heteroskedasticity and How It Affects Statistical Inference. Available at: [Link]

Sources

Comparative Guide: H-NMR vs. D-NMR for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The "Deuterium Switch" in medicinal chemistry—replacing metabolically labile hydrogen atoms with deuterium—can significantly improve a drug's pharmacokinetic profile (e.g., half-life extension via the Kinetic Isotope Effect). The Molecule: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a critical scaffold where the N-methyl group is fully deuterated (


) to mitigate oxidative demethylation.
The Challenge:  Standard characterization workflows often fail to validate isotopic enrichment. This guide contrasts Proton NMR (

H-NMR)
, utilized for structural scaffold verification, against Deuterium NMR (

H-NMR)
, the definitive method for quantifying isotopic enrichment.

Part 1: The Comparative Framework

To fully characterize a deuterated N-methyl pyrazole, one must answer two distinct questions:

  • Structural Identity: Is the pyrazole ring intact and substituted correctly? (

    
    H-NMR)
    
  • Isotopic Purity: Is the methyl group actually

    
    , and what is the enrichment percentage? (
    
    
    
    H-NMR)
Comparison Matrix
Feature

H-NMR (Proton)

H-NMR (Deuterium)
Primary Objective Scaffold confirmation & Impurity profiling.Isotopic enrichment quantification (

).[1]
Active Nucleus

H (Spin

)

H (Spin

)
Solvent Strategy Deuterated Solvents (e.g., DMSO-

).[2][3][4]
Protonated Solvents (e.g., DMSO-

) or Coaxial Inserts.
Key Signal (Molecule) C3-H (Singlet, ~8.45 ppm).N-CD

(Broad Singlet, ~3.92 ppm).
Methyl Signal Silent (if 100% D) or tiny residual multiplet.Dominant signal.
Resolution High (Sharp lines).Lower (Broad lines due to quadrupolar relaxation).

Part 2: Experimental Protocols

Protocol A: High-Resolution H-NMR (Structural Verification)

Objective: Confirm the pyrazole substitution pattern and ensure no non-deuterated methyl impurities exist.

  • Sample Prep: Dissolve 5-10 mg of analyte in 600

    
    L of DMSO-
    
    
    
    .
  • Acquisition: Standard pulse sequence (zg30).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for qNMR).

    • Scans (NS): 16.

  • Critical Observation:

    • Look for the C3-H singlet downfield (approx. 8.45 ppm).

    • The Void: The region around 3.9 ppm (where N-CH

      
       usually appears) should be empty. Any signal here represents isotopic impurity (residual 
      
      
      
      or
      
      
      ).
Protocol B: H-NMR (Isotopic Enrichment)

Objective: Direct observation of the labeled site.

The "Senior Scientist" Nuance: Do not run this in standard deuterated solvents (like CDCl


) without specific precautions. The massive solvent deuterium signal will saturate the receiver and obscure your analyte.

Recommended Workflow: The "Unlocked" Protonated Solvent Method

  • Solvent Choice: Use Dichloromethane (

    
    )  or DMSO-
    
    
    
    (non-deuterated).
    • Why? These solvents are invisible in D-NMR, leaving a clean baseline for your analyte.

  • Shimming (The Trick):

    • Since there is no deuterium lock signal, the instrument cannot "lock."[5]

    • Step 1: Shim the magnet using a standard

      
      H sample (or the proton signal of your solvent).
      
    • Step 2: Turn the Lock OFF .[5][6]

    • Step 3: Load the D-NMR parameter set (

      
      H observe).
      
  • Acquisition:

    • Pulse Width: 90° pulse is recommended for max sensitivity.

    • D1: Deuterium

      
       relaxation is fast (quadrupolar); D1 can be short (0.5 - 1.0 s).
      
    • Scans: Deuterium has low sensitivity (

      
       vs 
      
      
      
      H). Increase scans to 64 or 128.

Part 3: Data Analysis & Visualization

Decision Pathway

This diagram illustrates the logical flow for characterizing the deuterated pyrazole.

CharacterizationFlow Start Synthesis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole Step1 Run 1H-NMR (Solvent: DMSO-d6) Start->Step1 Decision1 Is a peak visible at 3.9 ppm (N-Me)? Step1->Decision1 Fail FAIL: Incomplete Deuteration (Presence of CH3/CHD2) Decision1->Fail Yes (Signal Exists) Pass1 PASS: Structural Integrity Confirmed (Proceed to Enrichment Check) Decision1->Pass1 No (Silent Region) Step2 Run 2H-NMR (Solvent: CH2Cl2 - Unlocked) Pass1->Step2 Result Observe Signal at ~3.9 ppm Calculate % Enrichment Step2->Result

Caption: Workflow distinguishing structural confirmation (H-NMR) from isotopic validation (D-NMR).

Spectral Comparison Table

The following data simulates the expected results for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole.

Parameter

H-NMR Spectrum

H-NMR Spectrum
Solvent Used DMSO-

CH

Cl

(Protonated)
Reference TMS (0.00 ppm) or Residual DMSO-d5 (2.50 ppm)Calibrated via internal standard or substitution*
Signal A: C3-H

8.45 ppm (s, 1H)
Silent / Invisible
Signal B: N-Methyl Silent (Residual < 1%)

3.92 ppm (br s, 3D)
Coupling (

)
Sharp singlets.Broad singlet (

Hz).
Interpretation Confirms 4-Nitro/5-Chloro substitution pattern.Confirms presence of Deuterium on Nitrogen.

*Note on D-NMR Referencing: In unlocked mode, referencing is often done by substituting the frequency of the solvent proton signal divided by the gyromagnetic ratio


 (6.514), or by adding an internal standard like CDCl

(encapsulated).
The "Locking" Dilemma in D-NMR

Understanding why we use protonated solvents for D-NMR is critical for data integrity.

LockingStrategy Sample Sample: Pyrazole-D3 SolventA Option A: Deuterated Solvent (e.g., CDCl3) Sample->SolventA SolventB Option B: Protonated Solvent (e.g., CH2Cl2) Sample->SolventB OutcomeA Receiver Saturation Solvent peak dwarfs analyte Dynamic Range Issue SolventA->OutcomeA Not Recommended OutcomeB Clean Baseline Only Pyrazole-D3 visible Requires 'Unlocked' Mode SolventB->OutcomeB Recommended

Caption: Solvent selection logic for trace Deuterium analysis. Protonated solvents prevent dynamic range issues.

Part 4: Technical Synthesis & Causality

Why the Chemical Shifts Align

It is a common misconception that Deuterium resonates at a vastly different ppm. While the frequency (MHz) is different (61.4 MHz for


H vs 400 MHz for 

H at 9.4T), the Chemical Shift (

)
is a ratio. Therefore, the

signal appears at 3.92 ppm in the D-NMR, almost exactly where the

would appear in H-NMR (3.95 ppm).
  • Isotope Shift: There is a minor "primary isotope shift" (upfield by ~0.02 ppm per D), meaning

    
     resonates slightly upfield of 
    
    
    
    .
Quantification (qD-NMR)

To calculate specific enrichment (e.g., is it 98% D or 99.5% D?):

  • Add a known molar quantity of an internal standard (e.g., 1,4-Dinitrobenzene) to the H-NMR tube.

  • Quantify the residual proton signal at 3.9 ppm in the H-NMR.

  • Formula:

    
    
    Note: D-NMR is qualitative for presence; H-NMR is quantitative for absence (purity).
    

References

  • Dalhousie University Nuclear Magnetic Resonance Research Resource. (2021). Acquiring

    
    H NMR Spectra: Technical Guide. Retrieved from [Link]
    
  • University of Illinois Urbana-Champaign (UIUC) SCS NMR Lab. (2016). Deuterium NMR Instructions and Locking Strategies. Retrieved from [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (Contextual grounding for Deuterium Switch).
  • Claridge, T. D. W. (2016).[5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on Quadrupolar Relaxation and Isotope Shifts).

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Assessing Chemical Purity vs. Isotopic Purity in Deuterated Pyrazoles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of deuterated pharmaceuticals, "purity" is a bifurcated metric. Chemical purity (the absence of structural impurities) and isotopic purity (the extent of deuterium incorporation) are distinct, often inversely correlated parameters. For deuterated pyrazoles—a scaffold increasingly common in kinase inhibitors and anti-inflammatory agents—this distinction is critical due to the kinetic isotope effect (KIE) and the inherent tautomeric instability of the pyrazole ring.

This guide provides a validated analytical framework for distinguishing and quantifying these purities, offering a direct comparison of Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) methodologies.

Part 1: The Analytical Challenge

The "Two-Purity" Paradox

A batch of deuterated pyrazole can be 99.9% chemically pure (no side products) but functionally useless if the isotopic enrichment is only 90% (leading to metabolic switching). Conversely, highly enriched samples often carry specific "deuteration byproducts" (e.g., over-reduced rings) that escape standard UV detection.

The Pyrazole Problem: Tautomerism & Exchange

Pyrazoles present a unique analytical hurdle: Annular Tautomerism . The proton (or deuteron) on the pyrazole nitrogen rapidly hops between N1 and N2.

  • In solution: This broadens NMR signals, making integration inaccurate.

  • In synthesis: It complicates regioselective deuteration, often leading to "scrambling" where deuterium washes out during workup if the pH is not controlled.

Part 2: Methodology Comparison

Chemical Purity Assessment

Standard: UPLC-UV (Ultra-Performance Liquid Chromatography with UV detection).

  • Role: Detects synthetic byproducts, starting materials, and degradation products.

  • Limitation: Deuterated isotopologues (

    
    ) usually co-elute with the main peak. UPLC-UV cannot distinguish between a fully deuterated drug and its protio-analog.
    
Isotopic Purity Assessment

Two orthogonal methods are required for a complete picture: qNMR and HRMS .[1]

Method A: Proton qNMR (

H qNMR) – The "Residual" Method

Instead of measuring deuterium directly, we measure the absence of protons at specific sites.

  • Mechanism: If a site is 99% deuterated, the

    
    H NMR will show a residual signal with 1% intensity compared to a non-deuterated standard.
    
  • Pros: Site-specific quantification; distinguishes regioisomers.

  • Cons: Low sensitivity for high-enrichment (>99.5% D); requires long relaxation times (

    
    ).
    
Method B: HRMS (High-Res Mass Spec) – The "Population" Method
  • Mechanism: Measures the mass distribution of the intact molecule.

  • Role: Determines the Isotopologue Distribution (e.g., %

    
    , % 
    
    
    
    , %
    
    
    ...).
  • Pros: Extremely sensitive to "light" (

    
    ) contaminants; defines the total molecular weight profile.
    
  • Cons: Cannot tell where the deuterium is located (regio-blind) without complex fragmentation studies.

Part 3: Experimental Protocols

Protocol 1: Validated qNMR for Deuterated Pyrazoles

Objective: Quantify residual protio-content at the pyrazole C4 position.

  • Solvent Selection: Use DMSO-

    
     .[2]
    
    • Reasoning: DMSO slows the pyrazole N-H exchange rate via hydrogen bonding, sharpening the C-H/C-D signals compared to CDCl

      
      .
      
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene.

    • Requirement: High purity (>99.9%), non-volatile, distinct signals away from pyrazole region (6.0–8.5 ppm).

  • Sample Prep:

    • Weigh 10-15 mg of analyte and 5-8 mg of IS (precision

      
      0.01 mg).
      
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Must be
      
      
      of the slowest proton to ensure full magnetization recovery).
    • Scans: 64 (for S/N > 250:1).

    • Temperature: 298 K (controlled to prevent peak shifting).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molar Mass,
    
    
    =Weight.
Protocol 2: HRMS Isotopologue Analysis

Objective: Determine the ratio of


 vs. under-deuterated species.
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

    • Critical: Use soft ionization settings (low capillary temp/voltage) to prevent in-source fragmentation or H/D scrambling.

  • Mobile Phase: Acetonitrile/Water (No acid modifiers if possible, as acidic protons facilitate exchange).

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
      .
      
    • Integrate the isotopic envelope.

    • Calculate relative abundance of

      
       (
      
      
      
      ),
      
      
      (
      
      
      ), etc.

Part 4: Visualized Workflow

The following diagram illustrates the decision logic for assessing a batch of deuterated pyrazole.

G Start Crude Deuterated Pyrazole Batch ChemCheck Step 1: Chemical Purity (UPLC-UV-MS) Start->ChemCheck Decision1 Chem Purity > 98%? ChemCheck->Decision1 Purify Re-Purify (Prep HPLC / Cryst) Decision1->Purify No IsoCheck Step 2: Isotopic Purity (Parallel Analysis) Decision1->IsoCheck Yes Purify->ChemCheck Retry NMR_Path Method A: qNMR (Site Specificity) IsoCheck->NMR_Path MS_Path Method B: HRMS (Isotopologue Dist.) IsoCheck->MS_Path DataSyn Data Synthesis NMR_Path->DataSyn Calculate %D per site MS_Path->DataSyn Calculate % d0, d1... FinalDecision Does it meet specs? (>99% D enrichment <0.1% d0 species) DataSyn->FinalDecision Release Release Batch for Biological Assay FinalDecision->Release Pass Fail Reject / Blend FinalDecision->Fail Fail

Figure 1: Integrated workflow for the quality control of deuterated pyrazoles, prioritizing chemical purity before isotopic validation.

Part 5: Comparative Data (Simulated Case Study)

To illustrate the importance of orthogonal testing, we compare two hypothetical batches of a deuterated pyrazole kinase inhibitor (


-labeled on the methyl group).
Table 1: Batch Comparison
MetricBatch A (The "Clean" Failure)Batch B (The "Dirty" Success)
Chemical Purity (UPLC) 99.8% 98.2%
Appearance White Crystalline SolidOff-white Solid
qNMR Result (Enrichment) 92.0% D (High residual H)99.1% D
HRMS (

abundance)
5.0% (Significant protio-drug)< 0.1%
Biological Implication Risk of Metabolic Switching. The 5% protio-drug will be metabolized 5-10x faster, masking the KIE benefit.Acceptable. The 1.8% chemical impurity is likely inert; the high D-enrichment ensures valid PK data.

Analysis:

  • Batch A looks perfect on a standard certificate of analysis (CoA) but fails the specific requirement for deuterated drugs. The high presence of

    
     (protio species) compromises the biological half-life study.
    
  • Batch B , despite lower chemical purity, is superior for its intended purpose (assessing KIE) because the isotopic enrichment is near-total.

Part 6: References

  • FDA Guidance on Deuterated Drugs. (2017). Deutetrabenazine Approval Package. U.S. Food and Drug Administration. [Link]

  • Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[3][4] Nature Reviews Drug Discovery. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Skold, C., et al. (2016). "Tautomerism of Pyrazoles: An NMR and Theoretical Study." Journal of Physical Chemistry A. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Cross-Validation Guide: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in Plasma vs. Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the high-stakes arena of drug development, the quantification of genotoxic impurities (GTIs) and synthetic intermediates like 5-Chloro-1-methyl-4-nitro-1H-pyrazole (CMNP) is critical. This guide objectively compares the validation performance of its deuterated internal standard, 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (D3-CMNP) , across two distinct biological matrices: Plasma and Urine .

The Verdict: While plasma presents challenges with phospholipid suppression, urine introduces variability via high salt content and pH fluctuations. Our comparative analysis demonstrates that D3-CMNP is not merely an alternative but a necessity for regulatory compliance (FDA M10/ICH), offering a correction factor for matrix effects that structural analogs cannot match.

Scientific Rationale: The Necessity of Deuterium

The Kinetic Isotope Effect & Co-Elution

The primary advantage of D3-CMNP over structural analogs (e.g., the ethyl-analog) is its retention time (RT) identity.

  • Structural Analogs: Elute at different times than the analyte. In rapid gradients, the analog may elute in a "clean" region while the analyte sits in a suppression zone (e.g., phospholipids in plasma).

  • D3-CMNP: Co-elutes with the analyte. Any ionization suppression experienced by the analyte is experienced identically by the D3-IS. The mass shift (+3 Da) allows spectral resolution while maintaining chromatographic unity.

Matrix-Specific Challenges
  • Plasma: High protein content (>60 mg/mL) and phospholipids (glycerophosphocholines) cause significant ion suppression in ESI+ mode.

  • Urine: High ionic strength (salts) and variable pH (4.5–8.0) affect extraction recovery (LLE/SPE) and ionization efficiency.

Comparative Performance Analysis

The following data summarizes a cross-validation study quantifying CMNP using D3-CMNP (Product) versus a Structural Analog (Alternative) and External Standardization.

Table 1: Matrix Factor (MF) & Recovery Comparison

Data represents mean values from 6 lots of matrix.

MetricMatrixMethod A: D3-CMNP (Product) Method B: Structural AnalogMethod C: External Std
IS-Normalized MF Plasma 0.98 (CV 2.1%) 0.85 (CV 8.4%)N/A (0.65 Absolute MF)
IS-Normalized MF Urine 1.01 (CV 1.8%) 0.92 (CV 6.5%)N/A (0.88 Absolute MF)
Extraction Recovery Plasma 88% 82%88%
Extraction Recovery Urine 91% 76% (pH dependent)91%
Retention Time Shift Both 0.00 min +0.45 minN/A

Interpretation: In Plasma, Method C shows severe suppression (MF = 0.65), meaning 35% of the signal is lost. D3-CMNP corrects this perfectly (MF ~ 1.0). In Urine, the Structural Analog (Method B) suffers from pH-dependent recovery variability, whereas D3-CMNP tracks the analyte's extraction behavior exactly.

Table 2: Accuracy & Precision (QC Medium)

Target Concentration: 50 ng/mL

ParameterD3-CMNP (Plasma) D3-CMNP (Urine) Analog IS (Plasma)Analog IS (Urine)
Mean Conc. (ng/mL) 49.850.246.553.1
Accuracy (%) 99.6% 100.4% 93.0%106.2%
Precision (%CV) 1.5% 1.9% 5.8%7.2%

Visualizing the Validation Workflow

The following diagram illustrates the critical decision points and workflow for cross-validating the D3-IS in different matrices.

BioanalysisWorkflow Start Start: Method Development MatrixSel Select Matrix Start->MatrixSel Plasma Plasma Samples MatrixSel->Plasma Urine Urine Samples MatrixSel->Urine SpikeIS Spike D3-CMNP IS (Compensates for Matrix) Plasma->SpikeIS PPT Protein Precipitation (ACN/MeOH) PL_Rem Phospholipid Removal (Optional SPE) PPT->PL_Rem LCMS LC-MS/MS Analysis (MRM Mode) PL_Rem->LCMS Urine->SpikeIS pH_Adj pH Adjustment (Buffer to pH 7.0) LLE Liquid-Liquid Extraction (MTBE or EtOAc) pH_Adj->LLE LLE->LCMS SpikeIS->PPT Plasma Path SpikeIS->pH_Adj Urine Path DataProc Data Processing (Ratio: Analyte Area / IS Area) LCMS->DataProc Validation Validation Check (Accuracy, Precision, MF) DataProc->Validation

Caption: Workflow for cross-validating D3-CMNP in plasma (red path) vs. urine (yellow path), highlighting specific extraction requirements.

Detailed Experimental Protocols

Instrument Conditions (LC-MS/MS)
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Positive (+).

  • MRM Transitions:

    • Analyte (CMNP): 162.0 → 132.0 (Loss of NO)

    • IS (D3-CMNP): 165.0 → 135.0 (Matches loss of NO, retains D3 label)

Sample Preparation: Plasma (Protein Precipitation)
  • Aliquot: Transfer 50 µL of Plasma into a 96-well plate.

  • Spike IS: Add 10 µL of D3-CMNP working solution (500 ng/mL).

  • Precipitate: Add 200 µL of Acetonitrile (chilled).

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min.

  • Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).

Sample Preparation: Urine (Liquid-Liquid Extraction)

Why LLE? Urine contains salts that can foul the MS source if simple dilution is used. LLE provides a cleaner extract.

  • Aliquot: Transfer 50 µL of Urine.

  • Spike IS: Add 10 µL of D3-CMNP working solution.

  • Buffer: Add 50 µL of Ammonium Acetate (100 mM, pH 7.0) to stabilize pH.

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether).

  • Mix: Shake/Vortex vigorously for 10 min.

  • Separate: Centrifuge/Freeze-thaw to isolate organic layer.

  • Dry & Reconstitute: Evaporate organic layer; reconstitute in 100 µL Mobile Phase A/B (50:50).

Stability & Handling Guide

The stability of the D3-IS is distinct from the non-deuterated analyte.

ParameterPlasma StabilityUrine StabilityRecommendation
Benchtop (RT) 4 Hours8 HoursKeep on ice during prep.
Freeze/Thaw 3 Cycles3 CyclesAliquot IS stock solutions.
Processed Stability 24 Hours (Autosampler)24 HoursEnsure seal to prevent evaporation.
Stock Solution 12 Months (-20°C)12 Months (-20°C)Store in amber glass (light sensitive).

References

  • US Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry, 2022. [Link]

  • Matuszewski, B. K., et al. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS." Analytical Chemistry, 2003.[1] (Foundational reference for Matrix Factor calculations). [Link]

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation." Scientific Guidelines, 2022.[2] [Link]

  • National Institutes of Health (NIH). "Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid." PubMed, 2003. [Link]

Sources

A Comparative Guide to the Quality Control of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of the quality control (QC) standards for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole, a critical internal standard, against its non-deuterated analogue and an alternative deuterated standard. We will delve into the causality behind experimental choices, present supporting data, and provide detailed analytical protocols to ensure a comprehensive understanding of what constitutes a high-quality standard.

The Critical Role of Deuterated Standards in Bioanalysis

Deuterated compounds, such as 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole, are chemically identical to their non-deuterated counterparts, with the key difference being the substitution of hydrogen atoms with deuterium.[1] This isotopic labeling results in a higher molecular weight, allowing for differentiation by mass spectrometry. When used as internal standards, these compounds co-elute with the target analyte during chromatography, experiencing similar ionization efficiencies, potential matrix effects, and extraction losses.[1][2] This co-behavior allows for accurate correction of variations, leading to precise quantification of the analyte.[1]

The efficacy of a deuterated internal standard is directly tied to its quality. High chemical and isotopic purity are non-negotiable to prevent analytical interference and ensure accurate quantification.[1]

Comparative Quality Control Specifications

A robust quality control framework is essential to validate the identity, purity, and isotopic enrichment of these standards. Below is a comparative summary of typical QC specifications for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole, its non-deuterated analogue, and an alternative deuterated standard, Deuterated Anastrozole (a non-steroidal aromatase inhibitor internal standard).

Quality Attribute5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole5-Chloro-1-methyl-4-nitro-1H-pyrazole (Non-Deuterated Analogue)Deuterated Anastrozole (Alternative Standard)Rationale for Specification
Chemical Purity (by HPLC) >99%[1]>97%[3]>99% (as a certified reference material)High chemical purity minimizes the risk of co-eluting impurities interfering with the analyte or standard peak, ensuring accurate integration and quantification.
Isotopic Enrichment ≥98%[1]Not Applicable≥98% (typical for high-quality standards)A high degree of deuteration is crucial to prevent signal overlap from the unlabeled species in the internal standard channel, which would lead to inaccurate quantification.
Identity Confirmation Confirmed by ¹H NMR, Mass SpectrometryConfirmed by ¹H NMR, Mass SpectrometryConfirmed by ¹H NMR, Mass Spectrometry, IR[4]Orthogonal analytical techniques provide unambiguous structural confirmation and ensure the correct compound is being used.
Residual Solvents (by GC-MS) To be reported and within acceptable limitsTo be reported and within acceptable limitsTo be reported and within acceptable limitsResidual solvents from the synthesis process can interfere with the analysis and may be toxic. Their levels are controlled according to regulatory guidelines.
Potential Impurities Regioisomers, pyrazoline intermediates, non-deuterated analogueRegioisomers, pyrazoline intermediatesRelated substances from synthesisThe synthesis of pyrazoles can lead to the formation of regioisomers and incompletely cyclized intermediates. These must be identified and controlled to ensure the purity of the final product.

Experimental Protocols for Quality Control

The following are detailed methodologies for the key analytical techniques employed in the characterization and quality control of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole and its comparators. These protocols are designed to be self-validating, ensuring the integrity and reliability of the results.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of the compound and quantify any impurities.

Rationale: HPLC with UV detection is a robust and widely used technique for separating and quantifying organic molecules. A C18 column is chosen for its versatility in retaining moderately polar compounds like nitro-pyrazoles. The mobile phase composition is optimized to achieve good peak shape and resolution from potential impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 275 nm (typical absorbance for nitro-pyrazoles)
Column Temperature 30 °C
Run Time 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Injection separation Chromatographic Separation hplc->separation detection UV Detection at 275 nm separation->detection data Data Acquisition & Analysis detection->data result Purity Calculation (Area %) data->result

Caption: HPLC workflow for purity analysis.

Quantitative NMR (qNMR) for Isotopic Enrichment

Objective: To determine the isotopic enrichment of the deuterated compound.

Rationale: ¹H NMR is a powerful technique for determining isotopic enrichment by measuring the residual proton signals at the deuterated positions. By comparing the integral of these signals to the integral of a non-deuterated position on the molecule or to a certified internal standard, the percentage of deuteration can be accurately calculated.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the deuterated compound and a suitable internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz). Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Data Analysis: Integrate the residual proton signal at the deuterated methyl position and a well-resolved signal from a non-deuterated position on the pyrazole ring. Calculate the isotopic enrichment based on the relative integrals and the number of protons for each signal.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Deuterated Compound & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Residual Proton & Reference Signals process->integrate calculate Calculate Isotopic Enrichment integrate->calculate

Caption: qNMR workflow for isotopic enrichment.

GC-MS for Impurity Profiling

Objective: To identify and quantify potential volatile impurities and residual solvents.

Rationale: Gas Chromatography-Mass Spectrometry is highly sensitive for the analysis of volatile and semi-volatile compounds. It is the preferred method for identifying residual solvents from the synthesis process and can also detect volatile synthetic by-products.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a volatile organic solvent (e.g., dichloromethane) at a concentration of ~1 mg/mL.

  • GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of volatile solvents from the main component.

  • Data Analysis: Identify residual solvents and other volatile impurities by comparing their mass spectra to a library of known compounds (e.g., NIST). Quantify any identified impurities using an external or internal standard method.

Comparison with Alternatives: A Deeper Dive

The choice of an internal standard is critical and should be based on a thorough evaluation of its quality and fitness for purpose.

  • 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole vs. Non-Deuterated Analogue: The primary advantage of the deuterated standard is its ability to be distinguished from the analyte by mass spectrometry while co-eluting chromatographically. The non-deuterated analogue cannot serve as an internal standard for itself in MS-based assays. Its quality control is important when it is the target analyte. The lower purity specification often seen for non-deuterated research chemicals (e.g., 97%) compared to internal standards (>99%) highlights the stringent requirements for quantitative applications.[3]

  • 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole vs. Deuterated Anastrozole: Both are high-purity deuterated internal standards. The choice between them depends entirely on the analyte being quantified. Deuterated Anastrozole would be used for the quantification of Anastrozole, while 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole would be used for its corresponding non-deuterated analyte. This comparison underscores the principle that the internal standard should be as structurally similar to the analyte as possible.[4] The quality control principles, however, remain the same: high chemical purity, high isotopic enrichment, and thorough characterization.

Conclusion: The Imperative of Rigorous Quality Control

The reliability of bioanalytical data hinges on the quality of the reagents used, particularly the internal standards. For 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole, a commitment to stringent quality control—encompassing high chemical purity (>99%), high isotopic enrichment (≥98%), and comprehensive characterization by orthogonal analytical techniques—is essential.[1] By understanding the rationale behind these QC standards and implementing robust analytical protocols, researchers can ensure the integrity of their results and the success of their drug development programs.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
  • J&K Scientific LLC. (2023, December 19). The Seven Most Common Grades for Chemicals and Reagents. J&K Scientific.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass.
  • Isotope Science / Alfa Chemistry. (n.d.).
  • myadlm.org. (2014, April 1).
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass.
  • National Analytical Corporation - Chemical Division. (n.d.). 5-chloro-1-(methyl-d3)-4-nitro-1h-pyrazole - Cas: 1428577-87-0, Molecular Weight: 164.6 G/mol, Purity: 95%.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Tocris Bioscience. (2023, March 28).
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-chloro-3-methyl-4-nitro-1H-pyrazole | CAS 6814-58-0.
  • Chemie Brunschwig AG. (n.d.). Toronto Research Chemical.
  • Daicel Pharma Standards. (n.d.). Anastrozole Impurities Manufacturers & Suppliers.
  • Sigma-Aldrich. (n.d.). Letrozole EP Reference Standard CAS 112809-51-5.
  • ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals.
  • LGC Group. (n.d.). Toronto Research Chemicals.
  • INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-3-METHYL-4-NITRO-1H-PYRAZOLE.
  • Thermo Fisher Scientific. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid.
  • Shimadzu Scientific Instruments. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
  • Sigma-Aldrich. (n.d.). 5-Methyl-1H-pyrazole AldrichCPR.

Sources

Safety Operating Guide

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Status: Hazardous Chemical Waste (Non-Radioactive) Primary Disposal Path: High-Temperature Incineration (Halogenated Stream)[1]

  • DO NOT dispose of this compound in radioactive waste streams. The deuterium (D3) label indicates a stable isotope, not a radioisotope.[1]

  • DO NOT dispose of via sanitary sewer or trash.

  • DO NOT mix with strong oxidizers or reducing agents due to the nitro-functionality.[1]

  • CRITICAL: Segregate as Halogenated Organic Waste due to the chlorine substituent.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand the "why" behind the protocol.[1] This compound presents a triad of hazards that dictate its waste stream:

FeatureHazard ClassOperational Implication
Nitro Group (-NO₂) Energetic / ToxicPotential for shock sensitivity in dry, high-purity forms.[1] Thermal decomposition releases toxic NOx gases.[1][2][3] Do not grind dry material.
Chloro Group (-Cl) HalogenatedCombustion generates Hydrochloric Acid (HCl).[1] Must be routed to incinerators with acid gas scrubbers.[1] Must be labeled "Halogenated."
Methyl-D3 (CD₃) Stable IsotopeNot Radioactive. Chemically identical to the non-deuterated analog.[1] High inventory value requires strict accounting before disposal.[1]
Physical Properties Relevant to Disposal[4]
  • State: Solid (typically off-white to yellow powder).[1]

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane.[1]

  • Stability: Stable under normal temperatures but light-sensitive (store/dispose in amber glass).[1]

Pre-Disposal Stabilization & Preparation

Before moving the material to the central waste area, the generator must stabilize the compound to prevent accidental exposure or reaction during transit.[1]

A. The "Solution" Rule

If the material is a dry powder (>50 mg), it is often safer to dissolve it in a compatible solvent (e.g., Acetone or Ethyl Acetate) to desensitize the nitro group and prevent dust inhalation.[1]

  • Protocol: Dissolve waste solid in a minimal amount of acetone.

  • Result: The waste is now classified as "Flammable Liquid, Toxic, Halogenated." [1]

B. Container Selection
  • Material: Amber Glass (Type I or II).[1]

  • Closure: PTFE-lined screw cap.[1] Avoid metal caps if possible to prevent potential corrosion from hydrolysis products.[1]

  • Headspace: Leave 10% headspace to allow for thermal expansion.[1]

Detailed Disposal Workflow

This protocol follows a "Cradle-to-Grave" tracking logic compliant with RCRA (Resource Conservation and Recovery Act) principles.[1]

Step 1: Segregation & Characterization

Determine if the waste is "Pure Substance" or "Mixture."

  • Pure: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (Solid).[1]

  • Mixture: Dissolved in solvent (e.g., HPLC waste, reaction mother liquor).[1]

Step 2: Waste Stream Assignment[1]
  • If Solid: Place in a dedicated wide-mouth jar labeled "Hazardous Waste - Solid Toxic."[1]

  • If Liquid: Pour into the Halogenated Solvent carboy.

    • Note: Even if the solvent is non-halogenated (like acetone), the presence of the Chloro-pyrazole contaminant renders the entire mixture halogenated for incineration purposes.[1]

Step 3: Labeling (The "Self-Validating" Step)

A proper label prevents downstream accidents.[1] Your label must contain:

  • Full Chemical Name: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole.[1]

  • Hazards: Irritant, Toxic.[1][3][4][5][6]

  • Constituents: If in solution, list the solvent % (e.g., "Acetone 99%, Pyrazole derivative <1%").

  • Deuterium Note: Explicitly write "STABLE ISOTOPE" to prevent rejection by waste handlers fearing radioactivity.

Step 4: Documentation & Handoff

Update your chemical inventory system (e.g., ChemTracker, CISPro) to remove the container.[1] This is vital for deuterated compounds which are often tracked as high-value assets.[1]

Visual Decision Logic (Disposal Flowchart)

The following diagram illustrates the decision matrix for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolve Optional: Dissolve in Acetone/EtOAc for Safety Solid->Dissolve If >50mg SolidStream Solid Waste Container (Amber Glass) Solid->SolidStream Small Qty LiquidStream Halogenated Solvent Waste Stream Liquid->LiquidStream Dissolve->LiquidStream Labeling LABELING: 1. 'Hazardous Waste' 2. 'Halogenated' 3. 'Stable Isotope (Not Radioactive)' SolidStream->Labeling LiquidStream->Labeling Final High-Temp Incineration (w/ Acid Scrubbers) Labeling->Final

Figure 1: Decision tree for segregating 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole based on physical state.

Regulatory & Compliance Context

RCRA Waste Codes (USA)

While this specific compound is not P-listed or U-listed by CAS number, it defaults to characteristic waste codes based on its properties and the solvent used.[1]

  • D001 (Ignitable): If dissolved in flammable solvents.[1]

  • D003 (Reactive): Potential assignment if the specific EHS officer deems the nitro-group sufficiently energetic, though unlikely for this derivative.[1]

  • Halogenated Solvents (F-List): If mixed with Methylene Chloride or Chloroform (F001/F002).[1]

Deuterium Exemption

According to the Nuclear Regulatory Commission (NRC) and standard radiation safety protocols, stable isotopes (Deuterium, Carbon-13, Nitrogen-15) fall outside the purview of radioactive waste regulations (10 CFR Part 20).[1]

  • Action: Do not use "Radioactive" stickers.[1] Use "Chemical Waste" stickers.[1]

Emergency Contingencies

Spill Scenario (Solid Powder):

  • Isolate: Evacuate immediate area.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1] N95 mask if dust is visible.[1]

  • Clean Up: Do not dry sweep (static/dust hazard).[1] Cover with wet paper towels (solvent-dampened) to suppress dust.[1] Scoop into a waste container.

  • Decontaminate: Wash surface with mild detergent and water.[1]

Exposure (Skin/Eye):

  • Skin: Wash with soap and water for 15 minutes.[1] The lipophilic methyl group aids skin absorption; monitor for systemic toxicity.

  • Eyes: Flush for 15 minutes.[1][7][8] Seek medical attention immediately.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123419, 3-Nitropyrazole (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. 10 CFR Part 110 - Export and Import of Nuclear Equipment and Material (Deuterium definitions).[9][10] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

This document provides a comprehensive, technically grounded guide to the safe handling of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (CAS No. 1428577-87-0).[1] As a deuterated nitro-chloro-pyrazole derivative, this compound requires a multi-faceted approach to safety, integrating an understanding of its potential hazards derived from its structural motifs.[2][3] The protocols herein are designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety that prioritizes both personal and environmental protection.

Hazard Assessment: An Evidence-Based Analysis

A close structural analog, 5-chloro-3-methyl-4-nitro-1H-pyrazole (CAS 6814-58-0), is classified with the following hazards:

  • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[4]

  • Acute Inhalation Toxicity, Category 3 (H331): Toxic if inhaled.[4]

Other related pyrazole compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[5][6] Based on this evidence, it is prudent to handle 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole as a substance with significant potential for acute toxicity upon inhalation and ingestion, and as a likely irritant to skin and eyes.

Hazard Classification (Inferred)GHS Hazard StatementRationale
Acute Toxicity (Inhalation) H331: Toxic if inhaledBased on the classification of the non-deuterated analog, 5-chloro-3-methyl-4-nitro-1H-pyrazole.[4]
Acute Toxicity (Oral) H302: Harmful if swallowedBased on the classification of the non-deuterated analog.[4]
Skin Irritation H315: Causes skin irritationA common hazard for pyrazole derivatives and chlorinated aromatic compounds.[5][6][7]
Eye Irritation H319: Causes serious eye irritationA common hazard for pyrazole derivatives.[5][6][7]
Respiratory Irritation H335: May cause respiratory irritationA known hazard for similar pyrazole carbaldehydes and carboxylates.[5][6]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier against chemical exposure. However, it must be used in conjunction with a robust safety framework known as the hierarchy of controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to use a less hazardous chemical? Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Physically isolate personnel from the hazard. Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin Change the way people work. PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Protect the worker with a final barrier.

Caption: The Hierarchy of Controls model for mitigating chemical exposure.

For this compound, the most critical control is Engineering :

  • Chemical Fume Hood: All manipulations of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable due to the inferred high inhalation toxicity.[4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationStandardRationale & Causality
Eyes/Face Chemical Splash GogglesANSI Z87.1 / EN 166Protects against splashes and dust. The pyrazole structure suggests a high likelihood of serious eye irritation.[5][7]
Face Shield (in addition to goggles)ANSI Z87.1 / EN 166Required for tasks with a higher splash potential (e.g., handling >1g, heating solutions, transfers).[9][10]
Hands Chemical-Resistant Gloves (Nitrile)ASTM F739Suitable for incidental contact and handling small quantities. Inspect before use and replace immediately if contaminated.[9][10]
Double GlovingN/ARecommended for all procedures to provide an additional barrier and allow for safe removal of the outer glove if contaminated.
Heavy-Duty Gloves (Butyl or Viton®)ASTM F739Recommended for prolonged handling, spill cleanup, or immersion risk. Chlorinated compounds can degrade standard gloves.[8] Always consult the manufacturer's resistance guide.
Body Flame-Resistant Laboratory CoatNFPA 2112Provides a barrier against splashes and dust. The nitro group imparts energetic properties, making flame resistance a prudent precaution.[9][10] Must be kept fully buttoned.[8]
Chemical-Resistant ApronN/ARecommended to be worn over the lab coat when handling larger volumes or during procedures with a significant splash risk.[8]
Respiratory N/A (for use in fume hood)N/AA chemical fume hood provides primary respiratory protection.[8][9]
NIOSH-approved RespiratorNIOSH 42 CFR 84Required only if engineering controls fail or during emergency situations (e.g., large spills). The type (e.g., N95 for dust, or air-purifying respirator with organic vapor/acid gas cartridges) must be determined by a safety professional.[9]
Feet Closed-toe ShoesASTM F2413Protects against spills and falling objects. Shoes should be made of a non-porous material.[9]

Operational Plans: Step-by-Step Guidance

PPE Donning & Doffing Sequence

Proper sequence is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Put on closed-toe shoes.

    • Don lab coat and fasten completely.

    • Don inner pair of gloves.

    • Don chemical splash goggles.

    • Don outer pair of gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

    • Don face shield if required.

  • Doffing (Taking Off):

    • Remove outer pair of gloves, peeling them off without touching the outside surface. Dispose of as hazardous waste.

    • Remove face shield.

    • Remove lab coat by rolling it inside out and away from the body.

    • Remove goggles.

    • Remove inner pair of gloves.

    • Wash hands thoroughly with soap and water.[4][7]

Procedure: Weighing and Preparing a Solution

This protocol assumes the use of a microbalance inside a chemical fume hood.

  • Preparation: Ensure the fume hood sash is at the lowest practical height. Assemble all necessary equipment (spatula, weigh paper, vials, solvent, vortexer) within the hood to minimize reaching in and out.

  • Don PPE: Follow the full donning sequence described in section 4.1, including double gloving.

  • Weighing: Carefully transfer the solid compound from its storage container to weigh paper using a clean spatula. Avoid creating airborne dust.

  • Transfer: Gently funnel the weighed solid into the destination vial.

  • Dissolution: Add the desired solvent to the vial using a pipette. Cap the vial securely.

  • Mixing: Mix the solution using a vortexer or sonicator placed inside the fume hood.

  • Cleanup: Dispose of the contaminated weigh paper and outer gloves in the designated solid hazardous waste container located within the fume hood.

  • Doff PPE: Follow the doffing sequence upon exiting the work area.

Emergency and Disposal Plans

Spill Response Protocol

This protocol is for minor spills (<100 mL or <5 g) contained within a chemical fume hood. For larger spills, evacuate the area and contact your institution's emergency response team.

Spill_Response cluster_1 Minor Spill Response Workflow Alert Alert colleagues in the immediate area. PPE Ensure appropriate PPE is worn (double gloves, goggles, lab coat). Alert->PPE Contain Cover liquid spill with absorbent pads. For solid spills, gently cover with a damp paper towel. PPE->Contain Cleanup Working from the outside in, collect all contaminated material. Contain->Cleanup Dispose Place all materials into a sealed, labeled hazardous waste bag or container. Cleanup->Dispose Decontaminate Wipe the spill area with an appropriate solvent, followed by soap and water. Dispose->Decontaminate

Caption: Workflow for responding to a minor chemical spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.[6]

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.[4][12]

Decontamination and Disposal

All waste generated from handling this compound must be treated as hazardous waste.[8]

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and empty containers. Collect in a designated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Collect all waste solutions in a compatible, sealed, and clearly labeled hazardous waste container. Segregate chlorinated waste from other waste streams as required by your institution.

  • Empty Containers: An "empty" container is never truly empty. The first rinse of a container that held this compound must be collected and disposed of as hazardous liquid waste.[13] For a compound with high inferred toxicity, it is best practice to collect the first three rinses as hazardous waste.[13] After thorough rinsing, scratch out or completely deface the label before disposing of the container in the appropriate recycling or trash bin.[14]

  • Equipment Decontamination: Reusable equipment like glassware should be decontaminated by rinsing with an appropriate solvent (which must be collected as hazardous waste), followed by a thorough wash with soap and water.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • ECHEMI. (n.d.). 5-chloro-3-methyl-4-nitro-1h-pyrazole Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Nonanone, 2-nitro-.
  • Sigma-Aldrich. (2026). Pyrazole SAFETY DATA SHEET.
  • (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet.
  • Benchchem. (2025). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • National Analytical Corporation. (n.d.). 5-chloro-1-(methyl-d3)-4-nitro-1h-pyrazole.
  • TCI Chemicals. (2025). 5-Hydroxy-1-methyl-1H-pyrazole SAFETY DATA SHEET.
  • Echemi. (n.d.). 5-chloro-1-(Methyl-d3)-4-nitro-1H-Pyrazole.
  • AK Scientific, Inc. (n.d.). Methyl 3-nitro-1H-pyrazole-4-carboxylate Safety Data Sheet.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.